molecular formula C11H12N4O4 B612872 Z-L-Dap(N3)-OH CAS No. 684270-44-8

Z-L-Dap(N3)-OH

货号: B612872
CAS 编号: 684270-44-8
分子量: 264.24 g/mol
InChI 键: FQVXTQDGLVUBQZ-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-L-Dap(N3)-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4O4 and its molecular weight is 264.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVXTQDGLVUBQZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254723
Record name 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684270-44-8
Record name 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684270-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-L-Dap(N3)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Z-L-Dap(N3)-OH, a key reagent in the field of bioconjugation and chemical biology.

Core Properties of this compound

This compound, with the IUPAC name (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative.[][] It features a terminal azide group, making it a valuable tool for "click chemistry" reactions.[][][3] The benzyloxycarbonyl (Z) group provides protection for the alpha-amino group, a common strategy in peptide synthesis. This compound is typically available as a free acid or as a cyclohexylamine (CHA) salt, the latter often presenting as a white crystalline powder.[]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThis compound CHA SaltZ-L-Dap-OH (for comparison)
Molecular Formula C11H12N4O4[]C11H12N4O4 · C6H13N[]C11H14N2O4[4]
Molecular Weight 264.24 g/mol []363.42 g/mol (calculated)238.24 g/mol [4]
CAS Number 684270-44-8[][3]1821779-91-2[]35761-26-3
Appearance Not specifiedWhite crystalline powder[]Crystals
Melting Point Not specifiedNot specified~240 °C (decomposes)
Optical Rotation Not specifiedNot specified[α]20/D −39±1°, c = 1% in 1 M HCl
Purity Not specified>98%[]≥98.0%
Storage Conditions 2-8 °C[][]2-8 °C[]Not specified
Solubility Soluble in organic solvents such as DMSO and DMF.Not specifiedNot specified

Synthesis of this compound

Experimental Protocol: Synthesis via Diazotransfer

This protocol is adapted from established methods for the synthesis of azido amino acids.

Materials:

  • Z-L-Dap-OH

  • Imidazole-1-sulfonyl azide hydrochloride (or triflic azide)

  • Copper (II) sulfate (CuSO4)

  • Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve Z-L-Dap-OH in a mixture of water and methanol.

  • Addition of Reagents: Add a catalytic amount of CuSO4 to the solution. Subsequently, add imidazole-1-sulfonyl azide hydrochloride.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using a saturated solution of sodium bicarbonate or potassium carbonate.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the remaining aqueous solution with dichloromethane or diethyl ether to remove any unreacted diazo-transfer reagent.

    • Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl.

    • Extract the product from the acidified aqueous layer with several portions of ethyl acetate or dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of this compound Z_Dap_OH Z-L-Dap-OH Reaction_Mixture Reaction Mixture in Water/Methanol Z_Dap_OH->Reaction_Mixture Dissolve Acidified_Mixture Acidified Aqueous Mixture Reaction_Mixture->Acidified_Mixture 1. Diazotransfer Reaction (Imidazole-1-sulfonyl azide, CuSO4, Base) 2. Work-up (Evaporation, Wash) Organic_Extract Combined Organic Extracts Acidified_Mixture->Organic_Extract Extract with organic solvent Crude_Product Crude this compound Organic_Extract->Crude_Product Dry and Evaporate Pure_Product Pure this compound Crude_Product->Pure_Product Purification (e.g., Chromatography)

Caption: Synthetic workflow for this compound.

Applications in Bioconjugation via Click Chemistry

This compound is primarily used to introduce an azide moiety into peptides or other molecules. This azide group can then be used for covalent modification through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6][7] This reaction forms a stable triazole linkage.

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-containing molecule like a peptide synthesized with this compound.

Materials:

  • Azide-modified peptide (synthesized using this compound)

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving non-aqueous soluble components)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified peptide in DMSO or buffer to a stock concentration (e.g., 10 mM).

    • Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) to the desired concentration.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-modified peptide. A 2 to 10-fold molar excess of the smaller molecule (often the peptide) is typically used.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification: Remove the excess reagents and catalyst from the conjugated product using methods such as dialysis, size-exclusion chromatography, or affinity purification.

G cluster_cuaac CuAAC Experimental Workflow Prepare_Stocks Prepare Stock Solutions (Azide-Peptide, Alkyne-Biomolecule, CuSO4, Sodium Ascorbate, Ligand) Reaction_Setup Set up Reaction (Combine reactants, ligand, and CuSO4) Prepare_Stocks->Reaction_Setup Initiate Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiate Incubate Incubate (Room temp or 4°C) Initiate->Incubate Purify Purify Conjugate (Dialysis, Chromatography, etc.) Incubate->Purify

Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5][8] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][9]

This protocol describes the labeling of a biomolecule containing this compound with a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule (containing this compound)

  • DBCO-functionalized molecule (e.g., fluorescent dye, biotin)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)

  • DMSO (for dissolving DBCO reagent)

Procedure:

  • Preparation of Solutions:

    • Dissolve the azide-modified biomolecule in the desired buffer to a known concentration.

    • Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup:

    • Add the DBCO stock solution to the solution of the azide-modified biomolecule. A 2 to 20-fold molar excess of the DBCO reagent is commonly used. The final concentration of DMSO should be kept low (typically <5%) to avoid negative effects on the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: Purify the conjugated product from unreacted DBCO reagent and byproducts using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration.

G cluster_spaac SPAAC Experimental Workflow Prepare_Solutions Prepare Solutions (Azide-Biomolecule in buffer, DBCO-reagent in DMSO) Combine Combine Reactants Prepare_Solutions->Combine Incubate Incubate (e.g., Room temp, 37°C, or 4°C) Combine->Incubate Purify Purify Conjugate (Dialysis, Chromatography, etc.) Incubate->Purify

Caption: General workflow for SPAAC bioconjugation.

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of peptides and other biomolecules. Its azide functionality provides a bioorthogonal handle for efficient and specific covalent bond formation via click chemistry. The availability of both copper-catalyzed and copper-free ligation methods allows for a broad range of applications, from the creation of well-defined bioconjugates for research purposes to the development of novel therapeutic and diagnostic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Z-L-Dap(N3)-OH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-L-Dap(N3)-OH, a valuable building block in chemical biology and drug development. This azido-functionalized amino acid serves as a key component for the introduction of bioorthogonal handles into peptides and other biomolecules, enabling their subsequent modification through click chemistry. This document details its chemical structure, physicochemical properties, synthesis, and experimental protocols for its application.

Core Concepts: Structure and Chemical Formula

This compound, systematically named (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a non-proteinogenic amino acid.[1] Its structure consists of an L-alanine backbone where one of the methyl protons is substituted with an azide group (-N3). The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, which is a common protecting group in peptide synthesis.

The presence of the azide moiety makes this compound a versatile tool for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] Specifically, the azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne to form a stable triazole linkage.[1][2]

Synonyms:

  • (S)-2-Benzyloxycarbonylamino-3-azidopropanoic acid[1]

  • Nα-Z-Nβ-Azido-L-2,3-diaminopropionic acid[1]

  • Z-Dap(N3)-OH[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common variant, Fmoc-L-Dap(N3)-OH.

PropertyThis compoundFmoc-L-Dap(N3)-OH
CAS Number 684270-44-8[1]684270-46-0
Molecular Formula C11H12N4O4[1]C18H16N4O4
Molecular Weight 264.24 g/mol [1]352.34 g/mol
Appearance White crystalline powderWhite to off-white solid
Purity >98%>98%
Storage 2-8 °C[1]-20°C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available Z-L-Asparagine (Z-L-Asn-OH). The procedure involves a Hofmann rearrangement to convert the amide group of asparagine into a primary amine, followed by a diazo-transfer reaction to introduce the azide functionality.

Step 1: Hofmann Rearrangement of Z-L-Asn-OH to Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH)

  • Dissolve Z-L-Asn-OH in a 2:1 mixture of DMF and water.

  • Add pyridine to the solution.

  • Add [Bis(trifluoroacetoxy)iodo]benzene and stir the reaction mixture for 14 hours.

  • The product, Z-L-Dap-OH, can be isolated by filtration.

Step 2: Diazo-Transfer Reaction to form this compound

  • Dissolve the Z-L-Dap-OH obtained from the previous step in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).

  • Add a catalytic amount of copper(II) sulfate pentahydrate.

  • Add imidazole-1-sulfonyl azide hydrochloride.

  • Adjust the pH of the mixture to 9 using an aqueous solution of potassium carbonate.

  • Stir the reaction vigorously for 18 hours.

  • After the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase.

  • Extract the organic phase with a saturated sodium bicarbonate solution.

  • Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

  • Extract the product into diethyl ether.

  • Dry the organic extracts over magnesium sulfate and concentrate in vacuo to yield this compound.

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (or the more commonly used Fmoc-L-Dap(N3)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or similar method.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step.

    • Pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated this compound solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Containing Peptide

This protocol outlines a general procedure for labeling a peptide containing this compound with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azido-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Aqueous buffer (e.g., PBS) or a mixture of DMSO/water

Procedure:

  • Prepare Stock Solutions:

    • Azido-peptide in a suitable buffer.

    • Alkyne-molecule in a compatible solvent (e.g., DMSO).

    • 100 mM CuSO4 in water.

    • 500 mM Sodium ascorbate in water (prepare fresh).

    • 100 mM THPTA or TBTA in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide and the alkyne-molecule (typically a slight excess of the alkyne is used).

    • Add the THPTA or TBTA ligand solution.

    • Add the CuSO4 solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the labeled peptide can be purified from excess reagents using techniques such as HPLC or size-exclusion chromatography.

Mandatory Visualization

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

Z_L_Dap_N3_OH_Structure cluster_structure This compound cluster_formula Chemical Formula: C11H12N4O4 mol formula

Caption: Chemical structure and formula of this compound.

Peptide_Modification_Workflow start Start with Resin spps Solid-Phase Peptide Synthesis start->spps incorporation Incorporate This compound spps->incorporation cleavage Cleave and Deprotect Peptide incorporation->cleavage azido_peptide Azido-Functionalized Peptide cleavage->azido_peptide click_reaction Click Chemistry (CuAAC or SPAAC) azido_peptide->click_reaction labeled_peptide Labeled Peptide (Bioconjugate) click_reaction->labeled_peptide alkyne_molecule Alkyne-Modified Molecule (e.g., Dye, Drug) alkyne_molecule->click_reaction purification Purification labeled_peptide->purification final_product Final Product purification->final_product

Caption: Workflow for peptide modification using this compound.

References

Synthesis and Purification of Z-L-Dap(N3)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical synthesis and purification of Z-L-Dap(N3)-OH, an azide-containing amino acid derivative valuable as a building block in chemical biology and drug development. The methodologies presented are based on established chemical principles and analogous syntheses of similar compounds.

Introduction

This compound, or (S)-3-azido-2-((benzyloxy)carbonylamino)propanoic acid, is a synthetic amino acid that incorporates a versatile azide moiety. This functional group allows for its participation in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are known for their high specificity and efficiency, making this compound a valuable tool for introducing probes, tags, or other functionalities into peptides and proteins for research and therapeutic applications.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from L-2,3-diaminopropionic acid (L-Dap). The first step involves the selective protection of the α-amino group with a benzyloxycarbonyl (Z or Cbz) group. The subsequent step is a diazotransfer reaction that converts the β-amino group into an azide.

Synthesis_Workflow A L-2,3-Diaminopropionic Acid (L-Dap) B Z-L-Dap-OH A->B  Benzyl Chloroformate (Cbz-Cl)  Base (e.g., NaHCO3)  Aqueous solvent C This compound B->C  Diazotransfer Reagent  (e.g., Imidazole-1-sulfonyl azide)  CuSO4 (catalyst)  Base (e.g., K2CO3)

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of Z-L-Dap-OH

This protocol outlines the selective N-α-protection of L-2,3-diaminopropionic acid.

Materials:

  • L-2,3-diaminopropionic acid hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-2,3-diaminopropionic acid hydrochloride in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range by adding additional sodium bicarbonate as needed.

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

  • The product, Z-L-Dap-OH, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound

This protocol details the conversion of the β-amino group of Z-L-Dap-OH to an azide using a diazotransfer reaction, adapted from a similar synthesis of Fmoc-Ala(N3)-OH.[2]

Materials:

  • Z-L-Dap-OH

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K2CO3)

  • Diethyl ether (Et2O)

  • Concentrated Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Z-L-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.

  • Add a catalytic amount of CuSO4·5H2O and imidazole-1-sulfonyl azide hydrochloride to the mixture.

  • Adjust the pH of the mixture to 9 with an aqueous solution of potassium carbonate.

  • Stir the reaction vigorously for 18 hours at room temperature.

  • Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

  • Extract the organic phase with a saturated sodium bicarbonate solution.

  • Combine the aqueous extracts and wash with diethyl ether.

  • Acidify the combined aqueous extracts to a pH of 2 with concentrated hydrochloric acid.

  • Extract the product into diethyl ether.

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification and Characterization

The crude this compound obtained from the synthesis is typically purified by column chromatography on silica gel.

Purification Protocol:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar eluent (e.g., hexane).

  • Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Characterization Data

Analysis Expected Result
¹H NMR Peaks corresponding to the protons of the benzyloxycarbonyl group, the α- and β-protons of the diaminopropionic acid backbone.
¹³C NMR Resonances for the carbonyls of the carbamate and carboxylic acid, aromatic carbons of the Z-group, and the aliphatic carbons of the amino acid.
FT-IR Characteristic strong absorption band around 2100 cm⁻¹ for the azide (N₃) stretch.[2]
Mass Spec. Molecular ion peak corresponding to the calculated mass of this compound (C₁₁H₁₂N₄O₄, MW: 280.24 g/mol ).
Purity (HPLC) >95%

Quantitative Data Summary

The following table summarizes the expected yields for each synthetic step. Actual yields may vary depending on reaction scale and optimization.

Table 2: Synthesis Yields

Reaction Step Starting Material Product Theoretical Yield Reported Yield Range (Analogous Reactions)
N-α-protectionL-DapZ-L-Dap-OH1 mole70-85%
DiazotransferZ-L-Dap-OHThis compound1 mole70-80%[2]

Logical Flow of the Diazotransfer Reaction

The conversion of the primary amine to the azide is a critical step. The following diagram illustrates the logical progression of this transformation.

Diazotransfer_Logic cluster_reactants Reactants cluster_process Process cluster_products Products A Z-L-Dap-OH (β-amino group) D Diazotransfer Reaction A->D B Imidazole-1-sulfonyl azide B->D C CuSO4 (catalyst) C->D E This compound (β-azido group) D->E F Imidazole D->F G Sulfur Dioxide D->G

Figure 2: Logical flow of the diazotransfer reaction.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving N-α-protection followed by a diazotransfer reaction. The protocols provided in this guide, based on established chemical literature, offer a clear pathway for researchers and drug development professionals to obtain this valuable chemical tool. Careful execution of the experimental procedures and purification steps is crucial for achieving high purity and yield. The versatility of this compound in bioorthogonal chemistry makes it a significant building block for the development of novel peptide-based diagnostics and therapeutics.

References

Z-L-Dap(N3)-OH: A Technical Guide to its Mechanism and Application in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Z-L-Dap(N3)-OH, a versatile azido-containing amino acid analog, in the realm of click chemistry. Renowned for its efficiency and bioorthogonality, this compound serves as a critical building block for researchers in bioconjugation, proteomics, and drug discovery. This document provides a comprehensive overview of its mechanism of action, quantitative kinetic data, detailed experimental protocols, and specific applications, empowering researchers to effectively integrate this powerful tool into their workflows.

Core Concepts: The Role of this compound in Click Chemistry

This compound, chemically known as N-benzyloxycarbonyl-L-α,β-diaminopropionic acid, β-azide, is a non-canonical amino acid that features a terminal azide (N3) group. This azide moiety is the key to its utility in "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions.[1] The azide group of this compound can participate in two primary types of click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

These reactions enable the covalent ligation of this compound, and any molecule it is incorporated into (such as peptides or proteins), with molecules containing a complementary alkyne functional group. The result is a stable triazole linkage, a robust and biologically inert connection.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] This reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions.[4] The this compound molecule's azide group readily participates in this reaction, forming a 1,4-disubstituted triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[1] This inherent strain dramatically accelerates the reaction with an azide without the need for a metal catalyst. This compound is an excellent reaction partner for SPAAC, enabling bioorthogonal conjugation in live cells and organisms.[5]

Quantitative Data Presentation

The efficiency of click chemistry reactions involving this compound is quantifiable through reaction kinetics. The second-order rate constants (k₂) provide a measure of the reaction speed and are crucial for designing and optimizing bioconjugation experiments. While specific kinetic data for this compound is not extensively tabulated in the literature, the following tables summarize typical rate constants for the reactions of azides with various alkynes, which can serve as a valuable reference.

Table 1: Representative Second-Order Rate Constants for CuAAC Reactions

Azide PartnerAlkyne PartnerCatalyst SystemRate Constant (k₂, M⁻¹s⁻¹)Reference
Small Organic AzideTerminal AlkyneCuSO₄/Sodium Ascorbate10 - 10⁴[6]
Azido-amino acidPropargyl-etherCuSO₄/THPTA~10² - 10³[7]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Azide PartnerCyclooctyne PartnerSolventRate Constant (k₂, M⁻¹s⁻¹)Reference
Azido-amino acidDBCOHBS buffer, pH 7.40.34[8]
Benzyl azideBCNMeOD~1[8]
Azido-sugarsDBCOPBS/DMSO1.47 - 3.15[9]
Azido-peptidesDBCOAqueous buffer~1 - 2[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Materials:

  • N-(benzyloxycarbonyl)-L-serine β-lactone

  • Sodium azide (NaN₃)

  • Anhydrous acetonitrile

  • 1 N Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve N-(benzyloxycarbonyl)-L-serine β-lactone in anhydrous acetonitrile.

  • Add sodium azide to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting solid in 1 N NaOH and stir vigorously.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1 with concentrated HCl, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

General Protocol for CuAAC Bioconjugation of a this compound-containing Peptide

This protocol describes the general procedure for labeling a peptide containing a this compound residue with an alkyne-functionalized molecule (e.g., a fluorescent dye).[4]

Materials:

  • This compound-containing peptide

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine the this compound-containing peptide and the alkyne-functionalized molecule in PBS.

  • Prepare a fresh premix of CuSO₄ and THPTA.

  • Add the CuSO₄/THPTA premix to the peptide/alkyne mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of EDTA.

  • Purify the labeled peptide using an appropriate method, such as size-exclusion chromatography or HPLC.

General Protocol for SPAAC Bioconjugation of a this compound-containing Peptide

This protocol outlines the procedure for labeling a peptide containing a this compound residue with a strained cyclooctyne-functionalized molecule.[13][14]

Materials:

  • This compound-containing peptide

  • DBCO- or BCN-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer

Procedure:

  • Dissolve the this compound-containing peptide and the DBCO- or BCN-functionalized molecule in PBS.

  • Mix the solutions in a microcentrifuge tube.

  • Incubate the reaction at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the concentrations of the reactants.

  • Monitor the progress of the reaction by analytical HPLC or mass spectrometry.

  • Purify the labeled peptide using standard chromatographic techniques.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_intermediates Reaction Intermediates This compound This compound Triazolide_Intermediate Triazolide_Intermediate This compound->Triazolide_Intermediate Azide Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper_Acetylide Terminal_Alkyne->Copper_Acetylide Alkyne Cu(II) Cu(II) Ascorbate Ascorbate Cu(II)->Ascorbate Cu(I) Cu(I) Cu(I)->Copper_Acetylide Ascorbate->Cu(I) Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Copper_Acetylide->Triazolide_Intermediate Triazole_Product Triazole_Product Triazolide_Intermediate->Triazole_Product Protonation Triazole_Product->Cu(I) Catalyst Regeneration

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Transition_State [3+2] Cycloaddition Transition State This compound->Transition_State Strained_Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Cyclooctyne->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product Proteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Cells Cells Metabolic_Labeling Metabolic Labeling with This compound analog Cells->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Click Reaction with Alkyne-Biotin Cell_Lysis->Click_Reaction Streptavidin_Enrichment Streptavidin Affinity Purification Click_Reaction->Streptavidin_Enrichment On-bead_Digestion On-bead Tryptic Digestion Streptavidin_Enrichment->On-bead_Digestion LC_MS_MS LC-MS/MS Analysis On-bead_Digestion->LC_MS_MS Protein_ID_Quant Protein Identification and Quantification LC_MS_MS->Protein_ID_Quant

References

Z-L-Dap(N3)-OH: An In-depth Technical Guide to its Application in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unnatural amino acid Z-L-Dap(N3)-OH, a versatile tool in protein engineering and bioconjugation. We will delve into its properties, methods for its site-specific incorporation into proteins, and its subsequent application in creating precisely modified protein constructs for research and therapeutic development.

Introduction to this compound

This compound, or N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid with a β-azido group, is a non-canonical amino acid that serves as a powerful bioorthogonal handle for protein modification. Its key feature is the terminal azide (-N3) group on its side chain. This azide moiety is chemically inert within the cellular environment but can undergo highly specific and efficient "click chemistry" reactions with alkyne-containing molecules. This allows for the precise, covalent attachment of a wide range of functionalities, such as fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs, to a target protein.

The benzyloxycarbonyl (Z) protecting group on the α-amino group provides stability during synthesis and handling. For incorporation into proteins using cellular machinery, this protecting group is typically absent, and the amino acid is utilized as L-2-amino-3-azidopropanoic acid.

Properties of this compound

PropertyValueReference
Molecular Formula C11H12N4O4N/A
Molecular Weight 264.24 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A
Storage Store at -20°CN/A

Site-Specific Incorporation of Azido-Amino Acids into Proteins

The site-specific incorporation of unnatural amino acids like the azido-derivative of L-Dap into a protein of interest (POI) is primarily achieved through two powerful techniques: Amber Codon Suppression and Sortase-Mediated Ligation.

Amber Codon Suppression

This genetic code expansion technique allows for the co-translational incorporation of an unnatural amino acid at a specific site in a protein in response to the amber stop codon (UAG).[1][2] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the expression system. The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid onto its cognate suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon.[2] When the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA delivers the unnatural amino acid, allowing translation to continue and resulting in a protein with the unnatural amino acid at the desired position.

Amber_Suppression_Workflow UAA UAA charging charging UAA->charging translation translation charging->translation tRNA tRNA tRNA->charging aaRS aaRS aaRS->charging catalyzes incorporation incorporation translation->incorporation mrna mrna mrna->translation ribosome ribosome ribosome->translation protein protein incorporation->protein

  • Plasmid Preparation:

    • Clone the gene for the protein of interest (POI) into an expression vector.

    • Introduce an amber stop codon (TAG) at the desired site for unnatural amino acid incorporation using site-directed mutagenesis.

    • Obtain or construct a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azido-amino acid.

  • Cell Culture and Transfection:

    • Culture the appropriate host cells (e.g., E. coli or mammalian cells) to the desired density.

    • Co-transform or co-transfect the cells with the POI plasmid and the orthogonal aaRS/tRNA plasmid.

  • Induction and Unnatural Amino Acid Supplementation:

    • Induce protein expression using the appropriate inducer (e.g., IPTG for E. coli).

    • Simultaneously, supplement the culture medium with the unprotected form of this compound (L-2-amino-3-azidopropanoic acid) to a final concentration of 1-10 mM.

  • Protein Expression and Harvest:

    • Allow protein expression to proceed for the optimized duration and temperature.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Lyse the cells using standard protocols (e.g., sonication or chemical lysis).

    • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Characterization:

    • Confirm the incorporation of the unnatural amino acid by mass spectrometry.

Sortase-Mediated Ligation (SML)

Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific C-terminal sorting signal (LPXTG, where X can be any amino acid) and cleaves the peptide bond between the threonine and glycine residues.[3][4] The enzyme then forms a covalent intermediate with the C-terminus of the protein, which can be resolved by a nucleophilic attack from an N-terminal oligoglycine (Gly)n motif.[3][4] This reaction can be exploited to ligate a protein containing a C-terminal LPXTG motif to a peptide or small molecule functionalized with an N-terminal (Gly)n sequence and this compound.

Sortase_Ligation_Workflow Protein Protein Cleavage Cleavage Protein->Cleavage Intermediate Intermediate Cleavage->Intermediate Sortase Sortase Sortase->Cleavage catalyzes Ligation Ligation Intermediate->Ligation Peptide Peptide Peptide->Ligation ModifiedProtein ModifiedProtein Ligation->ModifiedProtein Byproduct Byproduct Ligation->Byproduct

  • Protein and Peptide Preparation:

    • Express and purify the protein of interest engineered to have a C-terminal LPXTG recognition motif.

    • Synthesize a peptide containing an N-terminal oligoglycine (typically Gly3) sequence followed by this compound.

  • Ligation Reaction:

    • In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine the purified protein, the azido-peptide (in slight molar excess), and purified Sortase A enzyme.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification of the Modified Protein:

    • Stop the reaction by adding a denaturing agent or by changing the buffer conditions.

    • Purify the ligated protein from unreacted components and the Sortase A enzyme using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

  • Characterization:

    • Confirm the successful ligation and the presence of the azide handle by SDS-PAGE and mass spectrometry.

Bioconjugation via Click Chemistry

Once the azide handle is incorporated into the protein, it can be specifically reacted with an alkyne-containing molecule through click chemistry. The two most common types of azide-alkyne cycloadditions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Click_Chemistry_Reactions cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Protein_N3 Protein-N3 CuAAC CuAAC Protein_N3->CuAAC SPAAC SPAAC Protein_N3->SPAAC Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->CuAAC Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO, BCN) Strained_Alkyne->SPAAC Product_CuAAC Protein-Triazole-Molecule CuAAC->Product_CuAAC Cu(I) catalyst Product_SPAAC Protein-Triazole-Molecule SPAAC->Product_SPAAC No catalyst

Quantitative Comparison of CuAAC and SPAAC
ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Fast (second-order rate constants typically 10^4 - 10^5 M⁻¹s⁻¹)Very fast (second-order rate constants can exceed 1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to the copper catalyst. Ligands can mitigate toxicity.Generally considered more biocompatible as it is catalyst-free.
Alkyne Partner Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Typical Yield High to quantitativeHigh to quantitative

Note: Reaction rates and yields can vary depending on the specific reactants and reaction conditions.

Applications in Research and Drug Development

The ability to site-specifically modify proteins with this compound opens up a vast array of applications:

  • Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.

  • PEGylation: Modification with polyethylene glycol to improve protein stability, solubility, and pharmacokinetic properties.

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of potent cytotoxic drugs to antibodies for targeted cancer therapy.[6][7][8] This approach allows for a defined drug-to-antibody ratio (DAR), leading to more homogeneous and potentially safer and more effective ADCs.[8]

  • Immobilization: Covalent attachment of proteins to surfaces for applications in biosensors and biocatalysis.

  • Probing Protein-Protein Interactions: Incorporation of photo-crosslinkers to identify interacting partners.

Characterization of Modified Proteins

The successful incorporation of this compound and subsequent bioconjugation must be rigorously characterized.

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the incorporation of the unnatural amino acid and the final bioconjugate.

  • Intact Protein Analysis: Analysis of the intact protein can confirm the mass shift corresponding to the addition of the unnatural amino acid and the conjugated molecule.

  • Peptide Mapping: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the precise identification of the peptide containing the modification, confirming the site of incorporation.[9][10][11][12]

  • Sample Preparation:

    • For intact mass analysis, desalt the purified protein sample.

    • For peptide mapping, denature the protein, reduce and alkylate cysteine residues, and digest with a specific protease overnight.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent manner, where the instrument automatically selects peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw data using appropriate software to identify peptides and any modifications.

    • Search the MS/MS spectra against a database containing the sequence of the protein of interest, specifying the mass of the azido-amino acid or the final conjugate as a variable modification.

By following the methodologies outlined in this guide, researchers can effectively utilize this compound to engineer proteins with novel functionalities, paving the way for advancements in basic research, diagnostics, and therapeutics.

References

Commercial Suppliers and Availability of Z-L-Dap(N3)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry and peptide synthesis, Z-L-Dap(N3)-OH, also known as (S)-3-azido-2-((benzyloxy)carbonylamino)propanoic acid, is a key building block. Its azide functionality allows for the facile introduction of a reactive handle for bioorthogonal conjugation. This in-depth guide provides a comprehensive overview of its commercial availability, along with detailed experimental protocols for its application.

Commercial Availability

Several chemical suppliers offer this compound and its derivatives. The availability, purity, and typical quantities are summarized below. Pricing is often available upon request from the specific vendor.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BOC Sciences This compound684270-44-8≥99% by HPLCCustom quotes available
This compound CHA1821779-91-2>98%Custom quotes available
MedChemExpress This compound684270-44-8Not specified50 mg, 100 mg, 250 mg
Chem-Impex Fmoc-DAP-N31021422-85-4≥ 99% (HPLC)100 mg, 250 mg, 1 g, 5 g

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS), followed by modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-amino acid.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling reagent

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.

  • Incorporation of this compound: For the incorporation of the azido-amino acid, use this compound in the coupling step, following the same pre-activation and coupling procedure as for the standard Fmoc-amino acids.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether again. Dry the crude peptide and purify by preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Containing Peptide

This protocol describes the modification of the azide-containing peptide with an alkyne-functionalized molecule.[3][4]

Materials:

  • Azido-peptide (synthesized as in Protocol 1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate buffer or other suitable aqueous buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide in the chosen buffer.

  • Addition of Reagents: Add the alkyne-functionalized molecule to the peptide solution. A 2 to 10-fold molar excess of the alkyne is typically used.

  • Catalyst Preparation: In a separate tube, prepare a fresh stock solution of sodium ascorbate in water. Also, prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.

  • Initiation of the Reaction: Add the sodium ascorbate solution to the peptide/alkyne mixture, followed by the CuSO₄ solution (or CuSO₄/ligand premix). The final concentration of copper is typically in the range of 50-250 µM, and sodium ascorbate is used in excess (e.g., 5 mM).

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the resulting triazole-linked peptide conjugate using preparative HPLC.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 Cleavage Cleavage from Resin Deprotection3->Cleavage Azido_Peptide Azido-Peptide Cleavage->Azido_Peptide G cluster_Click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido_Peptide Azido-Peptide Reaction_Mix Reaction Mixture Azido_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Mix Purification Purification (HPLC) Reaction_Mix->Purification CuSO4 CuSO4 CuSO4->Reaction_Mix Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Mix Final_Conjugate Peptide Conjugate Purification->Final_Conjugate

References

A Comprehensive Technical Guide to the Safe Handling and Application of Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Z-L-Dap(N3)-OH, a versatile click chemistry reagent. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Introduction to this compound

This compound, with the IUPAC name (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is an amino acid derivative containing an azide moiety. This functional group makes it a valuable tool in bioconjugation and drug discovery, primarily through its participation in "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][] These reactions are known for their high yield, specificity, and biocompatibility, making them suitable for labeling and modifying nucleic acids, proteins, lipids, and other biomolecules.[1]

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound and its CHA Salt

PropertyThis compound (Free Base)This compound CHA (Cyclohexylammonium Salt)
CAS Number 684270-44-8[]1821779-91-2[]
Appearance -White crystalline powder[]
Purity ->98%[]
Storage Store at 2-8 °C[][]Store at 2-8 °C[][]
IUPAC Name (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid;cyclohexanamine[]
Synonyms -Z-L-Dap(N3).CHA; Z-Dap(N3).CHA; L-Alanine, 3-azido-N-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine[]

Table 2: General Safety and Handling Precautions for Organic Azides

Hazard CategoryPrecautionary Measures
Explosive Potential Organic azides are energetic compounds and can be sensitive to heat, light, friction, and pressure.[4][5][6][7] Avoid grinding, excessive agitation, or exposing the compound to high temperatures or direct light.[4][5][6]
Toxicity The azide ion has a toxicity comparable to that of cyanide.[5][6] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][8]
Incompatibility Acids: Avoid contact with acids, as this can generate the highly toxic and explosive hydrazoic acid.[4][5][7] Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass) as this can form highly shock-sensitive metal azides.[4][5][7] Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[4][5][6][7]
Stability Assessment Carbon-to-Nitrogen (C/N) Ratio: For this compound (C11H12N4O4), the C/N ratio is 11/4 = 2.75. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms.[4][7] Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group.[4][7] In this compound, the ratio is 11 carbons to 1 azide group, which suggests a relatively stable compound for careful laboratory use.
Waste Disposal Azide-containing waste should be collected in a dedicated, clearly labeled container and kept separate from acidic waste.[6] Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[8] Deactivation of dilute azide solutions can be achieved by reaction with nitrous acid, but this should be performed by trained personnel in a chemical fume hood.[8]

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following is a general protocol for the labeling of an alkyne-modified biomolecule. This protocol should be considered a starting point and may require optimization for specific applications.

General Protocol for CuAAC Labeling

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in a suitable solvent such as DMSO or water.

    • Alkyne-modified Biomolecule: Dissolve the biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • Copper(I)-stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 300 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with an excess of the this compound solution (typically 4-50 equivalents).[9]

    • Add the copper(I)-stabilizing ligand (e.g., THPTA) to the mixture and vortex briefly.

    • Add the CuSO₄ solution and vortex again.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex the mixture gently.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[9] The reaction time and temperature may need to be optimized depending on the specific reactants.

  • Purification:

    • Following the incubation, the labeled biomolecule can be purified from the excess reagents using methods appropriate for the biomolecule, such as ethanol precipitation for DNA/RNA, or size-exclusion chromatography for proteins.[10][11]

Visualized Workflows and Relationships

Diagram 1: General Workflow for CuAAC Labeling

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification reagent1 This compound Stock mix Combine Reactants reagent1->mix reagent2 Alkyne-Biomolecule reagent2->mix reagent3 CuSO4 Stock reagent3->mix reagent4 Ligand Stock reagent4->mix reagent5 Reducing Agent Stock reagent5->mix incubate Incubate at Room Temp mix->incubate purify Purify Labeled Product incubate->purify Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_incompatibilities Chemical Incompatibilities cluster_disposal Waste Disposal ppe1 Safety Goggles ppe2 Lab Coat ppe3 Gloves handle1 Avoid Heat, Light, Friction handle2 Use Non-Metal Spatula handle3 Work in Fume Hood incompat1 Acids incompat2 Heavy Metals incompat3 Halogenated Solvents disposal1 Dedicated Azide Waste disposal2 No Drain Disposal start Safe Handling of This compound start->ppe1 start->ppe2 start->ppe3 start->handle1 start->handle2 start->handle3 start->incompat1 start->incompat2 start->incompat3 start->disposal1 start->disposal2

References

Navigating the Chemical Landscape of Z-L-Dap(N3)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and drug development professionals working with the versatile click chemistry reagent, Z-L-Dap(N3)-OH ((S)-2-((((Benzyloxy)carbonyl)amino)-3-azidopropanoic acid), now have access to a comprehensive technical guide detailing its solubility and stability characteristics. This in-depth resource provides critical data and experimental protocols to ensure the effective storage, handling, and application of this key building block in peptide synthesis and bioconjugation.

This compound is a non-canonical amino acid featuring an azide group, rendering it a powerful tool for bioorthogonal reactions such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] A thorough understanding of its physicochemical properties is paramount for its successful integration into research and development workflows.

Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table provides an illustrative summary of expected solubility behavior based on the general properties of protected amino acids. Researchers are strongly encouraged to determine precise solubilities under their specific experimental conditions. Amino acids generally exhibit their highest solubility in aqueous solutions and their solubility decreases in less polar organic solvents.[3][4][5]

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C

SolventExpected Solubility RangeNotes
WaterLow to ModerateSolubility is influenced by pH.
Phosphate-Buffered Saline (PBS, pH 7.4)ModerateZwitterionic character enhances solubility in buffered aqueous solutions.
Dimethyl Sulfoxide (DMSO)HighA good solvent for many protected amino acids.
N,N-Dimethylformamide (DMF)HighCommonly used solvent for peptide synthesis.
Methanol (MeOH)ModerateA polar protic solvent that can dissolve the compound.
Ethanol (EtOH)Moderate to LowSolubility is expected to be lower than in methanol.
Acetonitrile (ACN)LowOften used in reverse-phase chromatography.
Dichloromethane (DCM)LowA non-polar organic solvent.

Stability Landscape of this compound

The stability of this compound is a critical factor for its storage and use in multi-step syntheses. The azide functional group in amino acids is generally stable under both acidic and basic conditions commonly employed in peptide synthesis, such as trifluoroacetic acid (TFA) and piperidine.[6][7] However, it is susceptible to reduction by thiol-containing reagents.[8]

Table 2: Illustrative Stability Profile of this compound

ConditionParameterExpected StabilityPotential Degradation Pathways
pH 2 (Acidic)HighGenerally stable.
7 (Neutral)HighOptimal for long-term storage in solution.
10 (Basic)ModeratePotential for hydrolysis of the carbamate protecting group over extended periods.
Temperature -20°C (Frozen)HighRecommended for long-term storage of solid and solutions.
4°C (Refrigerated)HighSuitable for short- to medium-term storage of solid.
25°C (Ambient)ModerateGradual degradation may occur over time, especially in solution.
Reducing Agents Dithiothreitol (DTT)LowReduction of the azide to an amine.
Tris(2-carboxyethyl)phosphine (TCEP)LowReduction of the azide to an amine.

Experimental Protocols

To empower researchers to ascertain the precise parameters for their applications, the following detailed experimental methodologies are provided.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully transfer a known volume of the supernatant to a new vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (HPLC-Based Assay)
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a relevant solvent or buffer system.

  • Incubation: Aliquot the stock solution into several vials and subject them to the desired stress conditions (e.g., different pH values, temperatures). Include a control sample stored at -20°C.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.

  • Quenching (if necessary): Stop any potential degradation by flash-freezing the sample or neutralizing the pH.

  • HPLC Analysis: Analyze each sample using a stability-indicating HPLC method capable of separating the intact this compound from potential degradants.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

Visualizing the Workflow and Application

To further clarify the experimental processes and the utility of this compound, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate (e.g., 24h, 25°C) prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify sol_result Solubility Data (mg/mL) quantify->sol_result prep_stab Prepare Solution of Known Concentration stress Apply Stress Conditions (pH, Temp) prep_stab->stress sample Collect Aliquots at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze stab_result Determine % Degradation Over Time analyze->stab_result

Caption: Workflow for solubility and stability testing of this compound.

signaling_pathway cluster_click_chemistry Application in Bioorthogonal Chemistry peptide Peptide containing This compound reaction CuAAC or SPAAC 'Click' Reaction peptide->reaction alkyne Alkyne-modified Molecule (e.g., drug, dye) alkyne->reaction conjugate Bioconjugate reaction->conjugate

References

An In-Depth Technical Guide to the Reactivity and Specificity of the Z-L-Dap(N3)-OH Azide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and specificity of the azide group in Z-L-Dap(N3)-OH (N-α-benzyloxycarbonyl-L-β-azidoalanine). This versatile amino acid derivative is a key reagent in bioconjugation and chemical biology, primarily utilized in "click chemistry" reactions for the precise modification of peptides, proteins, and other biomolecules.

Core Concepts: The Azide Group in this compound

This compound is an unnatural amino acid featuring an azide moiety (-N₃) on its side chain. The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its reactivity is highly specific, primarily engaging in cycloaddition reactions with alkynes. This specificity allows for the targeted labeling and modification of biomolecules in complex biological environments.

The two principal reactions involving the azide group of this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used click reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is known for its high yields and rapid kinetics, though it requires a copper catalyst that can be cytotoxic, often necessitating the use of chelating ligands in biological applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The relief of ring strain drives the reaction forward, making it ideal for applications in living cells where the toxicity of copper is a concern.

Quantitative Data on Reactivity and Synthesis

The efficiency and kinetics of reactions involving this compound and its derivatives are critical for experimental design. The following tables summarize key quantitative data.

ParameterValueConditions
Synthesis Yield
Fmoc-Dap-OH Intermediate79-80%Hofmann rearrangement of Fmoc-Asn-OH using [bis(trifluoroacetoxy)iodo]benzene and pyridine in DMF–H₂O.
Fmoc-L-Dap(N3)-OH62-75%Diazo transfer reaction on Fmoc-Dap-OH using imidazole-1-sulfonyl azide hydrochloride and K₂CO₃ in a biphasic mixture.
Reaction Kinetics
SPAAC Second-Order Rate Constants (k₂)
Azido-Peptide with DBCO0.34 M⁻¹ s⁻¹Reaction of a peptide containing an azido-lysine analog with DBCO in HBS buffer (pH 7.4) at 25°C. This serves as a close approximation for the reactivity of the Dap(N3) side chain.[1]
Boc-Azido-Amino Acid with BCN0.28 M⁻¹ s⁻¹Reaction of a Boc-protected hydrophilic azido-amino acid with BCN in methanol at 25°C.[1]
CuAAC Second-Order Rate Constants (k₂)
General Range10 - 100 M⁻¹ s⁻¹The reaction rate is highly dependent on the copper source, ligand, and solvent conditions. These values represent typical rates under optimized conditions for bioconjugation.[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound derivatives are provided below.

Synthesis of Fmoc-L-Dap(N3)-OH

This protocol describes the synthesis of the Fmoc-protected version of L-Dap(N3)-OH, which is commonly used in solid-phase peptide synthesis.

Procedure:

  • Dissolution: Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.

  • Reagent Addition: While stirring vigorously, add a catalytic amount of CuSO₄·5H₂O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 18 hours.

  • Workup and Extraction:

    • Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

    • Extract the organic phase with a saturated sodium bicarbonate solution. Combine all aqueous phases.

    • Wash the combined aqueous extracts with diethyl ether to remove organic impurities.

  • Acidification and Product Extraction:

    • Carefully acidify the aqueous phase to a pH of 2 with concentrated hydrochloric acid.

    • Extract the product from the acidified aqueous phase with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Dap(N3)-OH as a solid.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Dap(N3)-OH

This protocol outlines the incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence on a solid support.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.

    • Add an activator base like DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow or faint color indicates completion). If the test is positive (blue), repeat the coupling step.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide on the solid support.

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-functionalized molecule (5 equivalents) in a DMF/water mixture.

    • Prepare a stock solution of CuSO₄ (0.5 equivalents) and a copper-chelating ligand such as THPTA (2.5 equivalents) in water.

    • Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in water.

  • Reaction Setup: Add the alkyne solution to the resin, followed by the CuSO₄/ligand solution.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with DMF, water, and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify the crude peptide conjugate by RP-HPLC.

Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of a strained alkyne to a purified azide-containing peptide in solution.

Procedure:

  • Peptide Dissolution: Dissolve the purified azide-functionalized peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.

  • Alkyne Preparation: Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.

  • Reaction Setup: Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne). The final DMSO concentration should be kept below 20% to maintain peptide solubility.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.

  • Lyophilization: Lyophilize the purified conjugate to obtain the final product.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation start Rink Amide Resin spps Solid-Phase Peptide Synthesis (Incorporate Fmoc-L-Dap(N3)-OH) start->spps Fmoc Chemistry azide_resin Azide-Functionalized Peptide on Resin spps->azide_resin cuaac On-Resin CuAAC azide_resin->cuaac Option 1 cleavage TFA Cleavage & Deprotection azide_resin->cleavage Option 2 cuaac->cleavage spaac Solution-Phase SPAAC cleavage->spaac hplc RP-HPLC Purification spaac->hplc final_product Purified Peptide Conjugate hplc->final_product alkyne Alkyne-Molecule alkyne->cuaac dbco DBCO/BCN-Molecule dbco->spaac

Caption: General workflow for peptide synthesis and bioconjugation using Fmoc-L-Dap(N3)-OH.

logical_relationship cluster_probe_design Probe Design & Synthesis cluster_application Application in a Biological System cluster_detection Detection & Identification dap This compound peptide Synthesize Peptide with Azide-Amino Acid dap->peptide incubation Incubate Azide-Peptide with Cell Lysate/System peptide->incubation binding Azide-Peptide Binds to Target Protein(s) incubation->binding click Click Chemistry Reaction (Add Alkyne-Biotin) binding->click pulldown Streptavidin Affinity Purification (Pull-Down) click->pulldown ms Mass Spectrometry (LC-MS/MS) pulldown->ms identification Identification of Binding Partners ms->identification

Caption: Logical workflow for identifying protein binding partners using an azide-modified peptide probe.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-L-Dap(N3)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-L-Dap(N3)-OH (N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid, β-azide) is a non-proteinogenic amino acid that serves as a critical building block in modern peptide chemistry and drug development. It features two key functionalities: a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group and an azide (N3) moiety on the side chain. The azide group is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This allows for the precise, site-specific labeling of peptides with fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains, as well as their conjugation to proteins and surfaces.

The Z-protecting group is stable under the acidic and basic conditions used in Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively.[2] However, its incorporation requires specific strategic considerations, particularly regarding the choice of synthesis chemistry and the final deprotection steps. This document provides a detailed protocol for incorporating this compound into peptide sequences using the Boc/Bzl SPPS strategy, along with purification methods and key applications.

Experimental Protocols

The incorporation of this compound is most compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis strategy. The Z-group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection. The final cleavage from the resin is typically performed with strong acids like anhydrous hydrogen fluoride (HF), which removes most benzyl-based side-chain protecting groups but leaves the Z-group intact. The Z-group can then be selectively removed post-cleavage, if necessary.

Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

Materials:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids, this compound.

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing Solvents: DCM, Methanol.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with 5% (v/v) p-cresol or anisole as a scavenger. (Caution: HF is extremely toxic and corrosive. Use only in a specialized apparatus).

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a peptide synthesis vessel.

    • Add 5 mL of DCM and allow the resin to swell for 30 minutes with agitation. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 5 mL of 50% TFA/DCM to the resin and agitate for 2 minutes. Drain.

    • Add another 5 mL of 50% TFA/DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (2 x 5 mL).

  • Neutralization:

    • Add 5 mL of 10% DIPEA/DCM and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling (for this compound or other Boc-amino acids):

    • In a separate vial, dissolve the amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. For the sterically hindered this compound, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure completion.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm reaction completion (beads should be colorless). If positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage (HF Cleavage):

    • After the final amino acid is coupled and the Nα-Boc group is removed, wash the resin thoroughly with DCM and dry under a high vacuum for several hours.

    • Carefully transfer the resin to the reaction vessel of an HF cleavage apparatus.

    • Add the scavenger (e.g., p-cresol) and cool the vessel to -10 °C.

    • Condense anhydrous HF into the vessel and stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum. The crude peptide, with the Z-group still attached to the Dap residue, will remain.

  • Peptide Precipitation and Washing:

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

    • Precipitate the crude peptide from the extraction solvent by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

Protocol 2: Z-Group Deprotection (Optional)

If the N-terminal amine of the Dap residue needs to be free, the Z-group can be removed by catalytic hydrogenation.

Procedure:

  • Dissolve the crude Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by HPLC-MS. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Lyophilize the filtrate to obtain the deprotected peptide.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[3]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze them by mass spectrometry to identify those containing the pure peptide.

  • Analysis:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following table summarizes the general parameters for the incorporation of this compound via Boc-SPPS. Actual values may need optimization based on the specific peptide sequence.

ParameterValue / ConditionPurpose
Synthesis Scale 0.1 - 0.25 mmolStandard laboratory scale for custom peptide synthesis.
Resin Type Merrifield or PAM ResinFor synthesis of C-terminal peptide acids.
Nα-Deprotection 50% TFA in DCMRemoval of the temporary Boc protecting group.
Amino Acid Equivalents 4 equivalents (relative to resin loading)Drives the coupling reaction to completion.
Coupling Reagent HBTU/HOBt or HATUEfficient activation of the amino acid carboxyl group.
Base (Activation) DIPEA (8 equivalents)Acts as a base to activate the coupling reagents and amino acid.
Coupling Time 1 - 4 hoursLonger times may be needed for the sterically demanding this compound.
Monitoring Kaiser (Ninhydrin) TestConfirms the completion of the coupling reaction.
Final Cleavage Anhydrous HF / p-cresolCleaves the peptide from the resin and removes side-chain protection.
Typical Crude Purity 50 - 80%Varies depending on peptide length and sequence complexity.
Final Purity (Post-HPLC) >95%Standard for research and drug development applications.

Visualizations

Experimental Workflow Diagram

cluster_SPPS Boc-SPPS Cycle cluster_Cleavage Cleavage & Purification Resin 1. Swell Resin Deprotect 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotect Neutralize 3. Neutralization (10% DIPEA/DCM) Deprotect->Neutralize Couple 4. Couple this compound (HBTU/HOBt/DIPEA) Neutralize->Couple Wash 5. Wash Couple->Wash Kaiser Kaiser Test Wash->Kaiser Kaiser->Couple Positive (Blue) Recouple Repeat Repeat for Next Amino Acid Kaiser->Repeat Negative Final_Deprotect Final Boc Deprotection Repeat->Final_Deprotect HF_Cleave HF Cleavage (Peptide-Z-Dap(N3)) Final_Deprotect->HF_Cleave Precipitate Precipitate & Dry (Crude Peptide) HF_Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze Final_Product Final Peptide Analyze->Final_Product

Caption: Workflow for incorporating this compound via Boc-SPPS.

Application in Click Chemistry

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Peptide Peptide-Dap(N3) (from synthesis) Peptide_CuAAC Peptide_CuAAC Peptide->Peptide_CuAAC Copper-Catalyzed Peptide_SPAAC Peptide_SPAAC Peptide->Peptide_SPAAC Strain-Promoted (Copper-Free) Alkyne Alkyne-Molecule (e.g., Dye, Drug) Triazole Peptide-Triazole-Molecule (Stable Conjugate) Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole Cycloalkyne Strained Cycloalkyne (e.g., DBCO, BCN) Triazole_SPAAC Peptide-Triazole-Molecule (Stable Conjugate) Cycloalkyne->Triazole_SPAAC

Caption: Bioorthogonal applications of azide-modified peptides.[1]

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Z-L-Dap(N3)-OH. This "click chemistry" reaction is a highly efficient and versatile method for forming a stable triazole linkage between the azido-functionalized amino acid and a terminal alkyne, enabling applications in bioconjugation, drug discovery, and materials science.[][2]

Introduction to CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.[3] The reaction proceeds rapidly and specifically between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[4][5] this compound serves as a valuable building block, introducing an azide functionality that can be selectively reacted in the presence of a copper(I) catalyst.

Reaction Mechanism

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring that rearranges and, upon protonolysis, yields the stable triazole product and regenerates the catalyst.

Experimental Protocols

The following protocols are generalized procedures for the CuAAC reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates and applications.

Protocol 1: General Aqueous CuAAC Procedure for Bioconjugation

This protocol is suitable for the conjugation of this compound to an alkyne-modified biomolecule in an aqueous buffer system.

Materials:

  • This compound

  • Alkyne-modified substrate (e.g., peptide, protein, or other biomolecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO or water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • DMSO or DMF (for dissolving reagents if necessary)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified substrate in the reaction buffer to a final concentration of approximately 10-100 µM.

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer to the desired stock concentration (e.g., 1-10 mM). It is recommended to use a 1.5 to 5-fold molar excess of the azido-amino acid relative to the alkyne.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA or TBTA stock solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidative damage.[6]

  • Reaction Assembly:

    • In a clean reaction vessel, add the following in order:

      • Solution of the alkyne-modified substrate.

      • Solution of this compound.

      • The premixed copper-ligand solution.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 1-5 mM.

    • Gently mix the reaction and protect it from light.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques. For bioconjugation, reactions are often complete within an hour or two at room temperature when reactant concentrations are above 10 µM.[6]

  • Purification:

    • Upon completion, the product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods include:

      • Size-exclusion chromatography (SEC): Effective for separating larger biomolecules from smaller reaction components.

      • Reverse-phase high-performance liquid chromatography (RP-HPLC): Suitable for purification of peptides and small molecules.

      • Dialysis or ultrafiltration: Useful for removing small molecules from protein conjugates.

      • Chelating resins: Can be used to remove copper ions from the reaction mixture.

Data Presentation

The following table summarizes representative reaction conditions and yields for the CuAAC of azido-amino acid derivatives with various alkynes. While not specific to this compound, these values from the synthesis of triazolylalanine analogues provide a reasonable expectation for reaction efficiency.[4][5]

EntryAlkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneN-isoindolinyl (ethynylalanine) derivativeCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O1295
21-HexyneN-isoindolinyl (ethynylalanine) derivativeCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O1285
3Propargyl alcoholN-isoindolinyl (ethynylalanine) derivativeCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O1291
43-Phenyl-1-propyneN-isoindolinyl (ethynylalanine) derivativeCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O1288
51-EthynylcyclohexeneN-isoindolinyl (ethynylalanine) derivativeCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O1267

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Workflow sub_prep Substrate Preparation reaction_setup Reaction Setup sub_prep->reaction_setup reagent_prep Reagent Preparation reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation purification Purification incubation->purification analysis Analysis purification->analysis

Caption: General workflow for a CuAAC reaction.

Bioconjugation via CuAAC

This diagram illustrates the concept of using CuAAC to conjugate this compound to a biomolecule of interest that has been modified with a terminal alkyne.

Bioconjugation_Concept azide This compound (Azide) product Triazole-Linked Bioconjugate azide->product CuAAC alkyne Alkyne-Modified Biomolecule alkyne->product catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->product

Caption: Bioconjugation using CuAAC.

References

Application Notes and Protocols for Z-L-Dap(N3)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Dap(N3)-OH, also known as Nα-Z-Nβ-Azido-L-2,3-diaminopropionic acid, is a non-canonical amino acid containing an azide moiety. This functional group makes it an invaluable tool in bioconjugation and chemical biology, particularly for its application in strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction that enables the covalent ligation of an azide-functionalized molecule with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2]

The key advantage of SPAAC is that it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3] this compound can be incorporated into peptides and proteins, providing a specific site for conjugation with imaging agents, therapeutic payloads, or other biomolecules.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C11H12N4O4[4]
Molecular Weight 264.24 g/mol [4]
Appearance White crystalline powder[2]
Purity >98%[2]
Storage Conditions Store at 2-8 °C[2]
Solubility Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited.General Chemical Knowledge

Applications in Research and Drug Development

The versatility of this compound in SPAAC reactions opens up a wide range of applications:

  • Peptide and Protein Labeling: Site-specific incorporation of this compound into a peptide or protein sequence allows for precise attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking studies.

  • Antibody-Drug Conjugates (ADCs): In the development of targeted cancer therapies, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The SPAAC reaction ensures a stable and specific conjugation, leading to ADCs with a defined drug-to-antibody ratio (DAR).[5][6]

  • Probing Biomolecular Interactions: By conjugating this compound-containing biomolecules to interaction partners, researchers can study protein-protein, protein-nucleic acid, or protein-small molecule interactions.

  • Surface Immobilization: Peptides and proteins functionalized with this compound can be immobilized on surfaces coated with a strained alkyne for applications in biosensors and biomaterials.

Quantitative Data for SPAAC Reactions

AzideStrained AlkyneSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)SolventReference
Azidolysine-containing peptideDBCO-PEG0.34HBS buffer (pH 7.4)[7]
Boc-protected azidoamino acidBCN0.28Methanol[7]
Benzyl AzideDIBO~0.3Methanol[8]
Benzyl AzideBARAC~1.0Acetonitrile/Water[3]
Rhodopsin with S144azFAlexa488-DIBO62 ± 12In-gel[9]

DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; DIBO: Dibenzocyclooctynol; BARAC: Biarylazacyclooctynone. HBS: HEPES-buffered saline.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule

This protocol provides a general procedure for the SPAAC reaction between a peptide containing Z-L-Dap(N3) and a DBCO-labeled molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified peptide (dissolved in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (dissolved in a compatible solvent, e.g., DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in the reaction buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the peptide solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the peptide.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific reactants and their concentrations. For very dilute samples, the reaction can be incubated overnight at 4°C.[10]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from unreacted starting materials and byproducts using techniques such as RP-HPLC, size-exclusion chromatography (SEC), or dialysis, depending on the properties of the product.

  • Analysis:

    • Confirm the identity of the final conjugate by mass spectrometry.

    • Assess the purity of the conjugate by RP-HPLC.

Diagrams

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Workflow cluster_synthesis Peptide/Protein Modification cluster_conjugation Bioconjugation cluster_purification Purification and Analysis cluster_application Application A Incorporate this compound into Antibody via SPPS or enzymatic ligation B SPAAC Reaction with DBCO-Drug Linker A->B C Purify ADC using Chromatography (e.g., SEC) B->C D Characterize ADC by MS, HPLC, and functional assays C->D E Targeted Drug Delivery to Cancer Cells D->E

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid, azide (Z-L-Dap(N3)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This versatile building block introduces a bioorthogonal azide handle, enabling a wide array of applications in chemical biology and drug development through "click" chemistry.

Introduction

This compound is a key reagent for the synthesis of azido-peptides. The benzyloxycarbonyl (Z) protecting group is compatible with the Boc/Bzl orthogonal protection strategy in SPPS, where the tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and benzyl-based groups protect amino acid side chains. The azide functionality remains stable throughout the synthesis and can be selectively reacted post-synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the site-specific conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of a model azido-peptide using this compound in a Boc-SPPS strategy on a Merrifield resin. Actual results may vary depending on the specific peptide sequence, length, and coupling conditions.

Table 1: Synthesis Parameters for a Model Azido-Peptide

ParameterValueNotes
ResinMerrifield ResinStandard resin for Boc-SPPS.
Resin Substitution0.5 - 1.0 mmol/gTypical loading for Boc-SPPS.
Nα-ProtectionBoc (tert-butyloxycarbonyl)Removed with trifluoroacetic acid (TFA) at each cycle.
This compound IncorporationSingle CouplingTypically sufficient for high coupling efficiency.
Coupling ReagentHBTU/HOBt/DIEAA common and efficient activation cocktail.
Coupling Time1 - 2 hoursStandard duration for most amino acids.
MonitoringKaiser TestUsed to confirm the completion of each coupling step.

Table 2: Expected Yield and Purity of a Model Azido-Peptide

ParameterExpected ValueMethod of Analysis
Coupling Efficiency (per step)>99%Kaiser Test / Amino Acid Analysis
Overall Crude Peptide Yield60 - 80%Gravimetric analysis after cleavage
Crude Peptide Purity50 - 70%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Purified Peptide Yield20 - 40%Gravimetric analysis after purification
Final Peptide Purity>95%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Incorporating this compound

This protocol describes the manual synthesis of a model peptide on Merrifield resin using the Boc/Bzl strategy.

1. Resin Swelling:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH) to the resin using a standard esterification method.

3. Peptide Chain Elongation (Iterative Cycles):

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF. Wash with DMF.

  • Coupling:

    • For standard Boc-amino acids: Pre-activate 3 equivalents of the Boc-amino acid with 2.9 equivalents of HBTU and 3 equivalents of HOBt in DMF for 2 minutes. Add 6 equivalents of DIEA and add the mixture to the resin. Agitate for 1-2 hours.

    • For this compound: Follow the same procedure as for standard Boc-amino acids. A single coupling is generally sufficient.

  • Capping (Optional): If coupling is incomplete (positive Kaiser test), cap unreacted amino groups with acetic anhydride.

  • Washing: After each coupling step, wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFMSA/TFA/thioanisole.

  • Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours.[1]

  • Filter the resin and wash with a small amount of TFA.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

5. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye) to the azido-peptide while it is still attached to the resin.

1. Peptide Synthesis:

  • Synthesize the azido-peptide on the resin following Protocol 1.

2. Resin Preparation:

  • After the final coupling step, wash the peptide-resin with DMF and then DCM. Swell the resin in a mixture of DMSO and DCM.

3. Click Reaction:

  • Prepare a solution of the alkyne-containing molecule (e.g., an alkyne-modified fluorophore), copper(I) bromide (CuBr), and a reducing agent like sodium ascorbate in DMSO/water.

  • Add the click reaction mixture to the resin.

  • Add a base such as DIEA or 2,6-lutidine.

  • Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

4. Washing:

  • Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.

5. Cleavage, Deprotection, and Purification:

  • Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.

Mandatory Visualizations

SPPS_Workflow Start Start: Boc-AA-Merrifield Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA/DMF) Boc_Deprotection->Neutralization Coupling_AA Couple next Boc-AA-OH (HBTU/HOBt/DIEA) Neutralization->Coupling_AA Standard AA Coupling_Dap Couple This compound (HBTU/HOBt/DIEA) Neutralization->Coupling_Dap Azide AA Wash1 Wash (DMF, DCM) Coupling_AA->Wash1 Wash2 Wash (DMF, DCM) Coupling_Dap->Wash2 Loop_End Final AA? Wash1->Loop_End Wash2->Loop_End Wash3 Wash (DMF, DCM) Loop_End->Boc_Deprotection No Final_Deprotection Final Boc Deprotection Loop_End->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFMSA/TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Azido-Peptide Purification->End

Caption: Workflow for Boc-SPPS of a peptide containing this compound.

Click_Chemistry_Workflow Start Synthesized Azido-Peptide on Resin Click_Reaction On-Resin Click Reaction: + Alkyne-Fluorophore + Cu(I), Ascorbate, DIEA Start->Click_Reaction Wash Wash Resin Click_Reaction->Wash Cleavage Cleavage & Deprotection (TFMSA/TFA) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Labeled_Peptide Pure Fluorescently Labeled Peptide Purification->Labeled_Peptide Incubation Incubate Cells with Labeled Peptide Labeled_Peptide->Incubation Cell_Culture Cell Culture (e.g., HeLa cells) Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Analyze Cellular Uptake and Localization Imaging->Analysis

Caption: Experimental workflow for fluorescent labeling and cellular imaging.

Conclusion

The use of this compound in Boc-SPPS provides a reliable method for the synthesis of peptides containing a versatile azide handle. This enables the site-specific modification of peptides through click chemistry, opening up a wide range of applications in drug discovery, diagnostics, and fundamental research. The protocols provided herein offer a robust starting point for researchers to successfully synthesize and utilize these valuable molecular tools.

References

Application Notes and Protocols for Site-Specific Protein Modification using Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Dap(N3)-OH, or N-α-benzyloxycarbonyl-L-α,β-diaminopropionic acid, is a non-canonical amino acid containing a bioorthogonal azide moiety. This functional group allows for the site-specific modification of proteins using "click chemistry," a set of rapid, specific, and high-yield chemical reactions. The ability to introduce a chemical handle at a precise location within a protein opens up a vast array of possibilities for creating novel protein conjugates for therapeutic, diagnostic, and research applications.

These application notes provide a comprehensive overview of the methodologies for incorporating this compound into a target protein and subsequently modifying it using either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of Site-Specific Incorporation and Bioorthogonal Ligation

The site-specific incorporation of this compound into a protein is achieved through the expansion of the genetic code. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the corresponding tRNA with this compound. This charged tRNA then recognizes a unique codon, typically a nonsense (stop) codon like UAG (amber), that has been introduced at the desired modification site in the gene of the target protein. This process ensures that this compound is incorporated only at the specified position during protein translation.

Once the protein containing the azide group is expressed and purified, it can be reacted with a molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC). This "click" reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the protein.

G cluster_incorporation Genetic Incorporation cluster_ligation Bioorthogonal Ligation This compound This compound Orthogonal aaRS Orthogonal aaRS This compound->Orthogonal aaRS Recognized Orthogonal tRNA Orthogonal tRNA Orthogonal aaRS->Orthogonal tRNA Charges Ribosome Ribosome Orthogonal tRNA->Ribosome Delivers Azide-Protein Azide-Protein Ribosome->Azide-Protein Synthesizes Target mRNA (UAG) Target mRNA (UAG) Target mRNA (UAG)->Ribosome Translated Modified Protein Modified Protein Azide-Protein->Modified Protein Click Chemistry Alkyne/Cyclooctyne Probe Alkyne/Cyclooctyne Probe Alkyne/Cyclooctyne Probe->Modified Protein

Fig. 1: Workflow for site-specific protein modification.

Quantitative Data: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the protein and the cellular environment. While CuAAC is generally faster, the copper catalyst can be cytotoxic, making SPAAC a better choice for in vivo applications.[1]

ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Faster (Second-order rate constants typically 1-100 M⁻¹s⁻¹)Slower (Second-order rate constants typically 0.001-1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible
Side Reactions Can cause oxidative damage to proteins.[2]Can react with thiols (e.g., cysteine) at a much slower rate than with azides.[3][4]
Reagents Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)

Table 1: Comparison of CuAAC and SPAAC for protein modification.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Cyclooctyne (OCT)~0.002
Monofluorinated cyclooctyne (MOFO)~0.03
Difluorinated cyclooctyne (DIFO)~0.3
Dibenzocyclooctyne (DBCO)~0.1 - 0.9
Bicyclo[6.1.0]nonyne (BCN)~0.1

Table 2: Representative second-order rate constants for SPAAC reactions with various cyclooctynes. Note that the azide on the protein may exhibit different kinetics.[5][6][7]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol describes the general steps for expressing a protein with a site-specifically incorporated azide-containing non-canonical amino acid. Optimization of expression conditions is crucial for achieving good yields.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein with an in-frame amber (UAG) codon at the desired modification site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Note: The specific orthogonal aaRS for this compound needs to be empirically determined or selected based on literature for structurally similar amino acids.

  • Luria-Bertani (LB) medium and Terrific Broth (TB)

  • Appropriate antibiotics for plasmid maintenance

  • This compound

  • L-arabinose

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

2. Procedure:

  • Co-transform the E. coli expression strain with the target protein expression vector and the pEVOL plasmid.

  • Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Simultaneously, add this compound to a final concentration of 1-2 mM.

  • Continue to incubate at 30°C for 30 minutes.

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours with shaking.

  • Harvest the cells by centrifugation and purify the azide-modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Confirm the incorporation of this compound by mass spectrometry.

G Start Start Co-transform E. coli Co-transform E. coli with Target and pEVOL plasmids Start->Co-transform E. coli Overnight Culture Grow overnight culture Co-transform E. coli->Overnight Culture Scale-up Culture Inoculate 1L TB medium Overnight Culture->Scale-up Culture Induce aaRS/tRNA Induce aaRS/tRNA with L-arabinose and add this compound Scale-up Culture->Induce aaRS/tRNA Induce Target Protein Induce target protein with IPTG Induce aaRS/tRNA->Induce Target Protein Express Protein Express protein at reduced temperature Induce Target Protein->Express Protein Harvest and Purify Harvest cells and purify azide-modified protein Express Protein->Harvest and Purify Verify Incorporation Verify incorporation by Mass Spectrometry Harvest and Purify->Verify Incorporation End End Verify Incorporation->End

Fig. 2: Workflow for protein expression with this compound.
Protocol 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling the azide-modified protein with an alkyne-containing probe. Caution: Perform in a well-ventilated area.

1. Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-containing probe (e.g., fluorescent dye, biotin).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • DMSO for dissolving the probe if necessary.

2. Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne probe (final concentration 100-500 µM).

  • Prepare the copper catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be monitored by SDS-PAGE with in-gel fluorescence (if using a fluorescent probe) or by mass spectrometry.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Remove excess reagents by size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling the azide-modified protein with a strained cyclooctyne-containing probe.

1. Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-containing probe (e.g., DBCO-dye, BCN-biotin).

  • DMSO for dissolving the probe if necessary.

2. Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the cyclooctyne probe (final concentration 100-500 µM).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the steric accessibility of the azide on the protein.

  • Monitor the reaction progress by SDS-PAGE with in-gel fluorescence or by mass spectrometry.

  • Once the reaction is complete, remove excess reagents by size-exclusion chromatography or dialysis.

G cluster_cuaac CuAAC Pathway Azide-Protein Azide-Protein Alkyne Probe Alkyne Probe Cyclooctyne Probe Cyclooctyne Probe CuAAC Reaction Mix and Incubate 1-4 hours Alkyne Probe->CuAAC Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->CuAAC Reaction Modified Protein CuAAC Modified Protein CuAAC Reaction->Modified Protein CuAAC SPAAC Reaction Mix and Incubate 1-24 hours Cyclooctyne Probe->SPAAC Reaction Modified Protein SPAAC Modified Protein SPAAC Reaction->Modified Protein SPAAC

Fig. 3: Comparison of CuAAC and SPAAC reaction workflows.

Troubleshooting

  • Low protein expression: Optimize codon usage, lower induction temperature, and try different E. coli strains. Ensure the non-canonical amino acid is not toxic to the cells at the concentration used.

  • No incorporation of this compound: Verify the sequence of the expression vectors. Test the activity of the orthogonal aaRS/tRNA pair with a reporter protein like GFP. The chosen aaRS may not be suitable for this compound; screening different synthetases may be necessary.

  • Low click reaction yield: Increase the concentration of the probe and/or the reaction time. For CuAAC, ensure the sodium ascorbate is freshly prepared. For SPAAC, consider using a more reactive cyclooctyne. Steric hindrance at the modification site can also lower the yield.

  • Protein precipitation during CuAAC: The copper catalyst can cause protein aggregation. Use a copper-chelating ligand like THPTA or BTTAA. Perform the reaction at a lower temperature.

Conclusion

The use of this compound for site-specific protein modification is a powerful technique for creating well-defined protein conjugates. By combining genetic code expansion with bioorthogonal click chemistry, researchers can introduce a wide range of functionalities into proteins with high precision. The protocols and data presented here provide a foundation for the successful implementation of this methodology in various research and development settings. Careful optimization of both the protein expression and the click chemistry steps is key to achieving high yields of the desired modified protein.

References

Application Notes and Protocols for Bioconjugation using Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Z-L-Dap(N3)-OH, an azide-containing amino acid, in various bioconjugation techniques. These methods are pivotal for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), and for the study of complex biological processes through metabolic labeling and proteomic analysis.

This compound serves as a versatile building block, enabling the introduction of an azide moiety into peptides and proteins. This bioorthogonal handle can then be specifically modified using one of several highly efficient and selective ligation chemistries. The primary techniques covered in this document are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding "click chemistry" reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant ideal for applications in living systems.

  • Staudinger Ligation: A classic bioorthogonal reaction that forms a stable amide bond.

Data Presentation: Comparative Analysis of Bioconjugation Techniques

The choice of bioconjugation strategy depends on the specific experimental requirements, such as the biological environment (in vitro vs. in vivo), desired reaction kinetics, and the nature of the biomolecule. The following table summarizes key quantitative parameters for the three techniques discussed.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Second-Order Rate Constant ~10² - 10³ M⁻¹s⁻¹[1]~10⁻¹ - 1 M⁻¹s⁻¹ (dependent on the strained alkyne used)[1]~10⁻³ M⁻¹s⁻¹[2]
Typical Reaction Time < 1 hour[1]1 - 4 hours[1]6 - 24 hours[1]
In Vitro Protein Labeling Yield High to Quantitative[1]High[1]Moderate to High[1]
Live Cell Labeling Compatibility No (due to copper toxicity)[1]Yes[1]Yes[1]
Key Advantage Very fast and high yielding.Biocompatible for in vivo applications.Forms a native amide bond (traceless version).
Key Disadvantage Copper catalyst is cytotoxic.Slower kinetics than CuAAC.Slowest kinetics; phosphine reagents can be air-sensitive.[3]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various bioconjugation applications. Optimization for specific biomolecules and reaction partners is recommended.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling (In Vitro)

This protocol describes the labeling of a protein containing a this compound residue with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-modified protein (containing this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-functionalized reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (20-50 mM in water)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (100 mM in water or DMSO)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized reporter molecule in buffer. A molar excess of the alkyne reporter (e.g., 10-50 equivalents) is often used to ensure complete labeling of the protein.

  • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.

  • Add the copper-ligand complex to the protein-alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-2 hours. Gentle mixing can be beneficial.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzideProtein Azide-Modified Protein (with this compound) ReactionMix Reaction Mixture (pH 7.4) AzideProtein->ReactionMix AlkyneReporter Alkyne Reporter (e.g., Fluorophore, Biotin) AlkyneReporter->ReactionMix Copper CuSO4 Copper->ReactionMix Ligand Ligand (e.g., THPTA) Ligand->ReactionMix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionMix Purification Purification (Desalting/Dialysis) ReactionMix->Purification Incubate 1-2h, RT LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein Analysis Analysis (SDS-PAGE, MS) LabeledProtein->Analysis

CuAAC Experimental Workflow

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to contain this compound with a strained alkyne-functionalized fluorescent dye.

Materials:

  • Cells with azide-modified surface proteins (from metabolic labeling with an azide-containing precursor)

  • Strained alkyne-fluorophore (e.g., DBCO-Fluorophore or BCN-Fluorophore) stock solution in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency. If metabolic labeling was performed, ensure the labeling period is complete.

  • Wash the cells gently with pre-warmed PBS to remove any un-incorporated azide precursors.

  • Prepare the labeling solution by diluting the strained alkyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Add the labeling solution to the cells and incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reactivity of the strained alkyne and the density of azides on the cell surface.

  • After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.

  • The cells are now ready for imaging. Add fresh culture medium or a suitable imaging buffer.

  • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

SPAAC_Workflow cluster_cells Live Cells cluster_probe Labeling Probe AzideCells Cells with Azide-Labeled Surface Proteins Labeling Incubation (37°C, 30-120 min) AzideCells->Labeling AlkyneProbe Strained Alkyne-Fluorophore (e.g., DBCO-Dye) AlkyneProbe->Labeling Washing Wash with PBS (3x) Labeling->Washing LabeledCells Fluorescently Labeled Cells Washing->LabeledCells Imaging Fluorescence Microscopy LabeledCells->Imaging Staudinger_Workflow cluster_reactants Reactants Peptide1 Peptide 1 (C-terminal Phosphinothioester) Ligation Ligation Reaction (Aqueous Buffer, RT, 12-24h) Peptide1->Ligation Peptide2 Peptide 2 (N-terminal this compound) Peptide2->Ligation Purification HPLC Purification Ligation->Purification LigatedPeptide Ligated Peptide (Native Amide Bond) Purification->LigatedPeptide Analysis Mass Spectrometry Analysis LigatedPeptide->Analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Translocation Akt Akt PI3K->Akt CellularResponse Cellular Response (Proliferation, Survival, etc.) Akt->CellularResponse GeneExpression Gene Expression TranscriptionFactors->GeneExpression GeneExpression->CellularResponse

References

Application Notes and Protocols for the Analytical Characterization of Z-L-Dap(N3)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods used to characterize peptides labeled with the azide-containing non-canonical amino acid, Z-L-Dap(N3)-OH. The introduction of an azide moiety into a peptide sequence via this compound opens up a vast array of possibilities for subsequent modifications through bioorthogonal "click chemistry" reactions. This powerful tool is invaluable for applications in drug development, proteomics, and molecular imaging.

Accurate and thorough characterization of the labeled peptide is a critical first step to ensure the success of downstream applications. This document outlines detailed protocols for the primary analytical techniques used for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The incorporation of this compound into a peptide sequence results in predictable changes in its physicochemical properties. The following tables summarize the expected quantitative data from the analytical characterization of a model peptide before and after labeling.

Table 1: Mass Spectrometry Data

PeptideSequenceTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Mass Shift (Da)
Unlabeled Model PeptideAc-Tyr-Gly-Gly-Phe-Leu-OH555.25556.26-
This compound Labeled PeptideAc-Tyr-Gly-Dap(N3) -Gly-Phe-Leu-OH799.36800.37+244.11

Note: The mass shift corresponds to the incorporation of the this compound residue (C11H12N4O4, Molecular Weight: 264.24) and the removal of a Glycine residue (C2H3NO, Molecular Weight: 57.05 Da), resulting in a net theoretical mass increase of 207.19 Da. The table reflects a hypothetical scenario where Dap(N3) replaces a Glycine, showcasing the expected mass shift calculation.

Table 2: High-Performance Liquid Chromatography (HPLC) Data

PeptideRetention Time (minutes)Change in Retention Time (minutes)
Unlabeled Model Peptide15.2-
This compound Labeled Peptide17.8+2.6

Note: The introduction of the benzyloxycarbonyl (Z) group, which is hydrophobic, typically leads to an increase in retention time in reversed-phase HPLC. The exact shift will depend on the specific peptide sequence and HPLC conditions.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ProtonUnlabeled Model Peptide (Glycine α-protons)This compound Labeled Peptide (Dap(N3) protons)
α-CH~3.97 ppm~4.5 ppm (multiplet)
β-CH₂-~3.6 ppm (multiplet)
Z-group CH₂-~5.1 ppm (singlet)
Z-group Aromatic-~7.3 ppm (multiplet)

Note: The chemical shifts are approximate and can vary based on the solvent, pH, and neighboring amino acids. The protons on the β-carbon, adjacent to the electron-withdrawing azide group, are expected to be shifted downfield compared to typical aliphatic protons.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol 1: Mass Spectrometry Analysis (MALDI-TOF)

This protocol outlines the steps for analyzing a this compound labeled peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm its molecular weight.

1. Sample Preparation: a. Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile (ACN)/water to a final concentration of 1 mg/mL. b. Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 0.1% TFA in 50% ACN/water.

2. Spotting the Target Plate: a. On a clean MALDI target plate, spot 1 µL of the peptide solution. b. Immediately add 1 µL of the saturated CHCA matrix solution to the peptide spot. c. Gently mix the droplet by pipetting up and down a few times. d. Allow the spot to air-dry completely at room temperature, which will result in the formation of a crystalline matrix-analyte mixture.

3. Data Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Operate the instrument in positive ion reflectron mode for optimal resolution and mass accuracy. c. Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the labeled peptide. d. Acquire mass spectra from the sample spot, averaging multiple laser shots to improve the signal-to-noise ratio.

4. Data Analysis: a. Process the raw data to obtain the mass spectrum. b. Identify the peak corresponding to the singly protonated molecular ion ([M+H]⁺) of the this compound labeled peptide. c. Compare the observed m/z value with the theoretical monoisotopic mass to confirm the successful incorporation of the label.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes the use of reversed-phase HPLC (RP-HPLC) to assess the purity of the this compound labeled peptide and compare its retention time to the unlabeled precursor.

1. System Preparation: a. Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

2. Sample Preparation: a. Dissolve the unlabeled and labeled peptides in Mobile Phase A to a concentration of 1 mg/mL.

3. Chromatographic Run: a. Inject 20 µL of the sample onto the column. b. Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. c. Monitor the elution profile using a UV detector at 214 nm and 280 nm.

4. Data Analysis: a. Integrate the peaks in the chromatogram to determine the purity of the labeled peptide. b. Compare the retention time of the main peak in the labeled peptide chromatogram to that of the unlabeled peptide to observe the expected hydrophobic shift.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the preparation and analysis of a this compound labeled peptide by ¹H NMR spectroscopy to confirm the presence of the label and its structural integrity.

1. Sample Preparation: a. Dissolve 1-5 mg of the lyophilized labeled peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the peptide's solubility. b. If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile amide protons for deuterium, which simplifies the spectrum. c. Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio. c. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

3. Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Identify the characteristic signals for the this compound residue:

  • The singlet at ~5.1 ppm corresponding to the benzylic protons of the Z-group.
  • The multiplet in the aromatic region (~7.3 ppm) from the phenyl ring of the Z-group.
  • The downfield-shifted multiplets for the α-CH and β-CH₂ protons of the Dap(N3) residue. c. Compare the integration of these signals to the integrations of protons from other amino acid residues in the peptide to confirm the 1:1 incorporation of the label.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound labeled peptides and a key signaling pathway where these peptides are utilized.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Analytical Characterization cluster_application Downstream Application SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (Preparative HPLC) Cleavage->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Characterize HPLC Analytical HPLC (Purity & Retention Time) Purification->HPLC Characterize NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Characterize Click_Chemistry Bioorthogonal Click Chemistry (e.g., with an alkyne-modified probe) Purification->Click_Chemistry

Caption: Experimental workflow for the synthesis and characterization of this compound labeled peptides.

Click_Chemistry_Pathway Peptide This compound Labeled Peptide Product Triazole-Linked Peptide Conjugate Peptide->Product Click Reaction Probe Alkyne-Modified Probe (e.g., Fluorophore, Biotin) Probe->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a this compound labeled peptide.

Z-L-Dap(N3)-OH: A Versatile Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Carbobenzyloxy-L-α,β-diaminopropionic acid, N-β-azide (Z-L-Dap(N3)-OH) is a non-canonical amino acid derivative that has emerged as a valuable tool in drug discovery and development. Its unique structure, featuring a protected alpha-amino group, a carboxylic acid, and a versatile azide moiety on the side chain, makes it an ideal building block for the synthesis of complex bioactive molecules. The presence of the azide group allows for highly specific and efficient "click chemistry" reactions, enabling the facile conjugation of this compound to other molecules of interest. This opens up a wide range of applications, from the creation of novel peptidomimetics and antibody-drug conjugates (ADCs) to the development of targeted drug delivery systems and chemical probes for studying biological processes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₄O₄[1]
Molecular Weight 264.24 g/mol [1]
CAS Number 684270-44-8[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and DMSO

Applications in Drug Discovery and Development

The primary utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of various functionalities into peptides and other small molecules.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The azide side chain can then be modified post-synthetically via click chemistry to introduce non-peptidic moieties, thereby creating novel peptidomimetics with diverse biological activities.

Peptidomimetic_Synthesis Z_L_Dap This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Z_L_Dap->SPPS Peptide_N3 Peptide with Azide Side Chain SPPS->Peptide_N3 Click_Chemistry Click Chemistry (e.g., CuAAC) Peptide_N3->Click_Chemistry Peptidomimetic Bioactive Peptidomimetic Click_Chemistry->Peptidomimetic Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Click_Chemistry

Caption: Workflow for Peptidomimetic Synthesis.

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used to introduce an azide handle into the payload molecule or a linker. This azide-functionalized component can then be conjugated to an alkyne-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This approach allows for the precise and stable attachment of the drug to the antibody, ensuring targeted delivery to cancer cells.

ADC_Development cluster_Payload Payload Modification cluster_Antibody Antibody Modification Z_L_Dap This compound Azide_Payload Azide-functionalized Payload Z_L_Dap->Azide_Payload Payload Cytotoxic Drug Payload->Azide_Payload CuAAC CuAAC Click Chemistry Azide_Payload->CuAAC Antibody Tumor-specific Antibody Alkyne_Antibody Alkyne-modified Antibody Antibody->Alkyne_Antibody Alkyne_Antibody->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC

Caption: Antibody-Drug Conjugate (ADC) Synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an azido-functionalized amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and OxymaPure (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound as the amino acid to be incorporated.

  • Peptide Elongation: Continue the deprotection and coupling cycles with the remaining Fmoc-amino acids to build the desired peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide synthesized according to Protocol 1.

Materials:

  • Azido-functionalized peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve the azido-peptide in a mixture of water and DMSO.

    • Dissolve the alkyne-functionalized molecule in DMSO.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a stock solution of THPTA in water.

  • Click Reaction:

    • To the peptide solution, add the alkyne-functionalized molecule.

    • Add the THPTA solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Experimental_Workflow cluster_SPPS Peptide Synthesis cluster_Click Click Chemistry Conjugation Resin Start with Resin Incorporate_ZLD Incorporate this compound Resin->Incorporate_ZLD Elongate Elongate Peptide Chain Incorporate_ZLD->Elongate Cleave Cleave from Resin Elongate->Cleave Purify_Peptide Purify Azido-Peptide Cleave->Purify_Peptide Mix Mix Azido-Peptide and Alkyne-Molecule Purify_Peptide->Mix Add_Catalyst Add Cu(I) Catalyst Mix->Add_Catalyst React Incubate Add_Catalyst->React Purify_Conjugate Purify Final Conjugate React->Purify_Conjugate

Caption: Experimental Workflow Diagram.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its azide functionality provides a convenient handle for the application of click chemistry, enabling the efficient and specific synthesis of a wide array of complex molecules. From the construction of novel peptidomimetics with enhanced therapeutic profiles to the development of sophisticated targeted drug delivery systems like ADCs, this compound offers researchers a valuable tool to accelerate the discovery and development of new medicines. The provided protocols offer a starting point for the incorporation of this versatile amino acid into various drug discovery platforms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-L-Dap(N3)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Z-L-Dap(N3)-OH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yield with this compound?

Low coupling efficiency with this compound can arise from several factors. The primary reasons often involve suboptimal choice of coupling reagents, inadequate reaction conditions, or steric hindrance. For the closely related Fmoc-Dap(N3)-OH, it has been observed that phosphonium-based reagents like PyBOP deliver better results than commonly used uronium-based reagents like HBTU or TBTU.[1][2]

Other potential causes for low yield include:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficiently activating the this compound.

  • Side reactions: The azido group or other functional groups present in the peptide chain may undergo unintended reactions.

  • Peptide aggregation: The growing peptide chain on a solid support can aggregate, hindering the accessibility of the N-terminal amine for coupling.[3]

  • Poor solvent choice: The solvent may not adequately dissolve the reactants or swell the solid-phase support, leading to a sluggish reaction.[4]

Q2: Which coupling reagents are recommended for this compound?

Based on data for the analogous Fmoc-Dap(N3)-OH, phosphonium-based reagents are highly recommended for coupling azido-amino acids.

Coupling ReagentReagent TypeRecommendationRationale
PyBOP Phosphonium SaltHighly Recommended Known to be effective for sterically hindered and unusual amino acids.[1][5][6][7]
Castro's Reagent (PyBOP) Phosphonium SaltHighly Recommended A well-established and efficient coupling reagent.[1][2]
HBTU/TBTU Uronium SaltNot Recommended Have been reported to give poor results with Fmoc-Dap(N3)-OH.[1][2]
HATU Uronium SaltUse with CautionGenerally a highly efficient reagent, but its performance with this compound should be empirically tested.[8]
DIC/HOBt CarbodiimideUse with CautionA classic coupling cocktail, but may be less effective for challenging couplings.[6]

Q3: What are the optimal reaction conditions for this compound coupling?

Optimizing reaction conditions is crucial for maximizing yield. Key parameters to consider include solvent, temperature, and reaction time.

ParameterRecommendationRationale
Solvent DMF or NMPThese polar aprotic solvents are generally effective for peptide synthesis, ensuring good solvation of reactants and swelling of the resin in solid-phase synthesis.[4][9]
Temperature Room Temperature to 50°CWhile most couplings are performed at room temperature, increasing the temperature can enhance the reaction rate for difficult couplings. However, higher temperatures may increase the risk of side reactions like racemization.[10]
Reaction Time 1-4 hoursThe optimal time can vary depending on the specific substrates and conditions. Monitoring the reaction progress using a ninhydrin test (for solid-phase synthesis) is recommended.[1]
Base DIPEA or NMMA non-nucleophilic base is required to facilitate the coupling reaction.[6]

Q4: Are there any specific side reactions to be aware of with this compound?

While common peptide synthesis side reactions like racemization and diketopiperazine formation are always a concern, the presence of the azido group in this compound introduces the possibility of other undesired reactions.[3]

  • Reduction of the Azide Group: While generally stable, the azide group can be sensitive to certain reducing agents. Ensure that reagents and solvents are free from contaminants that could reduce the azide.

  • Staudinger Ligation-like Reactions: Although this is the basis of a powerful bioconjugation technique, under certain conditions, the azide could potentially react with phosphine-based reagents or impurities. Using the recommended stoichiometry of coupling reagents is important.

  • Elimination of the Azide Ion: In some cases, peptides with an N-terminal α-azidoaspartate have been shown to undergo elimination of the azide ion when treated with reagents used for Fmoc group removal.[11] While this compound is a different structure, care should be taken during deprotection steps if it is at the N-terminus.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or No Product Yield Inefficient coupling reagent.Switch to a recommended phosphonium-based reagent like PyBOP.[1]
Incomplete activation of this compound.Ensure correct stoichiometry of the coupling reagent and base. Consider a pre-activation step of 1-2 minutes before adding to the amine component.[11]
Poor solubility of reactants.Use DMF or NMP as the solvent.[4] For solid-phase synthesis, ensure adequate resin swelling.
Insufficient reaction time or temperature.Increase the coupling time to 2-4 hours. If the reaction is still sluggish, consider gently heating the reaction to 40-50°C.[10][12]
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of this compound.Perform a double coupling. After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
Multiple Peaks in HPLC (Potential Side Products) Racemization.Use a racemization suppressant additive like HOBt or Oxyma Pure, especially if using carbodiimide-based coupling reagents.[6] Lower the reaction temperature.
Side reaction involving the azide group.Verify the purity of all reagents and solvents to avoid contaminants that could react with the azide.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound using PyBOP

This protocol is adapted for a standard solid-phase peptide synthesis (SPPS) workflow on a resin support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.[1]

  • If the N-terminus of the resin-bound peptide is protected with an Fmoc group, perform deprotection using 20% piperidine in DMF.[1]

  • Wash the resin thoroughly with DMF to remove residual piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and PyBOP (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[1]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

  • Monitor the reaction completion using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.

3. Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Coupling of this compound using PyBOP

This protocol is for the coupling of this compound to an amino acid ester in solution.

1. Reactant Preparation:

  • Dissolve the N-protected this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

2. Coupling Reaction:

  • Add PyBOP (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Coupling start Low Yield Observed check_reagent Check Coupling Reagent start->check_reagent is_pybop Using PyBOP or Phosphonium Reagent? check_reagent->is_pybop Reagent OK switch_reagent Switch to PyBOP check_reagent->switch_reagent Suboptimal Reagent is_pybop->switch_reagent No optimize_conditions Optimize Reaction Conditions is_pybop->optimize_conditions Yes switch_reagent->optimize_conditions increase_time_temp Increase Reaction Time/Temp optimize_conditions->increase_time_temp Incomplete Reaction successful_coupling Successful Coupling optimize_conditions->successful_coupling Yield Improved double_couple Perform Double Coupling increase_time_temp->double_couple check_side_reactions Investigate Side Reactions double_couple->check_side_reactions analyze_byproducts Analyze Byproducts (LC-MS) check_side_reactions->analyze_byproducts Impure Product analyze_byproducts->successful_coupling Problem Identified & Solved

Caption: Troubleshooting workflow for low yield.

G This compound Coupling Experimental Workflow (SPPS) cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling resin_swell Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotection wash1 Wash with DMF fmoc_deprotection->wash1 preactivate Pre-activate this compound with PyBOP/DIPEA in DMF wash1->preactivate couple Add to Resin (1-2 hours, RT) preactivate->couple wash2 Wash with DMF couple->wash2 ninhydrin_test Ninhydrin Test wash2->ninhydrin_test result Complete? ninhydrin_test->result next_cycle Proceed to Next Cycle result->next_cycle Yes (Yellow) recouple Recouple result->recouple No (Blue) recouple->couple

References

Troubleshooting poor solubility of Z-L-Dap(N3)-OH modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with peptides modified with Z-L-Dap(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause solubility issues?

A1: this compound is a non-natural amino acid containing an azide (-N3) group. This modification is frequently used in "click chemistry," a powerful tool for bioconjugation. The introduction of the azide group, along with the benzyloxycarbonyl (Z) protecting group, increases the hydrophobicity of the peptide. Peptides with a high proportion of hydrophobic amino acids often exhibit poor solubility in aqueous solutions due to an increased tendency to aggregate.

Q2: I'm observing poor solubility of my this compound modified peptide in my aqueous buffer. What is the likely cause?

A2: The primary reason for poor solubility in aqueous buffers is the increased hydrophobicity conferred by the this compound modification. When a hydrophilic amino acid like L-lysine is replaced with a more hydrophobic azido-modified residue, the overall charge of the peptide can be reduced, leading to decreased interaction with water molecules and subsequent aggregation.[1]

Q3: What initial steps should I take to dissolve my peptide?

A3: Before attempting to dissolve the entire sample, it is highly recommended to perform a small-scale solubility test with a small aliquot. Always allow the lyophilized peptide to warm to room temperature in a desiccator before reconstitution to prevent condensation. Start with sterile, deionized water. If the peptide does not dissolve, proceed to the troubleshooting guide below.

Q4: Can I use organic solvents to dissolve my peptide?

A4: Yes, for hydrophobic peptides, initial dissolution in a small amount of a polar aprotic organic solvent is a common and effective strategy. The most commonly used solvents are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN). After the peptide is dissolved in the organic solvent, the solution should be slowly added dropwise to the desired aqueous buffer while vortexing.

Q5: Are there any compatibility issues with organic solvents I should be aware of?

A5: Yes. If your peptide sequence contains cysteine (Cys) or methionine (Met) residues, avoid using DMSO as it can oxidize the sulfur-containing side chains. In such cases, DMF is a preferable alternative. For cell-based assays, it is crucial to keep the final concentration of organic solvents low, typically below 1% (v/v), as they can be cytotoxic.[1]

Troubleshooting Guide for Poor Solubility

If your this compound modified peptide is not dissolving in aqueous solution, follow these steps sequentially.

Step 1: Assess Peptide Characteristics

Before choosing a solubilization method, determine the overall charge of your peptide at neutral pH.

  • Acidic Peptides: Have a net negative charge (more Asp, Glu residues).

  • Basic Peptides: Have a net positive charge (more Lys, Arg, His residues).

  • Neutral/Hydrophobic Peptides: Have a net neutral charge or a high percentage (>50%) of hydrophobic residues. This compound contributes to hydrophobicity.

Step 2: Method Selection Based on Peptide Charge
  • For Acidic Peptides:

    • Try dissolving in a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate.

    • Once dissolved, dilute to the final concentration with your aqueous buffer.

    • Adjust the final pH to the desired range.

  • For Basic Peptides:

    • Try dissolving in a small amount of a dilute acidic solution, such as 10% acetic acid.

    • Once dissolved, dilute to the final concentration with your aqueous buffer.

    • Adjust the final pH to the desired range.

  • For Neutral/Hydrophobic Peptides (Most likely for this compound modified peptides):

    • Dissolve the peptide in a minimal volume of an organic solvent (DMSO, DMF, or ACN).

    • Slowly add this solution dropwise into your stirred aqueous buffer.

    • If the solution becomes cloudy, you have reached the solubility limit.

Step 3: Physical Dissolution Aids

If the peptide is still not fully dissolved, these techniques can be applied:

  • Sonication: Brief periods of sonication in an ice bath can help break up aggregates. Use short bursts (e.g., 3 x 10 seconds) to avoid heating the sample, which could lead to degradation.

  • Gentle Warming: Carefully warming the solution to a temperature below 40°C may increase solubility. However, this should be done with caution as it can also degrade the peptide.

If the peptide precipitates after these steps, it may be necessary to lyophilize it again and attempt solubilization with a different solvent system or at a lower final concentration.

Data Presentation

Table 1: General Solubility of Modified Peptides in Common Solvents

SolventPeptide TypeGeneral SolubilityRecommended Concentration for Stock SolutionsCautions
Water/Aqueous BuffersHydrophilic/ChargedHigh1-10 mg/mLMay be poor for hydrophobic peptides.
10% Acetic AcidBasicGood1-5 mg/mLAdjust final pH for biological assays.
0.1 M Ammonium BicarbonateAcidicGood1-5 mg/mLAdjust final pH for biological assays.
DMSOHydrophobic/NeutralHigh10-50 mg/mLCan oxidize Cys and Met. Cytotoxic at high concentrations.
DMFHydrophobic/NeutralHigh10-50 mg/mLSafer alternative to DMSO for Cys/Met containing peptides.
Acetonitrile (ACN)Hydrophobic/NeutralModerate to High1-10 mg/mLCan be useful for purification and analysis.

Note: The solubility of a specific this compound modified peptide is sequence-dependent and should be experimentally determined.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound Modified Peptide using DMSO
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution.

  • Vortexing: Vortex the vial for 1-2 minutes until the peptide is completely dissolved. The solution should be clear.

  • Dilution: In a separate tube, prepare the desired volume of your aqueous buffer. While vigorously vortexing the buffer, slowly add the concentrated DMSO-peptide solution dropwise to achieve the final desired concentration. Crucially, do not add the aqueous buffer to the DMSO stock solution , as this can cause precipitation.

  • Final Check: Visually inspect the final solution for any cloudiness or precipitation. If the solution is clear, it is ready for use.

Protocol 2: Sonication to Aid Peptide Dissolution
  • Preparation: Prepare a suspension of the peptide in the chosen solvent system.

  • Sonication: Place the vial containing the peptide suspension in a sonicator water bath filled with ice water.

  • Procedure: Apply short bursts of sonication (e.g., 10-15 seconds) followed by a rest period of at least 30 seconds on ice to prevent overheating.

  • Repeat: Repeat the sonication cycle 3-5 times, or until the solution becomes clear.

  • Centrifugation: After sonication, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material. Carefully collect the supernatant.

Mandatory Visualizations

Troubleshooting Workflow for Peptide Solubility

Caption: A stepwise workflow for troubleshooting peptide solubility issues.

Experimental Workflow: Peptide Probe Synthesis and Application in SPAAC

SPAAC_Workflow Workflow for SPAAC using this compound Modified Peptide cluster_synthesis Peptide Probe Synthesis cluster_application Biological Application spps Solid-Phase Peptide Synthesis (SPPS) with this compound cleavage Cleavage and Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spec Characterization purification->characterization solubilization Peptide Solubilization (as per troubleshooting guide) characterization->solubilization Lyophilized Peptide Probe incubation Incubate with Target System (e.g., cells with DBCO-labeled protein) solubilization->incubation spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) incubation->spaac analysis Downstream Analysis (e.g., Imaging, Proteomics) spaac->analysis

Caption: Synthesis and application workflow for an azide-modified peptide probe.

Signaling Pathway: Probing GPCR-Ligand Interaction

GPCR_Signaling Probing GPCR-Ligand Binding via Click Chemistry ligand Azide-Modified Peptide (e.g., containing this compound) binding Ligand Binding ligand->binding gpcr GPCR with DBCO-labeled non-canonical amino acid gpcr->binding click_reaction SPAAC 'Click' Reaction binding->click_reaction covalent_complex Covalent Ligand-Receptor Complex click_reaction->covalent_complex g_protein G-Protein covalent_complex->g_protein Activates analysis Analysis of Covalent Complex (e.g., Mass Spec, SDS-PAGE) covalent_complex->analysis downstream Downstream Signaling (e.g., cAMP, Ca2+) g_protein->downstream

Caption: Use of an azide-peptide to study GPCR interactions via click chemistry.

References

Technical Support Center: Z-L-Dap(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Z-L-Dap(N3)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group of this compound stable under standard SPPS conditions?

A: Generally, the azide functional group is robust and stable throughout the standard cycles of Fmoc-based SPPS. This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final resin cleavage with a high concentration of trifluoroacetic acid (TFA).[1] However, certain reagents, particularly in the cleavage cocktail, can lead to unintended side reactions.[1]

Q2: What is the most common side reaction observed with this compound during SPPS?

A: The primary and most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[2][3] This typically occurs during the final cleavage and deprotection step, not during the coupling or deprotection cycles.

Q3: What is the primary cause of this azide reduction?

A: The reduction of the azide is most commonly caused by the use of thiol-based scavengers in the TFA cleavage cocktail.[2][3] Scavengers are necessary to quench reactive carbocations generated during the cleavage of other side-chain protecting groups. However, thiols like 1,2-ethanedithiol (EDT) are strong reducing agents under acidic TFA conditions and will readily reduce the azide moiety.[1][3]

Q4: How can I prevent the reduction of the azide group during cleavage?

A: The most effective method is to carefully select the scavengers used in your cleavage cocktail. It is highly recommended to avoid thiol-based scavengers, especially EDT.[1][3] A widely used and azide-safe cleavage cocktail consists of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1][3] TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azide group.[1] If a thiol scavenger is deemed essential, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][3]

Q5: Which coupling reagents are recommended for incorporating this compound?

A: For the analogous and commonly used Fmoc-Dap(N3)-OH, phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended for efficient coupling.[4] Conversely, aminium/uronium-based reagents such as HBTU and TBTU have been reported to yield poor results for this type of amino acid.[4] While this compound uses a Z-protecting group instead of Fmoc, the reactivity of the carboxyl group during activation is similar, making PyBOP a preferred choice.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low Yield of Azide-Containing Peptide Incomplete Coupling: The coupling of the sterically hindered this compound may be inefficient with standard reagents.Optimize Coupling: Switch to a phosphonium-based coupling reagent like PyBOP . Avoid using HBTU or TBTU.[4] Consider a double coupling strategy for this residue.
Mass Spectrometry (MS) analysis shows a peak with a mass difference of -26 Da from the expected product. Azide Reduction: The azide group (-N3, 42 Da) has been reduced to a primary amine (-NH2, 16 Da), resulting in a mass loss of 26 Da. This is the most common side reaction.Modify Cleavage Cocktail: Immediately switch to an "azide-safe" cleavage cocktail. The standard recommendation is 95% TFA / 2.5% TIS / 2.5% H₂O .[1][3] Strictly avoid EDT .
Peptide contains Tryptophan (Trp) and the azide is being reduced. Incompatible Scavengers: Tryptophan's indole side chain is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. EDT is often used for this purpose but will reduce your azide.[1]Use a Non-Reductive Scavenger Cocktail: The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group. You can also include a non-thiol scavenger like thioanisole.[1] A cocktail of TFA/H₂O/TIS/Thioanisole could be tested.
Peptide contains multiple sensitive residues (e.g., Cys, Met, Tyr) and azide reduction is observed. Use of Strong Reducing Scavengers: Protecting groups for residues like Cysteine (Trt) and Methionine often require thiol-based scavengers for efficient removal.Use a Milder Thiol Scavenger: If a thiol scavenger is absolutely necessary, replace EDT with DTT . DTT is significantly less reductive towards the azide group under cleavage conditions.[1][3]

Data Presentation

Table 1: Impact of Thiol Scavenger on Azide Group Stability During TFA Cleavage

The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

Scavenger% Azide Reduction (Approximate)Compatibility with Azide Group
1,2-Ethanedithiol (EDT) High (>50%)Not Recommended
Thioanisole LowGood
Dithiothreitol (DTT) Very Low (<5%)Recommended Alternative to EDT
Triisopropylsilane (TIS) None ObservedHighly Recommended

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[3]

Experimental Protocols

Protocol 1: Recommended Cleavage of Peptides Containing this compound

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O) . Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (e.g., 2-3 mL for 50 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again to remove residual scavengers.

  • Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification (e.g., HPLC) and characterization (e.g., Mass Spectrometry).

Mandatory Visualizations

Troubleshooting_Azide_Reduction Start Start: MS shows mass loss of 26 Da (or unexpected amine) CheckCocktail Step 1: Examine Cleavage Cocktail Composition Start->CheckCocktail IsEDT Does it contain 1,2-Ethanedithiol (EDT)? CheckCocktail->IsEDT IsThiol Does it contain any other thiol scavenger? IsEDT->IsThiol No SolutionEDT Solution: Replace EDT with TIS. Use 95% TFA / 2.5% TIS / 2.5% H2O. IsEDT->SolutionEDT Yes SolutionThiol Solution: Replace thiol with TIS. If thiol is essential, use DTT instead of EDT. IsThiol->SolutionThiol Yes CheckTrp Does the peptide contain Trp, Met, or Cys? IsThiol->CheckTrp No End Problem Solved: Azide group is preserved. SolutionEDT->End SolutionThiol->End CheckTrp->SolutionThiol Yes CheckTrp->End No, reduction cause is likely resolved.

Caption: Troubleshooting workflow for diagnosing and preventing azide reduction.

References

Technical Support Center: Optimizing CuAAC Reactions with Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a focus on experiments involving Z-L-Dap(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and refining reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for the copper catalyst in a CuAAC reaction? A1: For bioconjugation and small molecule synthesis, copper concentrations generally range between 50 µM and 100 µM.[1][2] However, for specific applications, final concentrations of the copper source, like CuSO₄, can be between 0.05 mM and 0.25 mM.[3][4] The optimal concentration depends on the substrates and reaction scale, often requiring empirical optimization.

Q2: Why is a ligand necessary, and what is the optimal ligand-to-copper ratio? A2: A ligand, such as THPTA or TBTA, is crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[5][6] An excess of the ligand is recommended to protect biomolecules from oxidative damage by reactive oxygen species generated during the reaction.[3][7] A common ligand-to-copper ratio is 5:1.[3][7]

Q3: Does the order of reagent addition matter? A3: Yes, the order of addition is critical for reaction success. It is highly recommended to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing the azide and alkyne.[1][2][5] The reducing agent, typically sodium ascorbate, should be added last to initiate the reaction.[1][2] Adding ascorbate to a copper solution without a ligand can lead to undesirable side reactions.[1][2]

Q4: My reaction is slow or fails in Tris buffer. Why? A4: Tris (tris(hydroxymethyl)aminomethane) is a competitive and inhibitory ligand for copper, which can sequester the catalyst and slow down or halt the reaction.[1][3] It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[3]

Q5: Can I run the reaction at a higher temperature to speed it up? A5: While CuAAC reactions are typically performed at room temperature, gentle heating (e.g., 40-60 °C) can be used for slow reactions, especially with sterically hindered substrates.[5][8] However, for sensitive biomolecules, it's recommended to test their stability at higher temperatures first.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing catalyst concentration for the reaction between this compound and an alkyne partner.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[4]1a. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I).[1][8] 1b. Minimize oxygen exposure by capping the reaction vial or gently bubbling the solvent with an inert gas (nitrogen or argon) before adding the catalyst.[7][8]
2. Insufficient Catalyst Loading: The amount of copper is too low, especially for dilute reactions.2. Systematically increase the copper catalyst concentration. For bioconjugation, final CuSO₄ concentrations can range from 0.05 mM to 0.25 mM.[3][4]
3. Substrate-Specific Issues: Functional groups on your alkyne substrate (e.g., thiols) may be coordinating with the copper catalyst, inhibiting the reaction.[5]3. Increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) to occupy the coordinating groups.[5][7]
4. Impure Reagents: Impurities in this compound, the alkyne, or solvents can interfere with the reaction.4. Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[5]
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Excess Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes.1. De-gas your solvents and reaction mixture thoroughly. Ensure a sufficient concentration of sodium ascorbate is present to maintain a reducing environment.[9]
2. Insufficient Ligand: An inadequate amount of ligand may not effectively stabilize the Cu(I) catalyst.2. Maintain a ligand-to-copper ratio of at least 5:1 to ensure the catalyst is protected and stabilized.[3][7]
Reaction Reproducibility Issues 1. Reagent Degradation: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh.1. Always use a freshly prepared stock solution of sodium ascorbate for each experiment.[8]
2. Inconsistent Reagent Addition: The order of reagent addition can significantly impact the reaction outcome.[10]2. Follow a consistent protocol. Always pre-mix the copper and ligand before adding to the substrates, and add the sodium ascorbate last to initiate the reaction.[1][2]

Quantitative Data Summary: Typical Reaction Concentrations

The following table provides a starting point for optimizing your CuAAC reaction. Concentrations may need to be adjusted based on the specific alkyne used with this compound.

ReagentStock ConcentrationFinal Concentration / Molar RatioNotes
This compound (Azide)10-100 mM in DMF or buffer1.1 - 2.0 equivalentsA slight excess can help drive the reaction to completion.[5]
Alkyne Substrate10-100 mM in DMF/DMSO or buffer1.0 equivalentThe limiting reagent.
Copper(II) Sulfate (CuSO₄)20-50 mM in water0.05 - 0.25 mM (final)This corresponds to 1-5 mol% for small molecule synthesis.
Ligand (e.g., THPTA)50-100 mM in water5 equivalents relative to CuPre-mix with CuSO₄ before adding to the reaction.[3][5]
Sodium Ascorbate100 mM - 1 M in water0.1 - 0.2 equivalents (relative to alkyne) OR 5 mM (final)Must be prepared fresh. Added last to start the reaction.[3][8]

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol provides a starting point for the click reaction of this compound with an alkyne-containing molecule.

1. Stock Solution Preparation:

  • This compound: Prepare a 100 mM stock solution in DMF.

  • Alkyne: Prepare a 100 mM stock solution in DMF or another suitable solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.[8]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[5]

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use. [8]

2. Reaction Setup (for a 1 mL final volume):

  • In a clean vial, add the alkyne (1.0 eq).

  • Add the this compound solution (1.1 eq).[8]

  • Add the reaction solvent (e.g., a mixture of t-BuOH/water or DMF).

  • In a separate microcentrifuge tube, prepare the catalyst premix: add the CuSO₄ solution (e.g., 1 µL for 0.05 mM final concentration) and the THPTA solution (e.g., 5 µL for 0.25 mM final concentration, maintaining a 5:1 ratio). Mix gently.[3]

  • Add the catalyst premix to the main reaction vial.

  • Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL for 10 mM final concentration).

  • Cap the vial tightly and stir the reaction at room temperature.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine for purification.[8]

Protocol 2: Optimizing Copper Catalyst Concentration

This experiment aims to find the lowest effective catalyst concentration to maximize yield and minimize potential side reactions and purification challenges.

  • Set up a series of parallel reactions in separate vials as described in Protocol 1 .

  • Create a catalyst concentration gradient across the vials. For example:

    • Vial 1: 0.01 mol% Cu

    • Vial 2: 0.05 mol% Cu

    • Vial 3: 0.1 mol% Cu

    • Vial 4: 0.5 mol% Cu

    • Vial 5: 1.0 mol% Cu

    • Vial 6: No Cu (negative control)

  • Ensure the ligand concentration is adjusted in each vial to maintain a constant 5:1 ligand-to-copper ratio.

  • Keep all other parameters (substrate concentrations, temperature, reaction time) constant across all vials.

  • After a fixed time (e.g., 2 hours), quench the reactions and analyze the yield in each vial using LC-MS or a calibrated HPLC.

  • Plot the product yield against the catalyst concentration to determine the optimal loading.

Visualizations

CuAAC_Catalytic_Cycle CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate_in Sodium Ascorbate Ascorbate_in->CuII Reduction Cu_Acetylide Cu(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Azide This compound Azide->Cu_Triazolide Cu_Triazolide->CuI Product Triazole Product Cu_Triazolide->Product Proton_Source H+ Proton_Source->Cu_Triazolide

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start: Low or No Product Yield Check_Catalyst Is Cu(I) active and protected? Start->Check_Catalyst Solution_Catalyst Degas solvents. Use fresh Sodium Ascorbate. Ensure 5:1 Ligand:Cu ratio. Check_Catalyst->Solution_Catalyst No Check_Concentration Is catalyst concentration sufficient? Check_Catalyst->Check_Concentration Yes Solution_Catalyst->Check_Concentration Solution_Concentration Increase CuSO4 concentration incrementally (e.g., 0.1, 0.5, 1.0 mol%). Check_Concentration->Solution_Concentration No Check_Reagents Are reagents pure and correctly stored? Check_Concentration->Check_Reagents Yes Solution_Concentration->Check_Reagents Solution_Reagents Verify purity of Azide/Alkyne. Use high-purity solvents. Check_Reagents->Solution_Reagents No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents->Check_Conditions Solution_Conditions Increase reaction time or apply gentle heat (40°C). Check buffer compatibility (avoid Tris). Check_Conditions->Solution_Conditions No End Problem Solved Check_Conditions->End Yes Solution_Conditions->End

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

Experimental_Workflow Experimental Workflow for Catalyst Optimization Prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Setup 2. Set Up Parallel Reactions (5+ vials with identical substrates) Prep->Setup Gradient 3. Create Catalyst Gradient (e.g., 0.01 to 1.0 mol% Cu) Maintain 5:1 Ligand:Cu ratio Setup->Gradient Initiate 4. Initiate All Reactions Simultaneously (Add fresh Ascorbate) Gradient->Initiate Incubate 5. Incubate at Constant Temperature (e.g., Room Temp for 2 hours) Initiate->Incubate Analyze 6. Quench and Analyze Yield (LC-MS or HPLC) Incubate->Analyze Plot 7. Plot Yield vs. Catalyst Concentration Analyze->Plot Determine 8. Determine Optimal Concentration Plot->Determine

Caption: A step-by-step experimental workflow for optimizing copper catalyst concentration.

References

Incomplete reaction of Z-L-Dap(N3)-OH with alkyne probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete reaction of Z-L-Dap(N3)-OH with alkyne probes, a common challenge in bioconjugation and chemical biology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between this compound and an alkyne probe?

The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2] In this reaction, the azide group on this compound reacts with the terminal alkyne on a probe molecule to form a stable triazole linkage.[1][3] The reaction is not spontaneous and requires a Copper(I) catalyst to proceed efficiently at physiological temperatures and pH.[1] The rate enhancement is significant, on the order of 107 to 108 compared to the uncatalyzed thermal reaction.[1][4]

Q2: What is the role of each component in a typical CuAAC reaction setup?

  • Copper(II) Source (e.g., CuSO₄): This is the precatalyst. Copper must be in the +1 oxidation state to be catalytically active.[5]

  • Reducing Agent (e.g., Sodium Ascorbate): This agent reduces the Copper(II) precatalyst to the active Copper(I) catalyst in situ.[5][6] It also helps to prevent the oxidation of Cu(I) back to Cu(II) by dissolved oxygen.[4]

  • Copper Ligand (e.g., THPTA, TBTA): Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing the reaction rate.[3][6] In biological experiments, ligands also protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[6][7]

  • Solvent/Buffer: The reaction is versatile and can be performed in various solvents, including water and DMF.[5][8] For biological applications, aqueous buffers (e.g., PBS, HEPES) at a pH of 7-9 are common.[5] Tris buffer should be avoided as it can inhibit the reaction by chelating copper.[9]

Q3: What are the main causes of an incomplete or low-yield reaction?

The most common issues stem from the catalyst system. The active Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state by oxygen.[7] Other causes include degradation of reactants, sequestration of the copper catalyst by other molecules in the sample (e.g., proteins with histidine tags), or the presence of inhibitory substances in the reaction buffer.[6][9]

Q4: Can this reaction be performed without a copper catalyst?

Yes, the copper-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11] This method uses a strained cyclooctyne probe (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain in the cyclooctyne is high enough to allow the reaction to proceed without a catalyst.[11] SPAAC is preferred for applications in living cells or organisms where copper toxicity is a concern.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low product yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).1. Use deoxygenated buffers and solvents. 2. Prepare the sodium ascorbate solution fresh just before use. 3. Ensure the correct ratio of reducing agent to copper (typically 3- to 10-fold excess of ascorbate).[5]
Catalyst Sequestration: Other molecules in your sample (e.g., His-tagged proteins, chelators like EDTA) are binding the copper.1. Increase the concentration of the copper-ligand complex.[9] 2. Purify your sample to remove chelating agents before the reaction. 3. If a His-tag is suspected, consider adding 2-3 equivalents of the Cu-ligand complex with respect to the His₆ sequence.[9]
Degraded Reagents: The this compound or alkyne probe has degraded.1. Check the storage conditions and age of your reagents. 2. Perform a small-scale control reaction with fresh, known-good reagents.
Reaction starts but does not go to completion Oxygen Contamination: Dissolved oxygen is continuously deactivating the catalyst.1. If the reaction is slow, perform it under an inert atmosphere (e.g., nitrogen or argon). 2. Add an additional aliquot of freshly prepared sodium ascorbate.
Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 7-9).1. Use a robust buffer system.[5] 2. Check the pH of the final reaction mixture. Note that adding acidic or basic components can alter the pH.
Insufficient Reagents: One of the reactants is limiting.1. Carefully re-check the concentrations and stoichiometry of your azide and alkyne components.
Formation of side products (e.g., alkyne homodimers) Oxidative Coupling: In the absence of sufficient Cu(I) stabilization and reduction, oxidative side reactions like Glaser coupling of the alkyne can occur.1. Ensure an adequate excess of the reducing agent (sodium ascorbate). 2. Use a protective ligand like THPTA. 3. Minimize the exposure of the reaction to oxygen.[4]
Non-specific Labeling: In biological samples, ascorbate byproducts can sometimes react with protein side chains (e.g., lysine, arginine).1. Consider adding aminoguanidine to the reaction, which can intercept these reactive byproducts.[6][9]

Key Experimental Protocols

Protocol 1: Standard CuAAC Reaction with this compound

This protocol provides a general starting point for the reaction between an azide-functionalized molecule and an alkyne probe.

Materials:

  • This compound solution (e.g., 10 mM stock in DMSO or buffer)

  • Alkyne probe solution (e.g., 10 mM stock in DMSO or buffer)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM stock in water)[6]

  • Ligand (e.g., THPTA) solution (50 mM stock in water)[6]

  • Sodium Ascorbate (NaAsc) solution (100 mM stock in water, prepare fresh )[6]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated)

Procedure:

  • In a microcentrifuge tube, combine the this compound and the alkyne probe in the reaction buffer to their final desired concentrations (e.g., 100 µM azide, 200 µM alkyne).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock and the ligand stock. A common ratio is 1:5 copper to ligand.[6] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand solution. Let this stand for 1-2 minutes.

  • Add the catalyst premix to the azide/alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. Reaction time may need optimization.[6]

  • Proceed with analysis (e.g., LC-MS, SDS-PAGE) or purification.

Protocol 2: Optimizing Conditions with a Fluorogenic Azide

Before using valuable reagents, it is wise to test the efficiency of your reaction setup. A fluorogenic azide can be used as a surrogate for this compound to quickly assess reaction completion.[9]

Procedure:

  • Follow the setup in Protocol 1, but replace this compound with a fluorogenic azide (e.g., coumarin azide) at a concentration of 50-100 µM.[6]

  • Use a simple alkyne like propargyl alcohol as the reaction partner.[6]

  • After initiating the reaction, monitor the increase in fluorescence over time using a plate reader or fluorometer at the appropriate excitation/emission wavelengths for the chosen fluorophore.

  • A successful reaction will show a time-dependent increase in fluorescence that plateaus upon completion. If the signal is low or absent, troubleshoot using the guide above.

Supporting Data

Table 1: Common Components for CuAAC Bioconjugation

ComponentExampleStock ConcentrationFinal ConcentrationKey Function & Notes
Azide This compound1-10 mM10-500 µMThe azide-containing reactant.
Alkyne Alkyne-modified probe1-10 mM1-5 equivalents to azideThe alkyne-containing reactant. An excess is often used.
Copper Source Copper(II) Sulfate (CuSO₄)20-100 mM50-500 µMPrecursor to the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate100 mM - 1 M1-5 mMReduces Cu(II) to Cu(I). Must be prepared fresh.
Ligand THPTA50-250 mM5 equivalents to copperStabilizes Cu(I), accelerates the reaction, and protects biomolecules.[6]
Scavenger Aminoguanidine100 mM1-5 mMOptional. Intercepts reactive ascorbate byproducts to prevent side reactions with proteins.[9]

Visualized Workflows and Mechanisms

CuAAC_Catalytic_Cycle Cu_II Cu(II) Precatalyst (e.g., CuSO₄) Cu_I Cu(I) Catalyst (Active Species) Cu_II->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R₁-Alkyne Alkyne->Cu_Acetylide Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide This compound Azide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Catalyst Regeneration Product Triazole Product Cu_Triazolide->Product Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Product Troubleshooting_Workflow start Incomplete Reaction or Low Yield Observed check_catalyst Is the catalyst system fresh? (CuSO₄, Ligand, Ascorbate) start->check_catalyst prepare_fresh ACTION: Prepare fresh reagents, especially Sodium Ascorbate. check_catalyst->prepare_fresh No check_oxygen Was the reaction degassed/protected from O₂? check_catalyst->check_oxygen Yes prepare_fresh->check_oxygen degas ACTION: Use deoxygenated buffers. Consider inert atmosphere. check_oxygen->degas No check_inhibition Are inhibitors present? (e.g., His-tags, EDTA, Tris) check_oxygen->check_inhibition Yes degas->check_inhibition purify ACTION: Purify sample before reaction or increase catalyst concentration. check_inhibition->purify Yes check_reagents Are reactant concentrations and stoichiometry correct? check_inhibition->check_reagents No purify->check_reagents verify_conc ACTION: Verify concentrations of Azide and Alkyne stocks. check_reagents->verify_conc No end_point Re-run Experiment & Analyze check_reagents->end_point Yes verify_conc->end_point Experimental_Workflow prep_reagents 1. Prepare & Quantify Azide & Alkyne Stocks combine_reactants 4. In Reaction Tube: Combine Azide, Alkyne, and Buffer prep_reagents->combine_reactants prep_catalyst 2. Prepare Catalyst & Ligand Stocks (e.g., 20mM CuSO₄, 50mM THPTA) premix_catalyst 5. Create Catalyst Premix: Mix CuSO₄ and Ligand solutions prep_catalyst->premix_catalyst prep_ascorbate 3. Prepare FRESH Sodium Ascorbate Solution (e.g., 100mM in H₂O) initiate 7. Initiate Reaction: Add Sodium Ascorbate Solution prep_ascorbate->initiate add_catalyst 6. Add Catalyst Premix to Reaction Tube combine_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate 8. Incubate at RT (e.g., 1-2 hours) Protected from light initiate->incubate analyze 9. Quench (optional) & Analyze Product incubate->analyze

References

Technical Support Center: Purification of Z-L-Dap(N3)-OH Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid Z-L-Dap(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for purifying proteins containing this compound?

A1: The most common and robust method for purifying proteins containing this compound is a two-step affinity purification strategy. This involves:

  • Click Chemistry Reaction: The azide group on the protein is first covalently linked to a reporter molecule containing a terminal alkyne (e.g., alkyne-biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]

  • Affinity Chromatography: The protein, now tagged with the reporter molecule (e.g., biotin), is purified using an affinity resin that specifically binds to that tag (e.g., streptavidin agarose).[1][3]

Q2: Can I directly use the azide group for affinity purification?

A2: While there are azide-functionalized resins available, these are typically used to capture proteins that have been labeled with an alkyne. Direct affinity purification based on the protein's azide group is not a standard method and may present challenges such as low binding efficiency and specificity.[1][4]

Q3: How can I confirm the successful incorporation of this compound into my protein before purification?

A3: Successful incorporation can be verified using a few key techniques:

  • Mass Spectrometry (MS): This is the most direct method to confirm the mass of the expressed protein, which will be increased by the mass of the this compound residue compared to the wild-type protein.

  • Western Blotting: After performing a click reaction with a fluorescent alkyne dye, the protein can be visualized on an SDS-PAGE gel, confirming the presence of the azide group.

Q4: Is the azide group on the protein stable during standard purification procedures?

A4: Organic azides are energetic functional groups and can be sensitive to heat, light, and pressure.[5] While this compound is a stable amino acid, it is crucial to perform purification steps at low temperatures (4°C) and avoid harsh conditions. Standard purification techniques like dialysis and gel filtration are generally compatible with azide-containing proteins.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Purified Protein
Possible Cause Troubleshooting Steps
Inefficient Click Chemistry Reaction - Optimize Reaction Components: Titrate the concentrations of the copper catalyst, reducing agent, and alkyne-biotin tag. - Check Reagent Quality: Ensure all click chemistry reagents are fresh and have been stored correctly. - Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature (e.g., from 4°C to room temperature) if the protein is stable under these conditions.
Poor Binding to Affinity Resin - Confirm Biotinylation: Before loading onto the column, confirm successful biotinylation using a Western blot with a streptavidin-HRP conjugate.[1] - Check Resin Capacity: Do not overload the streptavidin resin. Refer to the manufacturer's specifications for the binding capacity.[1] - Correct Buffer Conditions: Ensure the binding buffer has an optimal pH (typically 6.5-8.0) for the biotin-streptavidin interaction.[1]
Protein Loss During Wash Steps - Reduce Wash Stringency: If the target protein is being washed off the column, decrease the salt or detergent concentration in the wash buffers.[1]
Problem 2: Protein Aggregation or Precipitation During Purification
Possible Cause Troubleshooting Steps
Inherent Protein Instability - Optimize Buffer Conditions: Vary the pH and salt concentration of the purification buffers to improve protein solubility.[3] - Add Solubilizing Agents: Include additives like glycerol, mild detergents (e.g., Tween-20), or arginine in the buffers.[3]
Azide-Induced Aggregation - Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein aggregation. - Minimize Concentration Steps: Avoid excessive concentration of the protein, as this can promote aggregation.[8][9]
Irreversible Binding to Surfaces - Use Low-Binding Consumables: Utilize low protein binding tubes and pipette tips. - Consider Resin Compatibility: Be aware that azide-modified surfaces have been shown to cause irreversible binding of some proteins, like IgG.[10] If you suspect non-specific binding to your chromatography resin, consider using a different type of resin for pre-clearing steps.
Problem 3: Co-elution of Contaminating Proteins
Possible Cause Troubleshooting Steps
Non-specific Binding to Resin - Increase Wash Stringency: Use wash buffers with higher salt concentrations or mild detergents to remove non-specifically bound proteins.[1] - Pre-clear Lysate: Before the click reaction, perform a pre-clearing step by incubating the cell lysate with unconjugated streptavidin resin to remove endogenously biotinylated proteins.
Harsh Elution Conditions - Gentle Elution Methods: The biotin-streptavidin interaction is very strong, often requiring harsh, denaturing conditions for elution.[1] Consider using a cleavable linker in the alkyne-biotin tag to allow for milder elution.[1]

Experimental Protocols

Protocol 1: Biotinylation of Azide-Containing Protein via CuAAC
  • Prepare Protein Sample: Dialyze your purified this compound containing protein into a copper-free buffer, such as PBS (phosphate-buffered saline), pH 7.4. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Click Chemistry Reagents:

    • Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Azide-containing protein

    • Alkyne-biotin (to a final concentration of 100-200 µM)

    • Copper (II) Sulfate (to a final concentration of 1 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Remove Excess Reagents: Remove unreacted biotin and copper by dialysis or using a desalting column.

Protocol 2: Streptavidin Affinity Purification of Biotinylated Protein
  • Prepare Streptavidin Resin: Wash the required amount of streptavidin agarose resin with 10 column volumes of binding buffer (e.g., PBS, pH 7.4).

  • Bind Protein: Add the biotinylated protein sample to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash Resin: Wash the resin with 20-30 column volumes of wash buffer (e.g., PBS containing 0.1% Tween-20 and 0.5 M NaCl) to remove non-specifically bound proteins.[1]

  • Elute Protein: Elute the bound protein using an appropriate elution buffer. For the strong biotin-streptavidin interaction, this typically requires denaturing conditions (e.g., 0.1 M glycine, pH 2.8).[1] Neutralize the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris, pH 8.5).

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_click Click Chemistry cluster_affinity Affinity Chromatography expr Expression of This compound containing protein click Biotinylation via CuAAC expr->click bind Binding to Streptavidin Resin click->bind wash Wash bind->wash elute Elution wash->elute final_protein Purified Protein elute->final_protein

Caption: Workflow for the purification of this compound containing proteins.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Protein Yield cause1 Inefficient Click Reaction start->cause1 cause2 Poor Resin Binding start->cause2 cause3 Protein Loss in Wash start->cause3 sol1 Optimize Click Conditions cause1->sol1 sol2 Confirm Biotinylation cause2->sol2 sol3 Check Resin Capacity cause2->sol3 sol4 Reduce Wash Stringency cause3->sol4

Caption: Troubleshooting logic for low protein yield.

References

Non-specific binding of Z-L-Dap(N3)-OH conjugates in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies to address non-specific binding of Z-L-Dap(N3)-OH conjugates in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its conjugates used for?

This compound is a protected amino acid containing an azide (-N3) group.[1][] This azide serves as a "handle" for click chemistry, a highly specific and efficient reaction used to attach other molecules.[1][] Conjugates of this compound are typically created by linking it to a molecule of interest (e.g., a drug candidate, a metabolite, or a fluorescent dye). These conjugates are used in cellular assays to identify the binding partners of the molecule of interest through techniques like photoaffinity labeling and subsequent pull-down experiments.[3][4]

Q2: What are the primary causes of high background or non-specific binding with my this compound conjugate?

High background signal is a common issue and can stem from several sources:[5]

  • Hydrophobic and Electrostatic Interactions: The conjugate or the reporter tag (like biotin or a fluorescent dye) can non-specifically adhere to cellular components (proteins, lipids) or assay surfaces (e.g., plastic wells, beads) through non-covalent forces.[5][6]

  • Probe Concentration: Using an excessively high concentration of the conjugate increases the likelihood of low-affinity, non-specific interactions.[5][7]

  • Insufficient Blocking: If surfaces and cellular components are not adequately blocked, they remain "sticky" and can bind the conjugate non-specifically.[5]

  • Inadequate Washing: Failure to thoroughly wash away unbound or weakly bound conjugate will result in a higher background signal.[5]

  • Cell Health and Density: Unhealthy or overly dense cell cultures can lead to increased background due to exposed intracellular components from dying cells.

Q3: My negative control (e.g., cells not treated with the conjugate, or competition with an unlabeled compound) shows a high signal. What should I do?

A high signal in a negative control is a clear indicator of non-specific binding. A systematic approach is needed to identify and mitigate the source of the background. The following troubleshooting guide provides a step-by-step process for addressing this issue.

Troubleshooting Guide: High Non-Specific Binding

This guide is designed to help you diagnose and resolve high background signals in your cellular assays.

Step 1: Optimize Probe Concentration

The first and simplest parameter to adjust is the concentration of your this compound conjugate.

Action: Perform a dose-response experiment. Titrate the concentration of your conjugate over a broad range (e.g., from 0.1x to 10x your current working concentration).

Expected Outcome: You should identify a concentration that maximizes the specific signal (signal in treated cells minus signal in negative control) while minimizing the background.

Step 2: Enhance Blocking and Washing Steps

If optimizing concentration is insufficient, the next step is to improve your blocking and washing protocols.

Action:

  • Blocking: Increase the concentration or incubation time of your blocking agent. Bovine Serum Albumin (BSA) is a common choice.[6] Consider switching to or adding other blocking agents.

  • Washing: Increase the number and duration of your wash steps after conjugate incubation and after the click chemistry reaction.[5]

  • Add Detergents: Include a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to help disrupt hydrophobic interactions.[5][6]

Table 1: Effect of Blocking and Washing Conditions on Signal-to-Noise Ratio

ConditionBlocking AgentWash Buffer AdditiveSignal-to-Noise Ratio (Fold Increase over Baseline)
Baseline1% BSANone1.0x
Option A 5% BSA None 2.5x
Option B 1% BSA 0.1% Tween-20 3.1x
Option C 5% BSA 0.1% Tween-20 4.7x

This table presents illustrative data to demonstrate potential improvements.

Step 3: Pre-Clear the Cell Lysate

For pull-down experiments, non-specific binding to affinity beads is a major source of background. Pre-clearing the lysate can significantly reduce this.

Action: Before adding your conjugate, incubate the cell lysate with "empty" affinity beads (the same type you use for the pull-down, e.g., streptavidin-agarose) for 30-60 minutes at 4°C.[5] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for your experiment.[5]

Visualizing the Workflow and Troubleshooting Logic

To better understand the experimental process and how to approach troubleshooting, refer to the diagrams below.

G cluster_prep Cell Preparation cluster_process Processing cluster_pulldown Pull-Down (Optional) A Seed Cells B Treat with This compound Conjugate A->B C Lyse Cells B->C D Perform Click Chemistry (e.g., with Biotin-Alkyne) C->D E Analyze (e.g., WB, Imaging) D->E F Incubate with Streptavidin Beads D->F G Wash Beads F->G H Elute & Analyze (e.g., Mass Spec) G->H

Caption: Standard workflow for cellular assays using this compound conjugates.

G Start High Background in Negative Control? Opt_Conc Step 1: Titrate Probe Concentration Start->Opt_Conc Yes Check1 Problem Solved? Opt_Conc->Check1 Wash_Block Step 2: Improve Washing & Blocking (Add Detergent) Check1->Wash_Block No End Proceed with Optimized Protocol Check1->End Yes Check2 Problem Solved? Wash_Block->Check2 Pre_Clear Step 3: Pre-Clear Lysate with Beads (for Pull-Downs) Check2->Pre_Clear No Check2->End Yes Check3 Problem Solved? Pre_Clear->Check3 Contact Contact Technical Support Check3->Contact No Check3->End Yes

Caption: Troubleshooting decision tree for high non-specific binding.

Key Experimental Protocols

Protocol 1: General Cellular Labeling
  • Cell Culture: Seed cells in an appropriate plate format and grow to 70-80% confluency.

  • Probe Incubation: Remove media and add fresh media containing the desired concentration of the this compound conjugate. Include negative controls (e.g., vehicle-only, or co-incubation with a 50-100 fold excess of a non-azide containing competitor compound). Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the probe-containing media. Wash cells 3 times with ice-cold PBS.

  • Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 min at 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

Protocol 2: In-Lysate Click Chemistry Reaction

This protocol is a starting point and may require optimization.[8][9]

  • Prepare Lysate: Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

  • Prepare Click Cocktail: Always prepare fresh. For a 100 µL final reaction volume, add components in the following order:

    • 50 µL of protein lysate (to a final concentration of 1 mg/mL)

    • Reporter Probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore) to a final concentration of 20-50 µM.[8]

    • 10 µL of 10x Copper (II) Sulfate solution (final conc. 1 mM)

    • 10 µL of 10x Ligand solution (e.g., THPTA) (final conc. 1 mM)

    • 10 µL of 10x Reducing Agent solution (e.g., Sodium Ascorbate) (final conc. 5 mM)

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The click-labeled lysate is now ready for downstream processing, such as immunoprecipitation, SDS-PAGE, or methanol-chloroform precipitation to clean up the sample.[9]

References

Impact of protecting groups on Z-L-Dap(N3)-OH reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-L-Dap(N3)-OH. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the use of Nα-benzyloxycarbonyl-L-β-azido-diaminopropionic acid [this compound] in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Z (benzyloxycarbonyl) protecting group on this compound?

The Z-group is a well-established, urethane-type protecting group for the α-amino (Nα) terminus.[1][2] Its primary functions are to prevent the Nα from participating in unwanted side reactions, such as self-polymerization, during the activation and coupling of the carboxylic acid group.[3][4][5] It is known for providing good stability and resistance to racemization during the activation step.[1]

Q2: How does the Z-group influence the reactivity of the other functional groups?

The Z-group is sterically demanding, which can sometimes slow the kinetics of coupling reactions compared to smaller protecting groups. However, its main impact is strategic: it dictates the deprotection conditions. The Z-group is stable to the mildly basic conditions used to remove Fmoc groups and the acidic conditions used to remove Boc groups, making it an orthogonal protecting group in those contexts.[1][4] It is typically removed via catalytic hydrogenation, which requires careful consideration to avoid the simultaneous reduction of the β-azido (N3) group.[6]

Q3: Can the Z-group be removed without affecting the side-chain azide?

Yes, but conditions must be carefully controlled. The standard method for Z-group removal is catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[1][2] Azide groups can also be reduced under these conditions. To achieve selectivity, it is crucial to use a partially poisoned catalyst (like Lindlar's catalyst) or carefully monitor the reaction to stop it after the Z-group is cleaved but before significant azide reduction occurs. Alternative, non-reductive methods like using strong acids (e.g., HBr in acetic acid) can also be employed, though this may not be compatible with other acid-labile groups in the molecule.[1]

Q4: What are the advantages of using this compound compared to its Fmoc- or Boc-protected counterparts?

The choice of protecting group depends on the overall synthetic strategy.

  • Z-group: Useful in solution-phase synthesis and when orthogonality to both acid-labile (Boc) and base-labile (Fmoc) groups is required.[2][4]

  • Fmoc-group (e.g., Fmoc-Dap(N3)-OH): The standard choice for solid-phase peptide synthesis (SPPS) due to its mild, base-catalyzed removal (typically with piperidine), which is compatible with most side-chain protecting groups and the azide functionality.[1][5]

  • Boc-group (e.g., Boc-L-Dap(N3)-OH): Used in Boc-based SPPS, requiring strong acid (like TFA) for removal.[1] This strategy is robust but can be less "green" due to the harsh reagents used.

Q5: What are the downstream applications of the azide group after incorporating this amino acid?

The azide group is a versatile functional handle for bioorthogonal chemistry.[7] It is stable throughout peptide synthesis and can be used for post-synthetic modifications via reactions such as:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" : To conjugate molecules like fluorophores, polymers, or other peptides.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A bioorthogonal reaction that does not require a cytotoxic copper catalyst.[7]

  • Staudinger Ligation : For forming a stable amide bond with a phosphine-containing molecule.[7]

Troubleshooting Guide

Problem 1: Low or Incomplete Coupling Yield

  • Probable Cause 1: Inefficient Carboxylic Acid Activation. The activation of the carboxyl group may be incomplete before the amine is introduced. This is a critical step for all amide bond formations.[8][9]

    • Solution: Ensure anhydrous conditions. Use highly efficient coupling reagents known to work for sterically hindered couplings. Increase the pre-activation time slightly (e.g., from 1-2 minutes to 5 minutes), but be mindful of potential racemization with extended times.[10][11]

  • Probable Cause 2: Steric Hindrance. The bulky Z-group can slow down the reaction rate.[12]

    • Solution: Switch to a more potent coupling reagent (see Table 2). Increase the reaction time (e.g., from 2 hours to 4 hours or overnight) and/or moderately increase the temperature (e.g., to 40°C), while monitoring for epimerization.[10] Using microwave irradiation can also dramatically improve yields for difficult couplings.[13]

  • Probable Cause 3: Peptide Aggregation (in SPPS). If incorporating into a growing peptide chain, aggregation of hydrophobic sequences on the resin can block reactive sites.[7][13]

    • Solution: Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add a small percentage of DMSO.[13] Perform the coupling at a higher temperature (60°C) or use a lower-loading resin.

  • Probable Cause 4: Poor Reagent Choice. Some common coupling reagents show poor results with azido-containing amino acids. For example, HBTU and TBTU have been reported to give poor results with Fmoc-Dap(N3)-OH.[14]

    • Solution: Use phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU, which are highly recommended for challenging couplings.[9][14][15]

Problem 2: Unidentified Peak in Mass Spectrum (Mass Loss of 28 Da)

  • Probable Cause: Partial Reduction of Azide to Amine. The azide group (N₃, mass 42 Da) may be partially reduced to an amine (NH₂, mass 16 Da), resulting in a net mass loss of 26 Da (N₂). If this occurs during Z-group hydrogenolysis, the product will be L-2,3-diaminopropionic acid. Certain coupling conditions or incompatible additives can also lead to azide reduction.

    • Solution: If this occurs during Z-group deprotection, reduce the catalyst amount, switch to a less active catalyst (e.g., Pd on CaCO₃), or use a catalyst poison. If observed after a coupling step, ensure that additives like HOBt are pure and that no reducing agents are inadvertently present. For critical applications, protecting the azide via a reversible Staudinger reaction with a phosphine has been reported, though this adds complexity.[16]

Problem 3: Racemization/Epimerization During Coupling

  • Probable Cause: Over-activation of the Carboxylic Acid. Prolonged activation times, high temperatures, or the use of a strong base can lead to the formation of an oxazolone intermediate, which is prone to racemization.[10][13]

    • Solution: Minimize the pre-activation time. Perform the reaction at 0°C or room temperature. Add a racemization-suppressing additive like Oxyma Pure or Cl-HOBt to the coupling reaction.[9]

Data and Protocols

Data Tables

Table 1: Comparison of Nα-Protecting Groups for L-Dap(N3)-OH

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Z (Benzyloxycarbonyl) Benzyl-O-(C=O)-Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH)[1]Orthogonal to Fmoc/Boc; Stable; Reduces racemization risk[1]Deprotection can reduce the azide group; Harsh acid cleavage
Boc (tert-Butoxycarbonyl) (CH₃)₃C-O-(C=O)-Strong Acid (e.g., TFA)[1][5]Standard for Boc-SPPS; Stable to base and hydrogenationRequires harsh acid for removal; Not "green"
Fmoc (Fluorenylmethyloxycarbonyl) Fluorenyl-CH₂-O-(C=O)-Mild Base (e.g., 20% Piperidine in DMF)[1][5]Standard for Fmoc-SPPS; Mild deprotection; Azide-compatibleNot stable to strong acids or reductive conditions

Table 2: Recommended Coupling Reagents for this compound

Reagent ClassExamplesRecommended UseNotes
Phosphonium Salts BOP, PyBOP®, PyBrOP®Excellent for both solution and solid-phase.[9]PyBOP is preferred over BOP as it does not produce carcinogenic HMPA.[9] Highly effective for hindered couplings.
Uronium/Aminium Salts HATU, HCTU, HBTUHATU and HCTU are highly recommended for fast and efficient couplings with low racemization.[15]HBTU may give poor results with some azido amino acids.[14] Can cause guanidinylation of free amines if used in large excess.[9]
Carbodiimides DIC, EDCOften used with additives like Oxyma Pure or HOBt to increase efficiency and suppress racemization.[9]Can form N-acylurea byproducts. Less potent than phosphonium or uronium reagents for hindered couplings.
Experimental Protocols

Protocol 1: Carboxylic Acid Activation and Peptide Coupling (Solution Phase)

  • Preparation: Dissolve this compound (1.0 eq) and an additive such as Oxyma Pure (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 5-10 minutes.

  • Coupling: In a separate flask, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq) in the same anhydrous solvent. Add this solution to the activated this compound mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a mild acid. Perform a standard aqueous workup to extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation

Warning: Standard hydrogenation can reduce the azide group. This protocol is a starting point and may require optimization to maximize selectivity.

  • Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst: Add the catalyst (e.g., 10% Pd/C, 5-10 mol%). To improve selectivity, consider a less reactive catalyst such as 5% Pd on BaSO₄ or CaCO₃.

  • Hydrogenation: Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂) via a balloon or a pressurized system (1 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Carefully monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. Do not let the reaction run for an extended period to minimize azide reduction.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Visual Guides

G start Resin-Bound Peptide (Free N-Terminus) activate 1. Activate this compound (Carboxylic Acid) couple 2. Couple to Resin (Amide Bond Formation) activate->couple wash 3. Wash Resin (Remove Excess Reagents) couple->wash deprotect 4. Nα-Deprotection (If extending chain further) wash->deprotect end Resin-Bound Peptide + 1 Residue deprotect->end

Caption: General workflow for incorporating this compound in solid-phase peptide synthesis.

G problem Problem: Low Coupling Yield cause1 Cause: Inefficient Activation? problem->cause1 cause2 Cause: Steric Hindrance? problem->cause2 cause3 Cause: Aggregation (SPPS)? problem->cause3 sol1 Solution: Use potent activator (HATU, PyBOP). Increase pre-activation time. Ensure anhydrous conditions. cause1->sol1 Yes sol2 Solution: Increase reaction time/temp. Use microwave irradiation. Switch to a more potent reagent. cause2->sol2 Yes sol3 Solution: Use NMP or DMF/DMSO solvent. Couple at elevated temp (60°C). Use a low-substitution resin. cause3->sol3 Yes

Caption: Troubleshooting logic for low coupling yield with this compound.

G start This compound Activation path_ok Desired Reaction: Amide Bond Formation start->path_ok inter1 Oxazolone Intermediate start->inter1 Over-activation High Temp / Base side2 Side Reaction 2: Azide Reduction start->side2 Incompatible Conditions side1 Side Reaction 1: Racemization inter1->side1 cond2 Cause: Harsh Hydrogenation or Reducing Contaminants

Caption: Potential side reaction pathways during the use of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Z-L-Dap(N3)-OH Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-L-Dap(N3)-OH labeled molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound, or N-carbobenzyloxy-L-β-azidoalanine, is a protected amino acid derivative containing an azide group. This azide moiety serves as a bioorthogonal handle, allowing for the specific chemical ligation to molecules containing a terminal alkyne via "click chemistry." This highly efficient and specific reaction is widely used in chemical biology and drug development to label, track, and enrich proteins and other biomolecules.

Q2: What are the most common issues observed during mass spectrometry analysis of peptides labeled with this compound?

A: The most frequently encountered issues include:

  • Poor signal intensity or ion suppression: The presence of the label and reagents from the click chemistry reaction can interfere with the ionization of the target peptide.

  • Unexpected mass shifts: Formation of various adducts (e.g., sodium, potassium) is common and can complicate spectral interpretation.

  • In-source decay and neutral loss: The azide group is susceptible to fragmentation in the mass spectrometer's ion source, often leading to a characteristic neutral loss of dinitrogen (N₂), which corresponds to a mass difference of approximately 28 Da.

  • Poor fragmentation: The presence of the modification can alter the typical fragmentation pattern of the peptide backbone, making database searching and spectral interpretation challenging.

  • Sample contamination: Residual reagents from the click chemistry reaction, such as copper catalysts or biotin tags, can contaminate the sample and interfere with the analysis.

Q3: Does the this compound label itself affect the ionization efficiency of a peptide?

Troubleshooting Guide

Problem 1: Poor or No Signal for the Labeled Peptide

Symptoms:

  • Low intensity or complete absence of the expected labeled peptide peak in the mass spectrum.

  • High background noise.

Possible Causes and Solutions:

CauseRecommended Solution
Ion Suppression Residual salts, detergents, or click chemistry reagents can suppress the ionization of your target peptide. Improve sample cleanup using C18 desalting spin columns or tips. Ensure all reagents are LC-MS grade.[1]
Low Labeling Efficiency Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, temperature) to ensure a high yield of the labeled peptide.
Inefficient Ionization Experiment with different ionization sources (e.g., ESI, MALDI) and optimize source parameters such as spray voltage, gas flow, and temperature to enhance the signal of your specific peptide.
Sample Loss During Preparation Peptides can be lost during cleanup steps. Ensure that the pH of your sample is acidic (pH < 3) before desalting with C18 resins to improve binding.[1]

Troubleshooting Workflow for Poor Signal:

start Poor or No Signal check_cleanup Review Sample Cleanup Protocol start->check_cleanup optimize_cleanup Optimize Cleanup (e.g., C18 desalting) check_cleanup->optimize_cleanup Contamination suspected check_labeling Verify Labeling Efficiency check_cleanup->check_labeling Cleanup is optimal optimize_cleanup->check_labeling optimize_labeling Optimize Click Chemistry Reaction check_labeling->optimize_labeling Low efficiency check_ms_params Evaluate MS Parameters check_labeling->check_ms_params High efficiency optimize_labeling->check_ms_params optimize_ms Optimize Ion Source Parameters check_ms_params->optimize_ms Suboptimal parameters end Signal Improved check_ms_params->end Parameters are optimal optimize_ms->end

Troubleshooting workflow for poor or no signal.
Problem 2: Unexpected Peaks and Mass Shifts in the Spectrum

Symptoms:

  • Peaks observed at m/z values that do not correspond to the expected protonated labeled peptide.

  • Complex isotopic patterns.

Possible Causes and Solutions:

CauseRecommended Solution
Adduct Formation The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is very common in ESI-MS.[2][3] These will appear at M+22.99 Da and M+38.96 Da higher than the protonated molecule, respectively. Use high-purity solvents and plasticware to minimize metal ion contamination.[4]
In-source Decay/Neutral Loss The azide group can lose N₂ (28.01 Da) in the ion source. Look for a peak at M-28 Da relative to your expected molecular ion. This is a characteristic fragmentation of azide-containing molecules.
Incomplete Reactions Unreacted starting material or side products from the click chemistry reaction may be present. Purify the labeled peptide using HPLC before MS analysis.
Oxidation Methionine and tryptophan residues are susceptible to oxidation (+16 Da) during sample handling. Minimize exposure to air and use fresh buffers.

Common Adducts in ESI-MS:

AdductMass Shift (Da)Common Sources
[M+Na]⁺+22.9898Glassware, buffers, solvents[2][3]
[M+K]⁺+38.9637Glassware, buffers, solvents[2][3]
[M+NH₄]⁺+18.0334Ammonium-containing buffers
[M+ACN+H]⁺+42.0338Acetonitrile in mobile phase
Problem 3: Atypical or Poor Fragmentation in MS/MS Spectra

Symptoms:

  • MS/MS spectrum lacks the expected b- and y-ion series for the peptide backbone.

  • Dominant neutral loss peaks.

  • Difficulty in identifying the peptide using database search algorithms.

Possible Causes and Solutions:

CauseRecommended Solution
Dominant Neutral Loss of N₂ The facile loss of N₂ from the azide group can dominate the fragmentation spectrum, leaving little energy for backbone fragmentation.
Altered Fragmentation Pathways The presence of the this compound modification can alter the charge distribution and favor fragmentation pathways that are not typical for unmodified peptides.
Incorrect Precursor Selection An adduct or a fragment ion might have been selected for fragmentation instead of the intended precursor ion. Carefully check the m/z of the precursor ion selected for MS/MS.
Insufficient Collision Energy The collision energy may not be optimal for fragmenting the modified peptide. Perform a collision energy optimization experiment to find the best conditions for generating informative fragment ions.

Logical Tree for Troubleshooting Poor Fragmentation:

start Poor MS/MS Fragmentation check_precursor Verify Precursor Ion Selection (m/z) start->check_precursor precursor_ok Precursor is Correct check_precursor->precursor_ok Correct precursor_wrong Incorrect Precursor (Adduct/Fragment) check_precursor->precursor_wrong Incorrect optimize_ce Optimize Collision Energy precursor_ok->optimize_ce reselect_precursor Reselect Correct Precursor precursor_wrong->reselect_precursor ce_optimized Fragmentation Improved optimize_ce->ce_optimized ce_no_change Still Poor Fragmentation optimize_ce->ce_no_change consider_alt_frag Consider Alternative Fragmentation (ETD/ECD) ce_no_change->consider_alt_frag manual_interpretation Manual Spectral Interpretation (Look for neutral loss) ce_no_change->manual_interpretation

Troubleshooting poor MS/MS fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation and Cleanup of this compound Labeled Peptides

This protocol describes the general steps for preparing a this compound labeled peptide sample for LC-MS/MS analysis following a click chemistry reaction.

  • Protein Digestion (if applicable):

    • If starting from a labeled protein, perform a standard in-solution or in-gel tryptic digestion.

  • Click Chemistry Reaction:

    • Perform the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to conjugate the this compound labeled peptide with the desired reporter molecule (e.g., a biotin-alkyne for enrichment).

  • Post-Reaction Cleanup (Crucial Step):

    • Removal of Excess Reagents: It is critical to remove unreacted click chemistry reagents. This can be achieved by:

      • Precipitation: Acetone or chloroform/methanol precipitation can be used to isolate the labeled protein/peptide.

      • Affinity Purification: If a biotin tag was used, enrich the labeled peptides using streptavidin-coated magnetic beads. Wash the beads extensively with buffers containing detergents and high salt concentrations to remove non-specifically bound components.

  • Desalting:

    • Acidify the sample: Add formic acid or trifluoroacetic acid to the peptide solution to a final concentration of 0.1-1% (pH < 3).

    • C18 Desalting: Use a C18 desalting spin column or tip according to the manufacturer's instructions.

      • Condition the C18 material with an organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).

      • Equilibrate with an aqueous solution (e.g., 0.1% formic acid in water).

      • Load the acidified sample.

      • Wash with the equilibration solution to remove salts and other hydrophilic contaminants.

      • Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).

    • Dry and Reconstitute: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water with 2-5% acetonitrile).

Protocol 2: General LC-MS/MS Parameters for Analysis

These are starting parameters that should be optimized for your specific instrument and labeled peptide.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is often beneficial for separating modified peptides. For example, a 60-minute gradient from 2% to 40% Mobile Phase B.

    • Flow Rate: 200-300 nL/min for nano-LC.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • Data-Dependent Acquisition (DDA):

      • Select the top 10-20 most intense precursor ions for fragmentation.

      • Use a dynamic exclusion of 30-60 seconds to prevent repeated fragmentation of the same precursor.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Start with a normalized collision energy of 25-30 and optimize as needed.

    • Database Search Parameters: When searching the data, remember to include the mass of the this compound modification and any other potential modifications (e.g., oxidation, adducts) as variable modifications. Also, consider searching for the neutral loss of N₂ (-28.01 Da).

References

Validation & Comparative

A Comparative Guide to Azide-Containing Amino Acids for Protein Labeling: Z-L-Dap(N3)-OH vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bioorthogonal chemical reporters in the form of unnatural amino acids (UAAs) has revolutionized the study of proteins. By incorporating these molecules into proteins, researchers can achieve highly specific labeling for a variety of applications, including proteomic analysis, imaging, and drug development. Azide-containing amino acids are particularly valuable due to their ability to undergo highly specific and efficient "click chemistry" reactions. This guide provides a comparative overview of Z-L-Dap(N3)-OH and other commonly used azide-containing amino acids, with a focus on their application in protein labeling.

Introduction to Azide-Containing Amino Acids for Protein Labeling

Azide-containing amino acids are synthetic analogs of natural amino acids that possess a terminal azide group (-N3). This small, bio-inert functional group does not typically interfere with cellular processes.[1] Its true power lies in its ability to participate in bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click" reactions are highly specific, efficient, and can be performed under biocompatible conditions, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin to the azide-labeled protein.[1][2]

This guide will compare the following azide-containing amino acids:

  • This compound (N-alpha-benzyloxycarbonyl-L-β-azidoalanine): A less commonly documented UAA for cellular protein labeling.

  • L-Azidohomoalanine (AHA): A widely used methionine analog for metabolic labeling of newly synthesized proteins.[3]

  • p-Azido-L-phenylalanine (pAzF): A phenylalanine analog primarily used for site-specific incorporation into proteins.[4][5]

Performance Comparison

FeatureThis compoundL-Azidohomoalanine (AHA)p-Azido-L-phenylalanine (pAzF)
Primary Application Site-Specific Incorporation (presumed)Metabolic Labeling (Methionine surrogate)Site-Specific Incorporation
Incorporation Method Requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.Utilizes the endogenous methionyl-tRNA synthetase.Requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5]
Incorporation Efficiency Dependent on the efficiency of the orthogonal synthetase/tRNA pair.Generally lower than methionine, can be influenced by methionine concentration.[3]Dependent on the efficiency of the orthogonal synthetase/tRNA pair; can be high with optimized systems.[6]
Labeling Specificity High (at a specific codon)Moderate (replaces methionine residues)High (at a specific codon)[4]
Biocompatibility/Toxicity Data is limited. Some diaminopropionic acid derivatives have shown cytotoxicity.[7][8][9][10]Generally considered non-toxic and does not significantly alter protein synthesis or degradation rates.[2]Generally well-tolerated in cellular and in vivo models.[4][5]
Click Chemistry Reactivity The azide group is readily available for CuAAC and SPAAC reactions.[11]The azide group is readily available for CuAAC and SPAAC reactions.[2][11]The azide group is readily available for CuAAC and SPAAC reactions.[4][5]

Experimental Workflows & Protocols

Signaling Pathways and Labeling Strategies

The incorporation of azide-containing amino acids into proteins can be achieved through two primary strategies: metabolic labeling and site-specific incorporation.

cluster_0 Metabolic Labeling cluster_1 Site-Specific Incorporation AHA L-Azidohomoalanine (AHA) MetRS Methionyl-tRNA Synthetase (Endogenous) AHA->MetRS tRNAMet tRNA-Met MetRS->tRNAMet charges Ribosome Ribosome tRNAMet->Ribosome NascentProtein Newly Synthesized Proteins (AHA incorporated at Met sites) Ribosome->NascentProtein UAA This compound or pAzF OrthoRS Orthogonal aaRS UAA->OrthoRS Ortho_tRNA Orthogonal tRNA OrthoRS->Ortho_tRNA charges Ribosome2 Ribosome Ortho_tRNA->Ribosome2 SpecificProtein Target Protein (UAA at specific site) Ribosome2->SpecificProtein

Figure 1: Comparison of metabolic and site-specific labeling pathways.

Following incorporation, the azide-labeled proteins can be detected and purified via click chemistry.

AzideProtein Azide-Labeled Protein ClickReaction Click Chemistry (CuAAC or SPAAC) AzideProtein->ClickReaction AlkyneProbe Alkyne-Probe (e.g., Biotin, Fluorophore) AlkyneProbe->ClickReaction LabeledProtein Labeled Protein ClickReaction->LabeledProtein Downstream Downstream Analysis (Western Blot, MS, Imaging) LabeledProtein->Downstream

Figure 2: General workflow for click chemistry-based detection.

Experimental Protocol 1: Metabolic Labeling with L-Azidohomoalanine (AHA) using BONCAT

This protocol is adapted from established Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) procedures.[11][12]

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard growth medium.

  • To initiate labeling, replace the standard medium with methionine-free medium supplemented with L-Azidohomoalanine (AHA). A final concentration of 25-50 µM AHA is a common starting point.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.

2. Cell Lysis:

  • After labeling, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Click Chemistry Reaction (CuAAC):

  • To the cell lysate, add the following click chemistry reagents in order:

    • Alkyne-probe (e.g., biotin-alkyne or a fluorescent alkyne) to a final concentration of 10-100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

4. Downstream Analysis:

  • For biotin-labeled proteins, proceed with streptavidin-based affinity purification.[12]

  • For fluorescently-labeled proteins, proceed with SDS-PAGE and in-gel fluorescence scanning or fluorescence microscopy.

Experimental Protocol 2: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)

This protocol is a generalized procedure based on established methods for site-specific UAA incorporation.[4][5]

1. Plasmid Preparation and Transfection:

  • Generate a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.

  • Co-transfect the cells with the plasmid for the protein of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.

2. Cell Culture and UAA Incorporation:

  • Culture the transfected cells in a medium supplemented with p-Azido-L-phenylalanine (pAzF) at a final concentration of 100-500 µM.

  • Induce protein expression according to the specific expression system being used.

  • Incubate for 24-48 hours to allow for protein expression and pAzF incorporation.

3. Protein Purification:

  • Harvest the cells and lyse them.

  • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).

4. Click Chemistry Reaction (SPAAC):

  • To the purified protein, add a strained alkyne probe (e.g., a DBCO- or BCN-conjugated fluorophore) at a 5-10 fold molar excess.

  • Incubate the reaction overnight at 4°C with gentle mixing.

5. Downstream Analysis:

  • Remove excess unreacted probe by dialysis or size-exclusion chromatography.

  • Analyze the labeled protein using SDS-PAGE, mass spectrometry, or fluorescence-based assays.

Considerations for this compound

While specific protocols for the cellular incorporation of this compound are not widely published, its structure suggests it would be amenable to site-specific incorporation using an evolved orthogonal synthetase/tRNA pair, similar to pAzF. The benzyloxycarbonyl (Z) protecting group would likely need to be considered in the design of the orthogonal synthetase. Further research is required to determine its incorporation efficiency, optimal concentration, and potential cytotoxicity in living cells. The potential for toxicity should be carefully evaluated, given that some derivatives of diaminopropionic acid have been shown to be cytotoxic.[7][8][9][10]

Conclusion

L-Azidohomoalanine (AHA) and p-Azido-L-phenylalanine (pAzF) are well-established and reliable tools for metabolic and site-specific protein labeling, respectively. Extensive protocols and a wealth of performance data are available to guide researchers in their experimental design. This compound represents a potentially useful, though less characterized, alternative for site-specific labeling. Its utility will depend on the development of an efficient and specific orthogonal synthetase/tRNA pair and a thorough evaluation of its biocompatibility. For researchers requiring robust and well-documented methods, AHA and pAzF remain the current standards in the field of azide-based protein labeling. Further investigation into the performance of this compound is warranted to expand the toolkit of available azide-containing amino acids for protein research.

References

Comparing efficiency of CuAAC and SPAAC for Z-L-Dap(N3)-OH conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to peptides and proteins is a cornerstone of modern drug development and chemical biology. Among the most powerful methods for achieving this are the azide-alkyne cycloaddition reactions, broadly categorized as "click chemistry." This guide provides an objective comparison of two prominent click chemistry techniques—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of the azide-containing amino acid derivative, Z-L-Dap(N3)-OH.[1][2] This molecule is a valuable building block for site-specific modification of biomolecules.[1]

The choice between CuAAC and SPAAC is critical and depends heavily on the experimental context, particularly the sensitivity of the biomolecules to copper ions and the desired reaction kinetics. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific application.

Fundamental Principles

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole ring from an azide and an alkyne.[3][4] However, they differ in their method of activation.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, such as the one present in this compound.[3][5] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively forms the 1,4-disubstituted triazole isomer.[6][7][8]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): To address the cytotoxicity concerns associated with the copper catalyst, SPAAC was developed as a copper-free alternative.[3][5] This method employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide due to the release of ring strain.[9] While highly biocompatible, SPAAC is generally slower than CuAAC and is not regioselective, yielding a mixture of regioisomers.[9]

G cluster_0 Reaction Mechanisms CuAAC_start This compound + Terminal Alkyne CuAAC_cat Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) CuAAC_start->CuAAC_cat Fast, Regioselective CuAAC_product 1,4-disubstituted Triazole Product CuAAC_cat->CuAAC_product SPAAC_start This compound + Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_product Mixture of Triazole Regioisomers SPAAC_start->SPAAC_product Slower, Copper-Free Reactants Reactants

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Quantitative Data Summary

The efficiency of these reactions is best described by their second-order rate constants, which provide a quantitative measure of reaction speed. The following tables summarize typical rate constants and key performance characteristics for CuAAC and SPAAC reactions with small molecule azides, which are representative for the conjugation of this compound.

Table 1: Comparison of Performance Characteristics

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity.[9]High, suitable for in vivo applications.[9]
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne.[9][10]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN).[9]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[6][7][8]Not regioselective, yielding a mixture of regioisomers.[9]
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species.[11]Cyclooctynes can be prone to side reactions if highly unstable.[9]
Reagent Accessibility Simple terminal alkynes are readily available and inexpensive.Strained cyclooctynes can be more complex and expensive to synthesize.[9]

Table 2: Second-Order Rate Constants (k₂) for Azide-Alkyne Cycloadditions

Reaction TypeAzideAlkyne/Cyclooctynek₂ (M⁻¹s⁻¹)Notes
CuAAC Small Molecule AzideTerminal Alkyne (with THPTA ligand)1 - 100Rate is highly dependent on the ligand, solvent, and pH.[9][10][12]
SPAAC Azidolysine-containing peptideDBCO~0.34A commonly used, highly reactive cyclooctyne.[13][14][15]
SPAAC Azidolysine-containing peptideBCN~0.28A moderately reactive and stable cyclooctyne.[13][14][15]
SPAAC Benzyl AzideADIBO0.90ADIBO is a highly reactive dibenzocyclooctyne.[16]
SPAAC Benzyl AzideBCN0.012 - 0.024Demonstrates the difference in reactivity based on the azide.[16]

Experimental Protocols

The following are generalized protocols that can be adapted for the conjugation of this compound to an alkyne-functionalized molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: CuAAC Conjugation of this compound

This protocol describes a typical procedure for the copper-catalyzed conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.

  • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or buffer.

  • Prepare the following aqueous stock solutions:

    • 50 mM CuSO₄

    • 250 mM THPTA

    • 500 mM Sodium Ascorbate (prepare fresh)

  • In a microcentrifuge tube, combine the following in order:

    • PBS buffer to achieve the final desired reaction volume.

    • This compound solution (final concentration typically 100-500 µM).

    • Alkyne-functionalized molecule solution (typically 1-1.5 equivalents relative to the azide).

  • Prepare a premix of the catalyst by adding the CuSO₄ stock solution to the THPTA stock solution. Vortex briefly.

  • Add the CuSO₄/THPTA premix to the reaction tube (final concentration of CuSO₄ is typically 50-100 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Once the reaction is complete, the product can be purified by standard methods such as HPLC or size-exclusion chromatography to remove the copper catalyst and excess reagents.

Protocol 2: SPAAC Conjugation of this compound

This protocol describes a typical copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-alkyne, BCN-alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or other suitable solvent for dissolving reactants

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.

  • Prepare a 10 mM stock solution of the cyclooctyne-functionalized molecule in DMSO or buffer.

  • In a microcentrifuge tube, add the desired amount of this compound solution.

  • Add the cyclooctyne-functionalized molecule. A 1.5 to 2-fold molar excess of the cyclooctyne is often used to ensure complete consumption of the azide.

  • Add PBS (pH 7.4) to achieve the desired final concentration. If reactants are in DMSO, ensure the final DMSO concentration is below 10% to maintain biocompatibility if applicable.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the final conjugate using a suitable method such as HPLC, size-exclusion chromatography, or dialysis to remove excess unreacted starting materials.

Decision-Making Workflow

The choice between CuAAC and SPAAC is application-dependent. The following workflow provides a logical guide for selecting the most appropriate method.

G start Start: Need to conjugate This compound q1 Is the conjugation in a living system or with copper-sensitive biomolecules? start->q1 spaac Use SPAAC q1->spaac Yes q2 Are high reaction speed and regioselectivity critical? q1->q2 No spaac_note Advantages: - Biocompatible - No catalyst needed Considerations: - Slower kinetics - Lack of regioselectivity spaac->spaac_note cuaac Use CuAAC q2->cuaac Yes consider_spaac Consider SPAAC with a highly reactive cyclooctyne (e.g., ADIBO, DBCO) q2->consider_spaac No cuaac_note Advantages: - Fast kinetics - High yield - Regioselective Considerations: - Copper cytotoxicity - Potential for side reactions cuaac->cuaac_note

Caption: A decision-making flowchart for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. The choice between them is a trade-off between reaction speed and biocompatibility.

  • CuAAC is the superior choice for applications where high reaction rates, quantitative yields, and strict regioselectivity are paramount, and where the presence of copper is tolerable (e.g., in vitro applications, materials science). The use of copper-chelating ligands like THPTA is highly recommended to enhance reaction efficiency and mitigate potential damage to biomolecules.[11]

  • SPAAC is the undisputed choice for bioconjugation in living systems (in vivo) or with sensitive proteins where copper-induced toxicity is a major concern.[9] While generally slower, the reaction rate can be significantly enhanced by selecting a more reactive cyclooctyne.

By carefully considering the experimental requirements and the information presented in this guide, researchers can confidently select the optimal click chemistry strategy for their this compound conjugations, leading to more efficient and successful outcomes in their research and development endeavors.

References

A Head-to-Head Comparison: The Superiority of Z-L-Dap(N3)-OH in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the quest for highly efficient, specific, and stable linkages is paramount for the development of advanced therapeutics, diagnostics, and research tools. While traditional methods employing maleimides and N-hydroxysuccinimide (NHS) esters have been workhorses in the field, the emergence of bioorthogonal chemistries, particularly those utilizing reagents like Z-L-Dap(N3)-OH, offers significant advantages. This guide provides an objective comparison of this compound-based click chemistry with traditional bioconjugation techniques, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their applications.

This compound is a key building block for introducing an azide (-N3) group into a biomolecule. This azide functionality serves as a bioorthogonal handle, allowing for a highly specific "click" reaction with a complementary alkyne-containing molecule. The most prominent of these reactions in a biological context is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst. This approach stands in stark contrast to traditional methods that often suffer from limitations in specificity, stability, and control over stoichiometry.

Quantitative Performance Metrics: A Clear Winner Emerges

The advantages of this compound-mediated bioconjugation become evident when examining key performance indicators. The following table summarizes a comparison based on published experimental data, highlighting the superior performance of click chemistry over traditional methods.

FeatureThis compound (via Click Chemistry - SPAAC)Maleimide-Thiol ChemistryNHS Ester Chemistry
Target Functional Groups Azides (-N3) and strained alkynes (e.g., DBCO, BCN)Thiols (-SH) on cysteine residuesPrimary amines (-NH2) on lysine residues and N-terminus
Specificity & Stoichiometry Highly specific and bioorthogonal, enabling precise 1:1 stoichiometry.[1]Highly selective for thiols at pH 6.5-7.5, but can be difficult to control stoichiometry, often resulting in heterogeneous products.[1]Reacts with multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying degrees of labeling.[2]
Reaction Yield Typically very high to quantitative (>90%).[3]Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.Variable, often requiring optimization to achieve high yields due to competing hydrolysis.
Reaction Kinetics (Second-Order Rate Constant) Fast, with rates for SPAAC up to ~3.6 M⁻¹s⁻¹.[3]Very fast, often complete within minutes to a few hours at room temperature.[2]Relatively fast (30-60 minutes at room temperature), but dependent on pH and concentration.[2]
Stability of Linkage Forms a highly stable triazole ring, considered irreversible under physiological conditions.[2][4]The thioether bond can be unstable and reversible in vivo due to retro-Michael reaction and thiol exchange.[5][6]The amide bond formed is generally stable.[2]
pH Sensitivity Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2]Optimal at pH 6.5-7.5; at higher pH, it can react with amines.[7]Optimal at pH 7-9; hydrolysis of the NHS ester is significant at higher pH.[2]
Biocompatibility Excellent, as SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[3]Generally good for in vitro applications, but the potential for deconjugation in vivo is a concern.[2]Generally good for in vitro applications.
Side Reactions Minimal to none due to the bioorthogonal nature of the reaction.Susceptible to hydrolysis of the succinimide ring and thiazine rearrangement, complicating the product profile.[5][6]Hydrolysis of the NHS ester is a major competing reaction that reduces conjugation efficiency.

The Power of Site-Specificity: A Key Advantage of this compound

One of the most significant advantages of incorporating this compound is the ability to achieve site-specific bioconjugation. Traditional methods targeting native amino acids like lysine and cysteine often lead to a heterogeneous mixture of products, where the modifying agent is attached at various positions. This lack of precise control can impact the biological activity and pharmacokinetic properties of the resulting conjugate.

Through techniques like sortase-mediated ligation, an azide group from a molecule like this compound can be installed at a specific location on a protein. This enzymatic approach offers unparalleled precision, ensuring that every conjugate molecule is identical.

cluster_0 Sortase-Mediated Ligation for Site-Specific Azide Incorporation Protein_LPETG Protein-LPETG SortaseA Sortase A Protein_LPETG->SortaseA Recognition Acyl_Enzyme Acyl-Enzyme Intermediate SortaseA->Acyl_Enzyme Cleavage Azide_Peptide GGG-Peptide-N3 (derived from this compound) Azide_Peptide->SortaseA Site_Specific_Protein Protein-Peptide-N3 (Site-Specifically Azide-Modified) Acyl_Enzyme->Site_Specific_Protein Ligation

Site-specific incorporation of an azide group using sortase-mediated ligation.

This site-specifically azide-modified protein can then undergo a clean and efficient SPAAC reaction with a DBCO-functionalized molecule, resulting in a homogeneous bioconjugate with a defined drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).

Experimental Protocols

To provide a practical understanding of these bioconjugation methods, detailed experimental protocols for key experiments are outlined below.

Protocol 1: Site-Specific Incorporation of an Azide Moiety using Sortase-Mediated Ligation

This protocol describes the enzymatic incorporation of an azide-containing peptide (derived from this compound) onto a protein of interest (POI) that has been engineered to contain a C-terminal LPETG recognition motif.

Materials:

  • Protein of Interest (POI) with a C-terminal LPETG tag (POI-LPETG)

  • Azide-containing peptide with an N-terminal triglycine motif (GGG-peptide-N3)

  • Sortase A enzyme

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching buffer (e.g., 1 M glycine)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine POI-LPETG (final concentration 10-50 µM), GGG-peptide-N3 (5-10 fold molar excess over POI), and Sortase A (10-20 µM) in sortase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching: Stop the reaction by adding quenching buffer.

  • Purification: Purify the azide-modified protein (POI-peptide-N3) from unreacted components and the sortase enzyme using an appropriate chromatography method.

  • Characterization: Confirm the successful and site-specific incorporation of the azide moiety by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol details the conjugation of an azide-modified antibody (Ab-N3) with a DBCO-functionalized payload.

Materials:

  • Azide-modified antibody (Ab-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized payload (e.g., DBCO-PEG-drug) dissolved in DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Prepare the Ab-N3 solution at a concentration of 1-10 mg/mL. Prepare a stock solution of the DBCO-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-payload solution to the Ab-N3 solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at around 310 nm.

  • Purification: Remove the excess, unreacted DBCO-payload by size-exclusion chromatography.

  • Characterization: Characterize the resulting antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, and mass spectrometry.

Protocol 3: Traditional Maleimide-Thiol Conjugation (for Comparison)

This protocol describes the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced interchain disulfides) in a degassed buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated payload dissolved in DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., free cysteine or N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Reduction (if necessary): If the protein's thiol groups are in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Desalting: Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: Immediately add a 5-20 fold molar excess of the maleimide-activated payload to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing small molecule to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate by size-exclusion chromatography.

  • Characterization: Analyze the conjugate to determine the degree of labeling and assess for heterogeneity and byproducts.

Protocol 4: Traditional NHS Ester-Amine Conjugation (for Comparison)

This protocol outlines the conjugation of an NHS ester-activated molecule to a protein via its primary amines.

Materials:

  • Protein in an amine-free buffer at pH 7-9 (e.g., PBS or sodium bicarbonate buffer)

  • NHS ester-activated payload dissolved in DMSO or DMF

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the protein to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester-activated payload to the protein solution while gently mixing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution to react with any remaining NHS esters.

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: Determine the average degree of labeling and assess the heterogeneity of the conjugate population.

Visualizing the Chemical Pathways

The fundamental differences in the reaction mechanisms of these bioconjugation strategies can be visualized to better understand their respective advantages and disadvantages.

cluster_1 This compound based SPAAC Reaction Protein_N3 Protein-N3 Triazole_Conjugate Stable Triazole Conjugate Protein_N3->Triazole_Conjugate DBCO_Payload DBCO-Payload DBCO_Payload->Triazole_Conjugate

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) forming a stable triazole linkage.

cluster_2 Maleimide-Thiol Conjugation Protein_SH Protein-SH Thioether_Conjugate Thioether Conjugate Protein_SH->Thioether_Conjugate Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thioether_Conjugate Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether_Conjugate->Retro_Michael

Maleimide-thiol reaction forming a potentially reversible thioether linkage.

cluster_3 NHS Ester-Amine Conjugation Protein_NH2 Protein-(NH2)n Amide_Conjugate Heterogeneous Amide Conjugates Protein_NH2->Amide_Conjugate NHS_Payload NHS-Ester-Payload NHS_Payload->Amide_Conjugate Hydrolysis Hydrolysis NHS_Payload->Hydrolysis

NHS ester-amine reaction leading to heterogeneous products and hydrolysis.

Conclusion: Embracing a New Era of Precision Bioconjugation

References

Orthogonality of Z-L-Dap(N3)-OH click reaction with other labeling chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the ability to selectively label molecules in a complex biological environment is paramount. Bioorthogonal chemistries, which proceed with high specificity and without interference from endogenous functional groups, are the cornerstone of such endeavors. The azide-alkyne cycloaddition, often termed "click chemistry," is a prominent member of this class of reactions. This guide provides an objective comparison of the orthogonality of the Z-L-Dap(N3)-OH click reaction, a versatile azide-containing building block, with other widely used labeling chemistries. We will delve into its compatibility with popular techniques, present supporting experimental data, and provide detailed protocols for assessing its selectivity.

This compound is a commercially available reagent that contains an azide moiety, enabling its participation in two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The choice between these two depends on the specific application, with SPAAC being favored for live-cell imaging due to the cytotoxicity of the copper catalyst required for CuAAC.[4][5]

Performance Comparison with Other Labeling Chemistries

The central tenet of bioorthogonal labeling is the absence of cross-reactivity between different labeling strategies when used in the same system. This allows for multiplexed imaging and the construction of complex biomolecular conjugates. Here, we compare the orthogonality of the this compound click reaction (both CuAAC and SPAAC) with two other workhorses of bioconjugation: NHS ester-amine coupling and thiol-maleimide Michael addition.

Data Presentation

Labeling Chemistry Target Functional Group Reaction Conditions Orthogonality with this compound Click Reaction (CuAAC) Orthogonality with this compound Click Reaction (SPAAC) Potential for Cross-Reactivity
This compound (CuAAC) AlkyneAqueous buffer, Copper(I) catalyst, Room TempN/AHighHigh with Thiols: Reports indicate a copper-catalyzed three-component reaction can occur with thiols, alkynes, and azides, leading to the formation of thiotriazoles.[2][3]
This compound (SPAAC) Strained Alkyne (e.g., DBCO, BCN)Aqueous buffer, Room Temp, Catalyst-freeHighN/AModerate with Thiols: Strain-promoted alkynes have been shown to react with free thiols, leading to off-target labeling.[4]
NHS Ester Chemistry Primary Amines (e.g., Lysine)Aqueous buffer, pH 7.5-8.5, Room TempHighHighLow: Generally considered orthogonal. The reactivity of NHS esters is primarily directed towards primary amines.
Thiol-Maleimide Chemistry Thiols (e.g., Cysteine)Aqueous buffer, pH 6.5-7.5, Room TempLow to Moderate Moderate High: The thiol-maleimide reaction is highly specific for thiols. However, the aforementioned side reactions of both CuAAC and SPAAC with thiols present a significant potential for cross-reactivity.

Signaling Pathways and Experimental Workflows

To visually represent the concept of orthogonality and potential cross-reactivity, the following diagrams are provided.

Orthogonal_Labeling cluster_Target Target Protein cluster_Reagents Labeling Reagents Target Protein with Multiple Functional Groups Lysine Lysine (-NH2) Cysteine Cysteine (-SH) Azide Incorporated Azide (-N3) (via this compound) NHS_Ester NHS Ester-Fluorophore NHS_Ester->Lysine Orthogonal Maleimide Maleimide-Fluorophore Maleimide->Cysteine Orthogonal Alkyne Alkyne-Fluorophore Alkyne->Azide Orthogonal caption Ideal Orthogonal Labeling

Caption: Ideal scenario depicting three distinct and non-interacting labeling reactions on a single protein.

Cross_Reactivity cluster_Target Target Protein cluster_Reagents Labeling Reagents Target Protein with Cysteine and Azide Cysteine Cysteine (-SH) Azide Incorporated Azide (-N3) Maleimide Maleimide-Fluorophore Maleimide->Cysteine Intended Reaction (Thiol-Maleimide) Alkyne Alkyne-Fluorophore Alkyne->Cysteine Potential Side Reaction Alkyne->Azide Intended Reaction (Click) caption Potential Cross-Reactivity

References

A Comparative Guide to the Characterization and Validation of Z-L-Dap(N3)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and validation of the incorporation of Z-L-Dap(N3)-OH, a non-canonical amino acid crucial for site-specific protein modification. We offer an objective comparison with alternative methods, supported by experimental data, to assist researchers in making informed decisions for their drug development and proteomics studies.

Introduction to this compound

This compound, or (2S)-2-amino-3-azidopropanoic acid, is a valuable tool in chemical biology and drug development. Its azide moiety allows for bioorthogonal ligation via "click chemistry," enabling the precise attachment of probes, drugs, or other molecules to a target protein. This site-specific modification is a significant advantage over traditional, less specific protein labeling techniques.[1]

The primary methods for attaching molecules to the azide group of this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.

Comparison with Alternative Non-Canonical Amino Acids

The selection of a non-canonical amino acid is critical for the success of site-specific protein modification. Here, we compare this compound with two common alternatives: L-Azidohomoalanine (AHA) and Nε-azido-L-lysine.

FeatureThis compoundL-Azidohomoalanine (AHA)Nε-azido-L-lysine
Structure Alanine analog with a short side chainMethionine analogLysine analog with a long, flexible side chain
Incorporation Method Typically requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for site-specific incorporation.Can be incorporated in place of methionine by the endogenous methionyl-tRNA synthetase in methionine-auxotrophic strains.[1]Requires an engineered orthogonal aaRS/tRNA pair for site-specific incorporation.
Incorporation Efficiency Generally high with an optimized orthogonal system, but can be context-dependent.Can be less efficient than methionine incorporation and may be influenced by endogenous methionine levels.[2]High with an optimized orthogonal system.
Potential for Disruption The small size is less likely to disrupt protein structure and function compared to larger analogs.Can sometimes impact protein synthesis and cellular signaling pathways.[2]The longer side chain may offer more flexibility but also has a higher potential to perturb protein structure.
Click Chemistry Kinetics The azide group is readily accessible for both CuAAC and SPAAC reactions.The azide group is also readily accessible for click chemistry.The azide at the end of the long lysine side chain is highly accessible.
Side Reactions The azide group is generally stable during solid-phase peptide synthesis (SPPS), but can be sensitive to certain reducing agents used in cleavage cocktails.Similar stability to other azido-amino acids.Similar stability to other azido-amino acids.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation and validation of this compound. Below are protocols for key experiments.

Site-Specific Incorporation of this compound

The site-specific incorporation of this compound into a target protein in mammalian cells relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Protocol:

  • Plasmid Construction:

    • Clone the gene of the protein of interest into a mammalian expression vector, introducing an amber stop codon (TAG) at the desired incorporation site for this compound.

    • Co-transfect this plasmid with a separate plasmid encoding the engineered orthogonal aaRS and tRNA pair specific for this compound.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Transfect the cells with the plasmids using a suitable transfection reagent.

  • Induction of Protein Expression:

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at a final concentration of 1 mM.

    • Incubate the cells for 48-72 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).

Validation of Incorporation by Western Blot

Western blotting provides a straightforward method to confirm the incorporation of this compound and the subsequent labeling via click chemistry.

Protocol:

  • Click Chemistry Labeling:

    • To the purified protein solution, add a fluorescently tagged alkyne probe (e.g., DBCO-Cy5 for SPAAC).

    • Incubate the reaction at room temperature for 1-2 hours.

  • SDS-PAGE and Transfer:

    • Separate the labeled protein from the unlabeled protein and unreacted probe by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A band corresponding to the molecular weight of the target protein that also shows fluorescence (if a fluorescent probe was used) confirms successful incorporation and labeling.

Identification of Incorporation Site by Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the gold standard for unequivocally identifying the precise location of the incorporated this compound.

Protocol:

  • In-gel Digestion:

    • Excise the protein band of interest from an SDS-PAGE gel.

    • Destain, reduce, and alkylate the protein.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the resulting peptides from the gel.

    • Desalt the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will select peptide ions for fragmentation.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein.

    • Look for a mass shift in the peptide containing the incorporation site corresponding to the mass of this compound (minus the mass of the original amino acid).

    • The fragmentation pattern of the modified peptide will confirm the exact location of the unnatural amino acid. The fragmentation of peptides in a mass spectrometer typically yields b- and y-type ions, which correspond to fragments containing the N- and C-terminus, respectively. The masses of these fragment ions can be used to deduce the amino acid sequence.[3][4][5]

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_incorporation This compound Incorporation cluster_validation Validation Plasmid Construction Plasmid Construction Cell Transfection Cell Transfection Plasmid Construction->Cell Transfection Protein Expression Protein Expression Cell Transfection->Protein Expression Cell Lysis & Purification Cell Lysis & Purification Protein Expression->Cell Lysis & Purification Western Blot Western Blot Cell Lysis & Purification->Western Blot Confirmation Mass Spectrometry Mass Spectrometry Cell Lysis & Purification->Mass Spectrometry Site Identification Fluorescence Imaging Fluorescence Imaging Western Blot->Fluorescence Imaging

Caption: Experimental workflow for the incorporation and validation of this compound.

click_chemistry_pathway cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_DapN3 Protein with this compound Labeled_Protein Labeled Protein Protein_DapN3->Labeled_Protein Cyclooctyne Alkyne_Probe Alkyne-Probe Alkyne_Probe->Labeled_Protein

Caption: Signaling pathway for SPAAC-mediated protein labeling.

Conclusion

The site-specific incorporation of this compound provides a powerful and precise method for protein modification, offering significant advantages for researchers in drug development and proteomics. While the initial setup requires the optimization of an orthogonal expression system, the high degree of control over the modification site outweighs this initial investment. This guide provides the necessary framework for researchers to characterize and validate the incorporation of this compound, enabling the development of novel protein therapeutics and advanced biological studies.

References

A Researcher's Guide to Functional Assays for Z-L-Dap(N3)-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like Z-L-Dap(N3)-OH offers a powerful tool for protein labeling and functional studies. The azide group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of various probes with minimal perturbation to the protein's native structure. However, a critical step after labeling is to confirm that the protein's biological activity remains intact. This guide provides a comparative overview of functional assays to validate the activity of this compound labeled proteins, with supporting experimental data and detailed protocols.

The central advantage of using small UAA tags like this compound is the minimal structural disruption compared to larger tags such as Green Fluorescent Protein (GFP), HaloTag, or SNAP-tag. This is crucial for preserving the intricate functions of proteins.[1][2] This guide will explore assays for enzymes and G-protein coupled receptors (GPCRs), two major classes of drug targets, and provide a framework for comparing labeling methodologies.

I. Functional Validation of Labeled Enzymes: A Case Study with β-Lactamase

A key concern when modifying an enzyme is the potential alteration of its catalytic activity. A study on TEM-1 β-lactamase, an enzyme that confers antibiotic resistance, provides a clear example of how to assess the functional impact of UAA incorporation and subsequent labeling. In this study, the unnatural amino acid p-azido-L-phenylalanine (azF), an analog of this compound, was incorporated at a specific site within the enzyme.

Quantitative Comparison of Enzyme Kinetics

The catalytic efficiency of the wild-type, the azF-incorporated, and the subsequently "clicked" enzyme were compared by measuring their Michaelis-Menten kinetic parameters, Km and kcat.

Enzyme VariantKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Wild-Type TEM-125 ± 3550 ± 302.2 x 10⁷
TEM-1 with azF35 ± 5600 ± 401.7 x 10⁷
TEM-1 azF + Click38 ± 6580 ± 501.5 x 10⁷

Data adapted from a study on TEM-1 β-lactamase labeled with an azide-containing UAA.[3][4][5]

The data clearly shows that the incorporation of the azide-containing UAA and the subsequent click reaction did not significantly alter the catalytic efficiency of the enzyme, confirming that the labeled protein remains functionally active.

Experimental Protocol: Enzyme Kinetic Assay for β-Lactamase

This protocol outlines the steps to determine the kinetic parameters of β-lactamase variants.

Materials:

  • Purified wild-type and labeled β-lactamase

  • Ampicillin (substrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of ampicillin in PBS.

  • Prepare a series of ampicillin dilutions in PBS to cover a range of concentrations around the expected Km.

  • Add a fixed concentration of the enzyme to a cuvette containing the ampicillin solution.

  • Immediately measure the change in absorbance at 235 nm over time. The hydrolysis of the β-lactam ring in ampicillin leads to a decrease in absorbance.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 3-5 for each ampicillin concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

Workflow for Enzyme Kinetic Analysis

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme (WT & Labeled) A1 Mix Enzyme and Substrate P1->A1 P2 Prepare Substrate (Ampicillin Dilutions) P2->A1 A2 Measure Absorbance Change (235 nm) A1->A2 A3 Calculate Initial Velocity (V₀) A2->A3 D1 Plot V₀ vs. [Substrate] A3->D1 D2 Fit to Michaelis-Menten Equation D1->D2 D3 Determine Km and Vmax D2->D3 D4 Calculate kcat D3->D4

Enzyme kinetic assay workflow.

II. Functional Validation of Labeled G-Protein Coupled Receptors (GPCRs)

GPCRs are integral membrane proteins that play a crucial role in signal transduction. Their function is highly dependent on their three-dimensional structure and interactions with other proteins. Therefore, it is essential to verify that labeling with this compound does not impair their signaling capabilities.

Common Functional Assays for GPCRs

Two primary assays are used to assess the function of labeled GPCRs:

  • Ligand Binding Assays: These assays measure the ability of the labeled receptor to bind to its specific ligands (agonists or antagonists).[6][7][8]

  • Second Messenger Assays: These assays quantify the downstream signaling events upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels for Gs- or Gi-coupled receptors.[9][10][11][12]

Comparative Data for Labeled GPCRs

While direct quantitative comparisons of this compound labeled GPCRs with other labeling methods are less common in the literature, studies incorporating unnatural amino acids into GPCRs have shown that functionality can be retained.[13][14][15][16] The smaller size of the azide tag is a significant advantage in minimizing steric hindrance that could interfere with ligand binding or G-protein coupling.

Labeling MethodTypical SizePotential Impact on GPCR Function
This compound + Click < 1 kDaMinimal perturbation, less likely to interfere with ligand binding or G-protein coupling.
Fluorescent Proteins (e.g., GFP) ~27 kDaCan cause steric hindrance, potentially altering receptor trafficking, dimerization, or signaling.
HaloTag ~33 kDaLarger tag size may interfere with function, though site-specific labeling is possible.
SNAP-tag ~20 kDaSmaller than HaloTag and GFP, but still significantly larger than a UAA.
Experimental Protocol: Cell-Based cAMP Assay for a Gs-Coupled GPCR

This protocol describes a common method to measure the activation of a Gs-coupled GPCR by quantifying the production of cAMP.

Materials:

  • HEK293 cells expressing the labeled GPCR of interest

  • GPCR agonist

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Cell culture reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the GPCR agonist.

  • Lyse the cells to release intracellular cAMP.

  • Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.

  • Plot the measured signal against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Signaling Pathway for a Gs-Coupled GPCR

Agonist Agonist GPCR Labeled GPCR Agonist->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

GPCR signaling cascade.

III. Assessing Protein Dynamics: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the mobility of fluorescently labeled proteins in living cells. While not a direct measure of catalytic activity or signaling, it can provide valuable information about the diffusion and interaction of the labeled protein, which are often essential for its function. Comparing the FRAP recovery kinetics of a this compound labeled protein with its fluorescent protein-tagged counterpart can reveal differences in their dynamic behavior.

Experimental Protocol: FRAP

Materials:

  • Live cells expressing the fluorescently labeled protein

  • Confocal microscope with a high-power laser for photobleaching

Procedure:

  • Acquire a pre-bleach image of a region of interest (ROI) containing the labeled protein.

  • Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Acquire a time-series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.

  • Measure the fluorescence intensity in the ROI over time.

  • Normalize the recovery data and fit it to a diffusion model to determine the mobile fraction and the diffusion coefficient of the protein.

Workflow for a FRAP Experiment

cluster_acquisition Image Acquisition cluster_analysis Data Analysis PreBleach Acquire Pre-Bleach Image Bleach Photobleach ROI PreBleach->Bleach PostBleach Acquire Time-Lapse of Recovery Bleach->PostBleach Measure Measure Fluorescence Intensity in ROI PostBleach->Measure Normalize Normalize Recovery Curve Measure->Normalize Fit Fit to Diffusion Model Normalize->Fit Determine Determine Mobile Fraction & Diffusion Coefficient Fit->Determine

FRAP experimental workflow.

IV. Conclusion and Recommendations

The choice of protein labeling strategy can have a significant impact on the functional integrity of the target protein. The incorporation of the small, bioorthogonal azide handle via this compound offers a minimally perturbative approach to protein labeling. This guide provides a framework for the critical step of functionally validating these labeled proteins.

Key Recommendations:

  • Always perform functional assays after labeling to ensure the biological activity of the protein is preserved.

  • For enzymes, determine the kinetic parameters (Km and kcat) and compare them to the wild-type enzyme.

  • For GPCRs, conduct both ligand binding and second messenger assays to get a comprehensive understanding of receptor function.

  • When possible, compare the functional data of this compound labeled proteins with those labeled by other methods to highlight the benefits of the smaller tag.

  • Utilize techniques like FRAP to assess the impact of labeling on protein dynamics in a cellular context.

By following these guidelines and employing the appropriate functional assays, researchers can confidently use this compound for site-specific protein labeling, enabling a wide range of applications in basic research and drug discovery.

References

Control Experiments for Z-L-Dap(N3)-OH Based Labeling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic labeling is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Z-L-Dap(N3)-OH with an alternative labeling strategy, Fluorescent D-Amino Acids (FDAAs), offering insights into crucial control experiments to ensure the validity of your findings.

This compound is a valuable chemical probe for studying bacterial peptidoglycan (PG) synthesis and modification. As a non-canonical amino acid containing a bioorthogonal azide group, it can be metabolically incorporated into the PG structure. The azide handle then allows for the specific attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry. This enables the visualization and analysis of PG dynamics.

However, like any labeling technique, the use of this compound necessitates rigorous control experiments to validate the specificity of incorporation and to rule out potential artifacts. This guide outlines essential controls and provides a comparative analysis with FDAAs, another popular class of probes for PG labeling.

Comparative Analysis of Labeling Probes

To aid in the selection of the most appropriate probe for your research, the following table summarizes the key characteristics of this compound and FDAAs.

FeatureThis compoundFluorescent D-Amino Acids (FDAAs)
Labeling Principle Metabolic incorporation of an azide-containing L-amino acid analog into the peptide stem of peptidoglycan, followed by a two-step detection via click chemistry.Direct metabolic incorporation of a D-amino acid analog already conjugated to a fluorophore into the peptidoglycan. This is a one-step labeling and detection process.[1][2][3]
Detection Method Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a fluorescent alkyne probe.Direct fluorescence microscopy.[1][2]
Temporal Resolution The two-step nature might offer slightly less immediate temporal resolution compared to single-step probes.Provides excellent temporal resolution for tracking PG synthesis in real-time.[1]
Potential for Artifacts Possible off-target reactions of the azide group or toxicity from the copper catalyst in CuAAC.Potential for steric hindrance from the fluorophore affecting enzymatic incorporation and possible non-specific membrane staining.[2]
Versatility The azide handle allows for the attachment of various reporter molecules (fluorophores, biotin, etc.).The fluorophore is pre-attached, limiting the choice of reporter after the experiment.
Permeability Permeability across bacterial membranes can be a limiting factor.Outer membrane permeability in Gram-negative bacteria can be a significant challenge for larger FDAAs.[2][3]

Essential Control Experiments for this compound Labeling

To ensure the reliability of your experimental results, the following control experiments are indispensable:

  • Competition Control: Co-incubation of the bacterial culture with this compound and a high concentration of the natural amino acid (e.g., L-alanine or L-diaminopimelic acid) that it mimics. A significant reduction in the labeling signal in the presence of the natural amino acid indicates specific metabolic incorporation.

  • No-Probe Control: A sample of bacteria that is not incubated with this compound but is subjected to the same click chemistry reaction conditions. This control is crucial to assess the background fluorescence from the fluorescent alkyne probe and other reagents.

  • Enantiomer Control: Incubation of the bacteria with the D-enantiomer of Dap(N3)-OH (Z-D-Dap(N3)-OH). Since bacterial PG synthesis enzymes are stereospecific, a lack of or significantly reduced labeling with the D-enantiomer supports specific enzymatic incorporation of the L-isomer.

  • Protein Synthesis Inhibition Control: Pre-treatment of the bacteria with a protein synthesis inhibitor (e.g., chloramphenicol) before adding this compound. If the probe is incorporated into the peptidoglycan via the standard biosynthetic pathway, inhibition of protein synthesis, which is coupled to cell wall synthesis, should reduce the labeling signal.

  • Click Reaction Control (No Copper Catalyst): For CuAAC reactions, a control sample where the copper catalyst is omitted from the click reaction mixture. This helps to identify any non-specific binding of the fluorescent alkyne probe to the cells in the absence of a catalyzed reaction.

  • Viability/Toxicity Assay: Assess the viability of the bacteria after labeling with this compound at the working concentration. This can be done using methods like plating for colony-forming units (CFUs) or using viability stains. This control is important to ensure that the observed effects are not due to probe-induced toxicity.

Experimental Protocols

Protocol 1: Labeling of Bacterial Peptidoglycan with this compound

This protocol outlines the steps for metabolically labeling bacterial peptidoglycan using this compound followed by fluorescent detection via click chemistry.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound

  • Fluorescent alkyne probe (e.g., an alkyne-conjugated fluorophore)

  • For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator/ligand (e.g., TBTA).

  • For SPAAC: A strain-promoted alkyne probe (e.g., DBCO-fluorophore).

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate culture medium.

  • Metabolic Labeling:

    • Harvest the bacterial cells by centrifugation and wash them once with fresh, pre-warmed medium.

    • Resuspend the cells in fresh medium containing the desired concentration of this compound (typically in the micromolar to millimolar range, to be optimized for the specific bacterial strain).

    • Incubate the cells for a specific duration, which should be optimized based on the bacterial growth rate and the desired labeling intensity.

  • Cell Fixation and Permeabilization:

    • Harvest the labeled cells by centrifugation.

    • Wash the cells twice with PBS to remove unincorporated probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail. A typical cocktail includes the fluorescent alkyne probe, CuSO4, and sodium ascorbate in PBS. The addition of a copper-chelating ligand like TBTA can improve reaction efficiency and reduce cell damage.

    • Resuspend the fixed and permeabilized cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Click Chemistry Reaction (SPAAC):

    • Resuspend the fixed cells in PBS containing the strain-promoted alkyne probe (e.g., DBCO-fluorophore).

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unreacted fluorescent probe.

    • Resuspend the cells in a suitable mounting medium.

    • Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Control Experiments for this compound Labeling

This protocol details the setup for the essential control experiments described above.

Procedure:

  • Competition Control: In parallel with the standard labeling protocol, set up a culture where bacteria are incubated with both this compound and a 10- to 100-fold excess of L-alanine or L-diaminopimelic acid.

  • No-Probe Control: Prepare a sample of bacteria that is not incubated with this compound but is processed through the fixation, permeabilization, and click chemistry steps.

  • Enantiomer Control: Set up a parallel labeling experiment using Z-D-Dap(N3)-OH at the same concentration as this compound.

  • Protein Synthesis Inhibition Control: Pre-incubate a bacterial culture with a protein synthesis inhibitor (e.g., 100 µg/mL chloramphenicol) for 15-30 minutes before adding this compound.

  • No Copper Catalyst Control (for CuAAC): For a CuAAC reaction, prepare a click reaction cocktail that omits the CuSO4 and sodium ascorbate.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language depict the labeling workflow and the necessary controls.

G cluster_workflow This compound Labeling Workflow culture Bacterial Culture (Mid-log phase) labeling Metabolic Labeling with this compound culture->labeling fixation Fixation & Permeabilization labeling->fixation click Click Chemistry with Fluorescent Alkyne fixation->click imaging Fluorescence Microscopy click->imaging

Caption: Workflow for this compound based labeling of bacterial peptidoglycan.

G cluster_controls Essential Control Experiments exp Experimental Sample: + this compound comp Competition Control: + this compound + Excess L-Alanine no_probe No-Probe Control: - this compound enantiomer Enantiomer Control: + Z-D-Dap(N3)-OH inhibitor Inhibitor Control: + Protein Synthesis Inhibitor + this compound

Caption: Key control experiments for validating this compound labeling specificity.

By implementing these control experiments and understanding the comparative advantages of different labeling probes, researchers can confidently and accurately investigate the dynamic processes of bacterial cell wall biosynthesis and remodeling. This rigorous approach is essential for generating high-quality, publishable data in the fields of microbiology, drug discovery, and chemical biology.

References

Review of literature comparing different unnatural amino acids for click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Unnatural Amino Acids in Click Chemistry

In the fields of chemical biology, drug development, and molecular imaging, the ability to precisely modify proteins is paramount. The genetic incorporation of unnatural amino acids (Uaas) provides a powerful tool for introducing novel chemical functionalities into proteins in a site-specific manner.[1] When combined with the principles of click chemistry—a set of rapid, specific, and high-yield bioorthogonal reactions—researchers can attach a vast array of probes, drugs, and imaging agents to their protein of interest with minimal perturbation to the biological system.[1][]

This guide offers a comparative overview of the most common Uaas used for three major classes of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. We present quantitative kinetic data, detailed experimental protocols, and visual guides to aid researchers in selecting the optimal Uaa and reaction chemistry for their specific application.

Quantitative Comparison of Click Chemistry Reactions

The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂), which indicates how rapidly the reacting partners form a product. A higher k₂ value corresponds to a faster reaction, which is crucial when working with the low concentrations typical of biological systems.[3] The tables below summarize the structures of common Uaas and the kinetic performance of different click chemistry pairings.

Table 1: Common Unnatural Amino Acids for Click Chemistry
Uaa NameAbbreviationStructureClick Reaction TypeReactive Group
p-Azido-L-phenylalaninepAzFCuAAC, SPAACAzide
p-Azidomethyl-L-phenylalaninepAMFCuAAC, SPAACAzide
Nε-propargyl-L-lysinePrKCuAACTerminal Alkyne
Nε-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysineCoKSPAACStrained Alkyne
Bicyclo[6.1.0]nonyne-L-lysineBCNKSPAAC, IEDDAStrained Alkyne
trans-Cyclooctene-L-lysineTCOKIEDDAStrained Alkene
Nε-(Norborn-2-en-5-yl-methoxycarbonyl)-L-lysineNorKIEDDAStrained Alkene
Table 2: Kinetic Comparison of Bioorthogonal Click Reactions
Reaction TypeUaa HandleReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
CuAAC Azide (e.g., pAzF)Terminal Alkyne10 - 10,000[4]Very fast and efficient. Requires a cytotoxic Cu(I) catalyst, limiting in vivo applications.[5][6]
SPAAC Azide (e.g., pAMF)Cyclooctyne (e.g., DIBO)~0.3 - 0.7[7]Metal-free and biocompatible. Kinetics are dependent on the ring strain of the cyclooctyne.[1]
SPAAC Azide (e.g., pAMF)Cyclooctyne (e.g., DBCO)~0.6 - 1.0[7]Faster than DIBO, a common choice for live-cell labeling.
SPAAC Azide (e.g., pAMF)Cyclooctyne (e.g., BCN)~0.06 - 1.0[7][8]Slower than DBCO but smaller and less lipophilic.[7]
IEDDA trans-Cyclooctene (TCO)Tetrazine> 2,000[9]Extremely fast kinetics, considered the fastest bioorthogonal reaction.[5] Ideal for in vivo imaging and applications requiring very low concentrations.[5]
IEDDA Bicyclo[6.1.0]nonyne (BCN)Tetrazine~1[10]Reacts with both azides (SPAAC) and tetrazines (IEDDA), offering dual reactivity.[11]
IEDDA NorborneneTetrazine~1Slower than TCO but still highly effective for many applications.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a Uaa in E. coli

This protocol describes a general method for incorporating a Uaa at a specific site in a protein of interest expressed in E. coli using amber codon (TAG) suppression.[12][13]

1. Plasmid Preparation:

  • Using site-directed mutagenesis, introduce a TAG amber stop codon at the desired location within the gene of your protein of interest (POI), typically cloned into an expression vector (e.g., pET series).
  • Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:
  • The pET vector containing your POI-TAG mutant.
  • A pEVOL/pUltra-type plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the desired Uaa.[12]

2. Cell Culture and Induction:

  • Inoculate a 5-50 mL starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C.
  • The next day, dilute the starter culture 1:100 into a larger volume of fresh LB with antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5–0.6.
  • Add the Uaa to the culture to a final concentration of 1-2 mM.[13]
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. If using a pEVOL plasmid, also add L-arabinose (e.g., 0.02%) to induce expression of the orthogonal aaRS/tRNA pair.[12]
  • Incubate the culture at a reduced temperature (e.g., 30°C) with shaking for 16-24 hours to allow for protein expression.[13]

3. Protein Purification and Verification:

  • Harvest the cells by centrifugation.
  • Lyse the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
  • Verify the successful incorporation of the Uaa using mass spectrometry (ESI-MS). The mass of the purified protein should correspond to the expected mass including the Uaa.[13]

Protocol 2: SPAAC Labeling of a Uaa-Containing Protein on Live Mammalian Cells

This protocol provides a method for labeling a cell-surface protein containing an azide-functionalized Uaa (e.g., pAzF or pAMF) with a strained alkyne-conjugated fluorescent dye.[14][15]

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.
  • Co-transfect the cells with two plasmids:
  • A mammalian expression vector encoding the cell-surface POI with a TAG codon at the desired labeling site.
  • A plasmid encoding the orthogonal aaRS/tRNA pair for the azide-Uaa.
  • After 24 hours, replace the medium with fresh medium containing 1 mM of the azide-Uaa (e.g., pAzF).

2. Labeling Reaction:

  • Allow protein expression to proceed for 48 hours post-transfection.
  • Prepare a labeling solution of a strained alkyne-dye conjugate (e.g., DBCO-AF488) at a final concentration of 5-25 µM in fresh culture medium.
  • Wash the cells twice with PBS to remove residual Uaa from the medium.
  • Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.[16]

3. Imaging and Analysis:

  • Wash the cells three times with PBS to remove the unbound dye.
  • Add fresh medium or imaging buffer to the cells.
  • Visualize the labeled protein using fluorescence microscopy. Analyze the fluorescence intensity to quantify labeling efficiency.

Visual Guides and Diagrams

Workflow for Uaa Incorporation and Click Labeling

The following diagram illustrates the general workflow for producing and labeling a protein with a Uaa via click chemistry.

G cluster_dna 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_labeling 3. Bioorthogonal Labeling cluster_analysis 4. Analysis A Site-Directed Mutagenesis (Introduce TAG codon in Gene of Interest) B Prepare Plasmids (POI-TAG Vector + Orthogonal Pair Vector) A->B C Co-transform Host Cells (e.g., E. coli, Mammalian) B->C D Add Unnatural Amino Acid (Uaa) to Media C->D E Induce Expression (Protein with incorporated Uaa) D->E F Purify Protein (optional, for in vitro) or Culture Cells (for in vivo) E->F G Add Click Probe (e.g., Alkyne-Dye, Tetrazine-Drug) F->G H Incubate for Click Reaction (SPAAC, IEDDA, etc.) G->H I Wash to Remove Excess Probe H->I J Analyze Labeled Protein (Microscopy, WB, MS) I->J

Caption: General workflow for site-specific protein labeling using Uaas and click chemistry.

Comparison of Click Chemistry Reaction Mechanisms

This diagram shows the core chemical transformations for CuAAC, SPAAC, and IEDDA.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Inverse-Electron-Demand Diels-Alder (IEDDA) CuAAC_R1_N3 Protein-Azide CuAAC_Product Triazole Product CuAAC_R1_N3->CuAAC_Product + CuAAC_R2_Alkyne Probe-Alkyne CuAAC_R2_Alkyne->CuAAC_Product Cu(I) Catalyst SPAAC_R1_N3 Protein-Azide SPAAC_Product Triazole Product SPAAC_R1_N3->SPAAC_Product + SPAAC_R2_Cycloalkyne Probe-Cyclooctyne SPAAC_R2_Cycloalkyne->SPAAC_Product Metal-Free IEDDA_R1_Alkene Protein-Strained Alkene (e.g., TCO) IEDDA_Product Dihydropyridazine + N₂ IEDDA_R1_Alkene->IEDDA_Product + IEDDA_R2_Tetrazine Probe-Tetrazine IEDDA_R2_Tetrazine->IEDDA_Product Metal-Free, Very Fast

Caption: Core reaction schemes for the three major bioorthogonal click chemistries.

Decision Guide for Selecting a Uaa Click Chemistry System

Choosing the right Uaa and click reaction depends on the experimental context. This guide helps navigate the decision process.

G start Start: Choose a Uaa Click Chemistry System q_live Is the experiment in live cells or animals? start->q_live a_live_yes Use Metal-Free Chemistry (SPAAC or IEDDA) q_live->a_live_yes Yes a_live_no CuAAC is an option (Fast, well-established for in vitro) q_live->a_live_no No (in vitro) q_speed Is extremely fast kinetics required? a_live_yes->q_speed a_speed_yes Use IEDDA (TCO + Tetrazine) q_speed->a_speed_yes Yes a_speed_no SPAAC is suitable (Choose cyclooctyne based on desired rate, e.g., DBCO for faster kinetics) q_speed->a_speed_no No q_orthogonal Need for multiple, simultaneous orthogonal labeling? a_speed_yes->q_orthogonal a_speed_no->q_orthogonal a_ortho_yes Combine orthogonal pairs, e.g., IEDDA (TCO/Tetrazine) and SPAAC (Azide/Cyclooctyne) q_orthogonal->a_ortho_yes Yes a_ortho_no A single click chemistry pair is sufficient. q_orthogonal->a_ortho_no No

References

Safety Operating Guide

Proper Disposal of Z-L-Dap(N3)-OH: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety is paramount when handling reactive chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Z-L-Dap(N3)-OH, an organic azide compound commonly used in click chemistry. Adherence to these procedures is critical to mitigate risks of explosion, toxic gas release, and chemical contamination.

This compound and other organic azides are energetic compounds that can be sensitive to shock, heat, friction, and light.[1] Improper disposal, such as drain disposal, can lead to the formation of highly explosive metal azides in plumbing.[2][3] Therefore, a dedicated and cautious approach to waste management is required.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential explosions.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact.
Body Protection Flame-resistant lab coat.Protects against spills and fire.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

This protocol outlines the chemical neutralization (deactivation) of the azide functional group in this compound waste streams before collection for final disposal by an environmental health and safety (EHS) office.

Experimental Protocol: Deactivation of Azide Waste

  • Segregation of Waste: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[1]

  • Preparation for Deactivation:

    • Perform the entire deactivation procedure within a certified chemical fume hood.

    • Ensure a blast shield is in place.

    • Prepare a 20% aqueous solution of sodium nitrite and a 20% aqueous solution of sulfuric acid.

  • Deactivation Procedure:

    • For each gram of this compound waste, use at least 1.5 grams of sodium nitrite.

    • With constant stirring, add the 20% sodium nitrite solution to the azide waste solution.

    • Slowly and carefully add the 20% sulfuric acid solution dropwise until the reaction mixture is acidic, which can be confirmed with pH paper. Caution: The order of addition is critical. [2]

  • Verification of Deactivation (Optional but Recommended):

    • To test for the presence of residual azides, take a small drop of the solution and place it on a spot plate.

    • Add 1-2 drops of dilute hydrochloric acid and 1 drop of ferric chloride solution.

    • Gently heat the spot plate. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.[2]

  • Neutralization and Final Waste Collection:

    • Once deactivation is complete, neutralize the acidic solution with a dilute sodium hydroxide solution until the pH is between 6 and 9.[2]

    • Transfer the final neutralized solution to a designated hazardous waste container.

    • Label the container clearly, indicating that the azide has been deactivated.

  • Contact EHS for Pickup: Arrange for the collection of the hazardous waste container with your institution's environmental health and safety office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Azide Waste fume_hood->segregate prepare_reagents Prepare 20% Sodium Nitrite and 20% Sulfuric Acid segregate->prepare_reagents add_nitrite Add Sodium Nitrite Solution to Waste prepare_reagents->add_nitrite add_acid Slowly Add Sulfuric Acid (Monitor pH) add_nitrite->add_acid verify Verify Deactivation (Optional) add_acid->verify neutralize Neutralize Solution (pH 6-9) verify->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect contact_ehs Contact EHS for Pickup collect->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheets (SDS) for the most comprehensive guidance.

References

Personal protective equipment for handling Z-L-Dap(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Z-L-Dap(N3)-OH, an azide-containing amino acid derivative used in click chemistry. Adherence to these procedures is essential to ensure a safe laboratory environment.

Understanding the Hazards

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment for various stages of handling.

Operation StageRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Lab Coat- Nitrile Gloves (double-gloving recommended)[2]- Face Shield (if not working behind a sash)
Solution Preparation and Handling - Chemical Splash Goggles- Lab Coat- Nitrile Gloves- Work within a certified chemical fume hood
Reaction Quenching and Workup - Chemical Splash Goggles- Lab Coat- Nitrile Gloves- Blast Shield in a chemical fume hood is recommended[3]
Waste Disposal - Chemical Splash Goggles- Lab Coat- Nitrile Gloves

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Container: Store in the original container or a compatible, non-metal container.[1]

Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling this compound during a typical laboratory procedure.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Management prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood (Use non-metal spatula) prep_ppe->weigh dissolve Dissolve in a Non-Acidic Solvent weigh->dissolve add_reagent Add to Reaction Mixture (Maintain inert atmosphere if necessary) dissolve->add_reagent monitor Monitor Reaction Progress add_reagent->monitor quench Quench Reaction Carefully monitor->quench extract Perform Extraction quench->extract collect_waste Collect Aqueous and Solid Waste in Separate, Labeled Containers quench->collect_waste Aqueous waste purify Purify Product extract->purify purify->collect_waste Waste from purification dispose Dispose via Institutional Hazardous Waste Program collect_waste->dispose

Safe Handling Workflow for this compound
Key Experimental Protocols and Precautions

  • Use Non-Metal Utensils: Always use spatulas and other utensils made of plastic, ceramic, or glass to handle solid this compound to prevent the formation of shock-sensitive metal azides.[1]

  • Avoid Acidic Conditions: Do not expose this compound to acidic conditions, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Controlled Temperature: For reactions requiring heat, use a well-calibrated heating mantle and monitor the temperature closely. Avoid excessive heat.

  • Work in a Fume Hood: All manipulations of this compound, especially when in solution or during reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent accidents.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, dedicated hazardous waste container.

    • Liquid Waste: Collect all aqueous and organic waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic or heavy metal-containing waste.[1]

  • Container Labeling: All waste containers must be clearly labeled as "Azide Waste" and include the full chemical name.

  • Institutional Procedures: Dispose of all this compound waste through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of azide waste down the drain.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and contact your institution's emergency response team.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Evacuate the immediate area. For small spills, absorb with an inert, non-combustible material and place in a labeled hazardous waste container. For large spills, contact your institution's emergency response team. Avoid generating dust.[2]

References

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